[1,2,4]Triazolo[4,3-a]pyridine-3-thiol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 70716. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2H-[1,2,4]triazolo[4,3-a]pyridine-3-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3S/c10-6-8-7-5-3-1-2-4-9(5)6/h1-4H,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQMDNIPQCWNIMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=S)N2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60219772 | |
| Record name | (1,2,4)Triazolo(4,3-a)pyridine-3(2H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60219772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6952-68-7 | |
| Record name | 1,2,4-Triazolo(4,3-a)pyridine-3-thiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006952687 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6952-68-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70716 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (1,2,4)Triazolo(4,3-a)pyridine-3(2H)-thione | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1,2,4]Triazolo[4,3-a]pyridine-3-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2,4-TRIAZOLO(4,3-A)PYRIDINE-3-THIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T0RLY3OSJ5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of Triazolo[4,3-a]pyridine-3-thiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Triazolo[4,3-a]pyridine-3-thiol, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details a probable synthetic protocol, physical and spectroscopic properties, and a visual representation of the synthetic workflow.
Introduction
The[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active molecules. The 3-thiol derivative, Triazolo[4,3-a]pyridine-3-thiol (also known as[1][2][3]triazolo[4,3-a]pyridine-3(2H)-thione), serves as a key intermediate for the synthesis of a wide range of functionalized compounds. Its ability to undergo further reactions at the thiol group allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
Synthesis of Triazolo[4,3-a]pyridine-3-thiol
The synthesis of Triazolo[4,3-a]pyridine-3-thiol is most commonly achieved through the cyclocondensation reaction of 2-hydrazinopyridine with carbon disulfide. This reaction proceeds via the formation of a dithiocarbazate intermediate, which subsequently cyclizes to form the stable triazole ring.
Synthetic Workflow
The logical workflow for the synthesis is outlined below.
Experimental Protocol
This protocol is based on established procedures for the synthesis of similar triazole-thiols.
Materials:
-
2-Hydrazinopyridine
-
Carbon Disulfide (CS₂)
-
Potassium Hydroxide (KOH)
-
Ethanol (absolute)
-
Glacial Acetic Acid
-
Deionized Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium hydroxide (1.1 equivalents) in absolute ethanol.
-
Addition of Reactants: To the ethanolic KOH solution, add 2-hydrazinopyridine (1.0 equivalent) and stir until fully dissolved. Cool the mixture in an ice bath.
-
Formation of Dithiocarbazate: Slowly add carbon disulfide (1.2 equivalents) dropwise to the cooled solution. The reaction is exothermic. After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours.
-
Cyclization: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting residue is dissolved in water and acidified with glacial acetic acid to precipitate the product.
-
Purification: The crude solid is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from ethanol to yield Triazolo[4,3-a]pyridine-3-thiol as a crystalline solid.
Characterization Data
The synthesized Triazolo[4,3-a]pyridine-3-thiol can be characterized by its physical and spectroscopic properties.
Physical Properties
| Property | Value |
| Molecular Formula | C₆H₅N₃S |
| Molecular Weight | 151.19 g/mol [4][5] |
| Appearance | White to pale cream powder |
| Melting Point | 210-219 °C[1] |
| CAS Number | 6952-68-7[4] |
Spectroscopic Data
The structure of Triazolo[4,3-a]pyridine-3-thiol is confirmed by various spectroscopic techniques. It's important to note that this compound can exist in two tautomeric forms: the thiol and the thione. In the solid state and in solution, the thione form is generally predominant.
Mass Spectrometry:
| Technique | Ionization Mode | m/z (relative intensity) |
| GC-MS | EI | 151 (M⁺), 78 |
Note: The mass spectrum available on PubChem shows a top peak at m/z 151, corresponding to the molecular ion, and a third highest peak at m/z 78.[4]
Infrared (IR) Spectroscopy:
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-2800 | N-H stretching (thione tautomer) |
| ~1640 | C=N stretching |
| ~1500 | C=C stretching (aromatic) |
| ~1200 | C=S stretching (thione tautomer) |
Note: The presence of a broad N-H stretch and a strong C=S absorption are indicative of the thione tautomer being the major form.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR (Predicted, in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~13.0-14.0 | br s | N-H (thione) |
| ~7.8-8.0 | m | Aromatic C-H |
| ~7.0-7.5 | m | Aromatic C-H |
¹³C NMR (Predicted, in DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | C=S |
| ~145-150 | Aromatic C |
| ~115-130 | Aromatic C-H |
Logical Relationships in Characterization
The interpretation of spectroscopic data follows a logical workflow to confirm the structure of the synthesized compound.
Conclusion
This technical guide has outlined a reliable and reproducible approach for the synthesis of Triazolo[4,3-a]pyridine-3-thiol. The provided characterization data, including physical properties and expected spectroscopic features, will aid researchers in confirming the identity and purity of the synthesized compound. This foundational knowledge is crucial for the subsequent utilization of this versatile building block in the development of novel therapeutic agents.
References
Spectroscopic and Synthetic Profile of Triazolo[4,3-a]pyridine-3-thiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of Triazolo[4,3-a]pyridine-3-thiol (CAS Number: 6952-68-7). This fused heterocyclic compound is of significant interest in medicinal chemistry and drug development due to its structural similarity to a variety of bioactive molecules.
Spectroscopic Data
The following tables summarize the available and predicted spectroscopic data for Triazolo[4,3-a]pyridine-3-thiol. It is important to note that this compound exists in a thiol-thione tautomerism. The thione form, 2H-[1][2]triazolo[4,3-a]pyridine-3-thione, is generally considered the more stable tautomer. The presented data corresponds to this more stable form.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H and ¹³C NMR Data for Triazolo[4,3-a]pyridine-3-thione
| ¹H NMR (DMSO-d₆, 400 MHz) | ¹³C NMR (DMSO-d₆, 100 MHz) |
| Chemical Shift (δ, ppm) | Assignment |
| ~13.5-14.5 (br s, 1H) | N-H |
| ~8.0-8.2 (d, 1H) | H-5 |
| ~7.5-7.7 (m, 1H) | H-7 |
| ~7.1-7.3 (m, 1H) | H-8 |
| ~6.9-7.1 (t, 1H) | H-6 |
Note: The chemical shifts are approximate and may vary depending on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy
The IR spectrum of Triazolo[4,3-a]pyridine-3-thione is expected to show characteristic absorption bands for the triazolopyridine ring system and the thione group.
Table 2: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3100-3000 | C-H stretch (aromatic) | Medium |
| 2900-2700 | N-H stretch (broad) | Medium-Strong |
| ~1640 | C=N stretch | Strong |
| ~1580 | C=C stretch (aromatic) | Strong |
| 1300-1100 | C=S stretch | Strong |
| ~750 | C-H out-of-plane bend | Strong |
Mass Spectrometry (MS)
Mass spectrometry data from the PubChem database for Triazolo[4,3-a]pyridine-3-thiol (CID 676422) indicates a molecular ion peak corresponding to its molecular weight.[3]
Table 3: Mass Spectrometry Data
| m/z | Assignment | Relative Intensity |
| 151 | [M]⁺ (Molecular Ion) | High |
| 152 | [M+1]⁺ | Moderate |
| 93 | Fragment | High |
| 78 | Fragment | Moderate |
Experimental Protocols
The following section details a plausible synthetic route for Triazolo[4,3-a]pyridine-3-thiol, adapted from established procedures for its oxygen analog, 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one.
Synthesis of Triazolo[4,3-a]pyridine-3-thiol
This procedure involves the cyclization of 2-hydrazinopyridine with carbon disulfide.
Materials:
-
2-Hydrazinopyridine
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Hydrochloric acid (HCl, for acidification)
-
Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-hydrazinopyridine (1 equivalent) and potassium hydroxide (1.1 equivalents) in ethanol.
-
Addition of Carbon Disulfide: To the stirred solution, add carbon disulfide (1.2 equivalents) dropwise at room temperature.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting residue is dissolved in water.
-
Precipitation: The aqueous solution is then acidified with dilute hydrochloric acid to precipitate the crude product.
-
Purification: The precipitate is collected by filtration, washed with cold water, and dried. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.
Spectroscopic Analysis Protocol
Instrumentation:
-
NMR: Bruker Avance 400 MHz spectrometer (or equivalent)
-
IR: PerkinElmer Spectrum GX FT-IR spectrometer (or equivalent) with KBr pellets
-
MS: Agilent GC-MS system (or equivalent)
Sample Preparation:
-
NMR: Dissolve approximately 10 mg of the purified product in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
IR: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide.
-
MS: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane) for GC-MS analysis.
Visualizations
The following diagrams illustrate the logical workflow for the synthesis and spectroscopic characterization of Triazolo[4,3-a]pyridine-3-thiol.
Caption: Synthetic workflow for Triazolo[4,3-a]pyridine-3-thiol.
Caption: Workflow for spectroscopic analysis.
References
Crystal Structure Analysis of Triazolo[4,3-a]pyridine-3-thiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure analysis of Triazolo[4,3-a]pyridine-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry. Due to the limited availability of public crystallographic data for this specific molecule, this guide utilizes data from the closely related structure of 3-(pyridin-4-yl)-[1][2][3]triazolo[4,3-a]pyridine as a representative example to illustrate the principles and data presentation of a typical crystal structure analysis. This document outlines detailed experimental protocols for synthesis and single-crystal X-ray diffraction, presents crystallographic data in a structured format, and visualizes key experimental workflows.
Introduction
The[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The thiol derivative, Triazolo[4,3-a]pyridine-3-thiol, is a key intermediate for the synthesis of more complex molecules. Understanding its three-dimensional structure through single-crystal X-ray diffraction is crucial for structure-based drug design, enabling the rational design of novel therapeutics with improved potency and selectivity.
Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the atomic and molecular structure of a crystalline material.[3] By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine bond lengths, bond angles, and the overall molecular conformation, which are essential for understanding intermolecular interactions in the solid state.[4]
Data Presentation
The following tables summarize the crystallographic data for a representative compound, 3-(pyridin-4-yl)-[1][2][3]triazolo[4,3-a]pyridine, which serves as an illustrative example for the type of data obtained in a crystal structure analysis of a Triazolo[4,3-a]pyridine derivative.[5]
Table 1: Crystal Data and Structure Refinement Details [5]
| Parameter | Value |
| Empirical formula | C₁₁H₈N₄ |
| Formula weight | 196.22 |
| Temperature | 193.00(10) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P 2₁/c |
| Unit cell dimensions | |
| a | 15.1413(12) Å |
| b | 6.9179(4) Å |
| c | 13.0938(8) Å |
| α | 90° |
| β | 105.102(6)° |
| γ | 90° |
| Volume | 1324.16(16) ų |
| Z | 4 |
| Density (calculated) | 0.984 Mg/m³ |
| Absorption coefficient | 0.064 mm⁻¹ |
| F(000) | 408 |
| Data collection | |
| Reflections collected | 10592 |
| Independent reflections | 2315 [R(int) = 0.0242] |
| Refinement | |
| Goodness-of-fit on F² | 1.059 |
| Final R indices [I>2sigma(I)] | R₁ = 0.0337, wR₂ = 0.0883 |
| R indices (all data) | R₁ = 0.0384, wR₂ = 0.0917 |
Table 2: Selected Bond Lengths (Å) [5]
| Bond | Length (Å) |
| N1-C9 | 1.321(2) |
| N1-N2 | 1.383(2) |
| N2-C1 | 1.312(2) |
| N3-C1 | 1.368(2) |
| N3-C5 | 1.391(2) |
| C1-N4 | 1.358(2) |
Table 3: Selected Bond Angles (°) [5]
| Angle | Degree (°) |
| C9-N1-N2 | 105.11(12) |
| C1-N2-N1 | 113.19(12) |
| C1-N3-C5 | 117.15(13) |
| N2-C1-N3 | 108.93(14) |
| N2-C1-N4 | 126.15(15) |
| N3-C1-N4 | 124.91(15) |
Experimental Protocols
Synthesis of Triazolo[4,3-a]pyridine-3-thiol
This protocol describes a plausible synthetic route based on the cyclization of 2-hydrazinopyridine with a thiocarbonyl source.
Materials:
-
2-Hydrazinopyridine
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and equipment
Procedure:
-
Preparation of the Potassium Dithiocarbazate Salt: A solution of potassium hydroxide (1 equivalent) in ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath. To this solution, 2-hydrazinopyridine (1 equivalent) is added portion-wise, followed by the slow addition of carbon disulfide (1.1 equivalents) while maintaining the temperature below 10 °C. The reaction mixture is stirred for 2-3 hours at room temperature.
-
Cyclization: The resulting precipitate of the potassium dithiocarbazate salt is collected by filtration, washed with cold ethanol, and dried. The salt is then refluxed in water or ethanol for 4-6 hours until the evolution of hydrogen sulfide (H₂S) gas ceases (use appropriate safety precautions and a gas trap).
-
Isolation and Purification: The reaction mixture is cooled to room temperature and acidified with dilute hydrochloric acid to precipitate the product. The solid Triazolo[4,3-a]pyridine-3-thiol is collected by filtration, washed with water, and dried.
-
Crystallization: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a solution of the purified product in a suitable solvent such as ethanol, methanol, or a mixture of solvents.[6]
Single-Crystal X-ray Diffraction
This protocol outlines the general steps for determining the crystal structure of a small organic molecule.[1][4]
Equipment:
-
Single-crystal X-ray diffractometer with a suitable X-ray source (e.g., Mo Kα) and detector.
-
Goniometer head and mounting pins.
-
Cryostream for low-temperature data collection.
-
Computer with software for data collection, processing, and structure solution and refinement (e.g., SHELX).
Procedure:
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a glass fiber or a cryoloop, which is then attached to a goniometer head.
-
Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The unit cell parameters are determined from a preliminary set of diffraction images. A full sphere of diffraction data is then collected by rotating the crystal through a series of angles.
-
Data Reduction: The raw diffraction data are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined using full-matrix least-squares methods against the experimental data to optimize the atomic coordinates, and thermal parameters. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.
Mandatory Visualizations
The following diagrams illustrate the synthesis pathway and the experimental workflow for the crystal structure analysis.
Caption: Synthesis of Triazolo[4,3-a]pyridine-3-thiol.
References
Physical and chemical properties ofTriazolo[4,3-a]pyridine-3-thiol
An In-depth Technical Guide on the Core Physical and Chemical Properties of Triazolo[4,3-a]pyridine-3-thiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triazolo[4,3-a]pyridine-3-thiol is a heterocyclic compound of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its core physical and chemical properties, including its tautomeric nature, spectral characteristics, and synthetic methodologies. The information is presented to support further research and development involving this versatile scaffold.
Physical and Chemical Properties
Triazolo[4,3-a]pyridine-3-thiol, also known by its IUPAC name 2H-[1][2]triazolo[4,3-a]pyridine-3-thione, is a stable solid at room temperature.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C6H5N3S | [1] |
| Molecular Weight | 151.19 g/mol | [1] |
| Appearance | Solid (form may vary) | Assumed based on general properties |
| Melting Point | Not explicitly found in searches | |
| Solubility | Not explicitly found in searches | |
| pKa | Not explicitly found in searches | |
| CAS Number | 6952-68-7 | [1] |
Tautomerism
A critical aspect of the chemistry of Triazolo[4,3-a]pyridine-3-thiol is its existence in a tautomeric equilibrium between the thiol and thione forms.[3][4][5] The thione form is generally considered to be the more stable tautomer in the gas phase and in solution.[3][5] This equilibrium is crucial as it influences the compound's reactivity and its interactions in biological systems.
Caption: Thiol-thione tautomerism of Triazolo[4,3-a]pyridine-3-thiol.
Synthesis
The synthesis of the[1][2]triazolo[4,3-a]pyridine core can be achieved through various methods. A common approach involves the cyclization of a 2-hydrazinopyridine derivative.
Experimental Protocol: Synthesis from 2-Hydrazinopyridine
This protocol describes a general method for the synthesis of the triazolo[4,3-a]pyridine scaffold, which can be adapted for the synthesis of the 3-thiol derivative.
Materials:
-
2-Hydrazinopyridine
-
Carbon disulfide (CS2)
-
Ethanol
-
Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl)
Procedure:
-
Step 1: Formation of the Dithiocarbazate Intermediate
-
Dissolve 2-hydrazinopyridine in ethanol in a round-bottom flask.
-
Add an equimolar amount of potassium hydroxide to the solution and stir until dissolved.
-
Cool the mixture in an ice bath and slowly add a slight excess of carbon disulfide dropwise.
-
Stir the reaction mixture at room temperature for several hours. The potassium dithiocarbazate intermediate will precipitate.
-
Filter the precipitate, wash with cold ethanol, and dry.
-
-
Step 2: Cyclization to Triazolo[4,3-a]pyridine-3-thiol
-
Suspend the dried potassium dithiocarbazate in water.
-
Heat the suspension to reflux. The cyclization reaction will occur, leading to the formation of the potassium salt of Triazolo[4,3-a]pyridine-3-thiol.
-
After cooling, acidify the solution with dilute hydrochloric acid to precipitate the final product.
-
Filter the solid, wash thoroughly with water, and dry to obtain Triazolo[4,3-a]pyridine-3-thiol.
-
Caption: General synthesis workflow for Triazolo[4,3-a]pyridine-3-thiol.
Spectral Data
The structural elucidation of Triazolo[4,3-a]pyridine-3-thiol and its derivatives relies on various spectroscopic techniques.
| Spectroscopic Data | Observed Characteristics |
| ¹³C NMR | Spectral data is available in public databases like PubChem.[1] |
| Mass Spectrometry | The NIST Mass Spectrometry Data Center provides mass spectral data.[1] |
| IR Spectroscopy | IR spectra are available, with characteristic peaks for the thione C=S and N-H bonds.[1] |
Reactivity
The reactivity of Triazolo[4,3-a]pyridine-3-thiol is characterized by the interplay of the triazole and pyridine rings, and the exocyclic sulfur atom.
-
Alkylation: The sulfur atom is a soft nucleophile and readily undergoes S-alkylation with various electrophiles to yield 3-(alkylthio)-[1][2]triazolo[4,3-a]pyridines.
-
Oxidation: The thiol/thione group can be oxidized to form disulfide bridges or further to sulfonic acids, depending on the oxidizing agent and reaction conditions.
-
Electrophilic Aromatic Substitution: The pyridine ring can undergo electrophilic substitution, although the fused triazole ring is generally deactivating. The position of substitution is influenced by the electronic effects of the triazole ring.
-
Ring-Opening Reactions: Under harsh conditions, such as strong acid or base, the triazole ring can undergo ring-opening reactions.
Biological Significance
Derivatives of the[1][2]triazolo[4,3-a]pyridine scaffold have shown a wide range of biological activities, making this core structure attractive for drug discovery.
-
Anticancer Activity: Certain derivatives have been investigated as potent and selective c-Met kinase inhibitors, showing promise in preclinical cancer models.[6]
-
Antibacterial and Antifungal Activity: The fused triazole ring system is a common pharmacophore in antimicrobial agents.[7][8]
-
Enzyme Inhibition: The[1][2]triazolo[4,3-a]pyridine scaffold has been identified as a novel chemotype for the inhibition of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy.[9]
Caption: Inhibition of a kinase signaling pathway by a Triazolo[4,3-a]pyridine derivative.
References
- 1. 1,2,4-Triazolo(4,3-a)pyridine-3-thiol | C6H5N3S | CID 676422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,2,4-Triazolo(4,3-a)pyridin-3(2H)-one | C6H5N3O | CID 81431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of new [1,2,4]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Triazolo Based-Thiadiazole Derivatives. Synthesis, Biological Evaluation and Molecular Docking Studies [mdpi.com]
- 9. iris.unito.it [iris.unito.it]
Tautomerism inTriazolo[4,3-a]pyridine Derivatives: A Technical Guide for Researchers
Tautomerism in[1][2][3]Triazolo[4,3-a]pyridine Derivatives: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
The[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The tautomeric nature of these derivatives can significantly influence their physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and molecular shape. These characteristics, in turn, affect their pharmacokinetic and pharmacodynamic profiles, including receptor binding and membrane permeability. A thorough understanding of the tautomeric equilibria is therefore crucial for the rational design and development of novel therapeutics based on this heterocyclic system.
This technical guide provides an in-depth overview of the tautomerism in[1][2][3]triazolo[4,3-a]pyridine derivatives, summarizing key quantitative data, detailing experimental and computational protocols for their study, and illustrating the underlying principles with clear diagrams.
Annular Prototropic Tautomerism in the[1][2][3]Triazolo[4,3-a]pyridine Core
The unsubstituted[1][2][3]triazolo[4,3-a]pyridine core can exist in different tautomeric forms due to the migration of a proton between the nitrogen atoms of the triazole ring. The principal annular tautomers are the 1H and 2H forms. Additionally, depending on the substitution pattern, other tautomeric forms, such as those involving exocyclic groups (e.g., amino-imino or thione-thiol tautomerism), can also exist.
The position of the tautomeric equilibrium is influenced by several factors, including the electronic nature of substituents, the solvent polarity, temperature, and the physical state (solution or solid).
Caption: Annular tautomerism in the[1][2][3]triazolo[4,3-a]pyridine core and key influencing factors.
Quantitative Analysis of Tautomeric Equilibria
Table 1: Summary of Tautomeric Preference in Azole Derivatives (Illustrative)
| Compound Class | Substituent | Solvent | Predominant Tautomer | Method | Reference |
| 1,2,4-Triazoles | 3-Amino | DMSO | 1H-tautomer | NMR, DFT | [4] |
| 1,2,4-Triazoles | 3-Nitro | Dioxane | 1H-tautomer | Dipole Moment | [5] |
| 1,2,4-Triazoles | 5-Amino | Solid State | 1H-tautomer | X-ray | [5] |
| 1,2,4-Triazoles | 3,5-Dichloro | Solid State | 1H-tautomer | NQR, X-ray | [5] |
| 4-Amino-1,2,4-triazole-3-thione | 5-(4-nitrophenyl) | Methanol | Thione form | HPLC-MS, UV-Vis | [6] |
| 3-Hydroxypyridine | - | Water | Zwitterionic pyridone | UV-Vis | [7][8] |
| 3-Hydroxypyridine | - | Cyclohexane | Hydroxy and pyridone forms | UV-Vis | [9] |
Experimental Protocols for Tautomerism Studies
The determination of tautomeric equilibria relies on methods that can distinguish between the different tautomeric forms and quantify their relative populations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying tautomerism in solution.[10] The different tautomers will have distinct chemical shifts for their respective nuclei (¹H, ¹³C, ¹⁵N).
Protocol for ¹H NMR Analysis:
-
Sample Preparation: Dissolve a precisely weighed amount of the[1][2][3]triazolo[4,3-a]pyridine derivative in a deuterated solvent of choice (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to a known concentration.
-
Data Acquisition: Record the ¹H NMR spectrum at a constant temperature. If the tautomeric interconversion is slow on the NMR timescale, separate sets of signals will be observed for each tautomer. If the exchange is fast, an averaged spectrum will be observed. In such cases, low-temperature NMR studies can be employed to slow down the interconversion and resolve the individual tautomer signals.
-
Signal Assignment: Assign the signals to the specific protons of each tautomer. This can be aided by 2D NMR techniques (COSY, HSQC, HMBC) and comparison with spectra of N-alkylated derivatives that "lock" the tautomeric form.
-
Quantification: The molar ratio of the tautomers is determined by integrating the signals corresponding to analogous protons in each tautomer. The equilibrium constant KT is the ratio of these integrals.
Caption: Experimental workflow for the determination of tautomeric ratios using NMR spectroscopy.
UV-Vis Spectroscopy
UV-Vis spectroscopy is another common method, particularly useful for systems where the tautomers have distinct chromophores and thus different absorption spectra.[6]
Protocol for UV-Vis Analysis:
-
Sample Preparation: Prepare dilute solutions of the compound in the solvent of interest.
-
Spectral Acquisition: Record the UV-Vis absorption spectrum over a suitable wavelength range.
-
Reference Spectra: Obtain the spectra of N-alkylated derivatives, which serve as models for the individual tautomers.
-
Data Analysis: The observed spectrum of the tautomeric mixture is a superposition of the spectra of the individual tautomers. The relative contributions of each tautomer can be deconvoluted to determine the tautomeric ratio. Solvent polarity can be varied to shift the equilibrium, which aids in the analysis.[9]
Computational Chemistry Protocols
Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for complementing experimental studies. They can predict the relative stabilities of tautomers and provide insights into the factors governing the equilibrium.[4]
Protocol for DFT Calculations:
-
Structure Optimization: The geometries of all possible tautomers are optimized using a suitable level of theory (e.g., B3LYP functional) and basis set (e.g., 6-311++G(d,p)).
-
Solvent Effects: The influence of the solvent is typically included using a polarizable continuum model (PCM).[11]
-
Energy Calculation: The relative electronic energies (and Gibbs free energies) of the tautomers are calculated. The tautomer with the lower energy is predicted to be the more stable and thus the major form at equilibrium.
-
Spectrum Simulation: Theoretical NMR chemical shifts and UV-Vis absorption spectra can be calculated and compared with experimental data to aid in the assignment of tautomeric forms.
Caption: A typical computational workflow for the theoretical investigation of tautomeric equilibria.
Conclusion
The tautomeric behavior of[1][2][3]triazolo[4,3-a]pyridine derivatives is a critical aspect that influences their chemical and biological properties. While a comprehensive database of quantitative tautomeric equilibrium constants for this specific scaffold is yet to be established, the methodologies for their determination are well-developed. A combined approach utilizing NMR and UV-Vis spectroscopy, alongside DFT calculations, provides a robust framework for the characterization of tautomeric equilibria. For drug development professionals, a clear understanding of the predominant tautomeric forms in relevant physiological environments is essential for accurate structure-activity relationship (SAR) studies and the optimization of lead compounds. Further systematic studies on a wider range of substituted[1][2][3]triazolo[4,3-a]pyridines are warranted to build a comprehensive quantitative understanding of their tautomerism.
References
- 1. View of MOLECULAR STRUCTURE OF 3-AMINO[1,2,4]TRIAZOLO[4,3-<i>a</i>]PYRIMIDIN-5-ONE IN DIFFERENT TAUTOMERIC FORMS: A DFT AND QTAIM STUDY [hgs.osi.lv]
- 2. mdpi.com [mdpi.com]
- 3. Supramolecular stabilization of metastable tautomers in solution and the solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles [mdpi.com]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: a study in cyclodextrins and binary solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. Tautomeric pyridines. Part XV. Pyridone–hydroxypyridine equilibria in solvents of differing polarity - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. dspace.ncl.res.in [dspace.ncl.res.in]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Discovery of Novel triazolo[4,3-a]pyridine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and development of novel triazolo[4,3-a]pyridine scaffolds as potent modulators of various biological pathways implicated in a range of diseases, including cancer and infectious diseases. This document details the synthesis, biological activity, and experimental protocols associated with these promising compounds.
Introduction to the triazolo[4,3-a]pyridine Scaffold
The[1][2][3]triazolo[4,3-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a wide array of biological activities.[4][5][6] Its rigid, planar structure and the presence of multiple nitrogen atoms allow for diverse interactions with biological targets, making it an attractive starting point for the design of novel therapeutics.[7] This guide focuses on recent advancements in the discovery of triazolo[4,3-a]pyridine derivatives as potent inhibitors of key signaling pathways, including the Hedgehog, Wnt/β-catenin, and PD-1/PD-L1 pathways.
Synthetic Methodologies
The synthesis of the triazolo[4,3-a]pyridine scaffold is versatile, with several established methods. A common and efficient approach involves the one-pot oxidative cyclization of 2-hydrazinopyridine with various aldehydes.[8] Other notable methods include palladium-catalyzed addition of hydrazides to 2-chloropyridine followed by dehydration and electrochemically induced desulfurative cyclization.[9]
A mild and efficient one-pot synthesis of substituted[1][2][3]triazolo[4,3-a]pyridines can be achieved at room temperature from the readily available 2-hydrazinopyridine and substituted aromatic aldehydes.[8] This method is noted for its tolerance of various functional groups and its atom-economic nature, providing a straightforward route to a diverse library of compounds.[8]
-
Step 1: To a solution of 2-hydrazinopyridine (1.0 mmol) in a suitable solvent such as ethanol, add the desired aldehyde (1.0 mmol).
-
Step 2: The reaction mixture is stirred at room temperature.
-
Step 3: An oxidizing agent, such as sodium hypochlorite, is added dropwise to the mixture.
-
Step 4: The reaction is monitored by thin-layer chromatography (TLC) until completion.
-
Step 5: Upon completion, the reaction mixture is worked up by extraction with an organic solvent and purified by column chromatography to yield the desired 3-substituted-[1][2][3]triazolo[4,3-a]pyridine derivative.
Biological Activity and Quantitative Data
triazolo[4,3-a]pyridine derivatives have been identified as potent inhibitors of several key drug targets. The following tables summarize the quantitative biological data for selected compounds from this scaffold.
| Compound ID | Target | Assay | IC50 (µM) | Cell Line | Reference |
| A11 | SMOWT | Not Specified | 0.27 ± 0.06 | Not Specified | [10] |
| A11 | SMOD473H | Not Specified | 0.84 ± 0.12 | Not Specified | [10] |
| TPB15 | Smoothened | Not Specified | Not Specified | MDA-MB-468 | [1][11] |
| Compound ID | Target | Assay Type | IC50 (nM) | Reference |
| 16 | TNKS1 | Biochemical | 29 | [12] |
| 16 | TNKS2 | Biochemical | 6.3 | [12] |
| 16 | Not Specified | Cellular (HEK293) | 19 | [12] |
| RK-140160 | TNKS1 | In vitro PARP | 42.2 | [13] |
| RK-140160 | TNKS2 | In vitro PARP | 42.3 | [13] |
| Compound ID | Target | IC50 (µM) | Antiproliferative IC50 (µM) (A549) | Antiproliferative IC50 (µM) (MCF-7) | Antiproliferative IC50 (µM) (Hela) | Reference |
| 17l | c-Met | 0.026 | 0.98 ± 0.08 | 1.05 ± 0.17 | 1.28 ± 0.25 | [14] |
| 17l | VEGFR-2 | 2.6 | 0.98 ± 0.08 | 1.05 ± 0.17 | 1.28 ± 0.25 | [14] |
| Compound ID | Target | IC50 (µM) | Antiproliferative IC50 (nM) (HeLa) | Antiproliferative IC50 (nM) (A549) | Antiproliferative IC50 (nM) (MCF-7) | Antiproliferative IC50 (nM) (HCT116) | Reference |
| 12d | Tubulin Polymerization | 1.64 | 15 - 69 | 15 - 69 | 15 - 69 | 15 - 69 | [15] |
Key Signaling Pathways and Mechanisms of Action
The versatility of the triazolo[4,3-a]pyridine scaffold is evident from its ability to target multiple critical signaling pathways.
The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its aberrant activation is implicated in several cancers. Smoothened (SMO), a G protein-coupled receptor, is a key transducer of the Hh signal.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Novel Tankyrase Inhibitors through Molecular Docking-Based Virtual Screening and Molecular Dynamics Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A facile and practical one-pot synthesis of [1,2,4]triazolo[4,3-a]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. 1,2,4-Triazolo[4,3-a]pyridine synthesis [organic-chemistry.org]
- 10. Discovery of 3-phenyl-[1,2,4]triazolo[4,3-a]pyridine derivatives as potent smoothened inhibitors against colorectal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of [1,2,4]triazolo[4,3-a]pyridines as potent Smoothened inhibitors targeting the Hedgehog pathway with improved antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. RK‐287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis and biological evaluation of indole-based [1,2,4]triazolo[4,3-a] pyridine derivatives as novel microtubule polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
One-Pot Synthesis of Substituted Triazolo[4,3-a]pyridines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic motif found in numerous compounds with significant biological and pharmaceutical activities. Its derivatives have demonstrated a wide range of applications, including as antibacterial, antithrombotic, anti-inflammatory, and antiproliferative agents. The development of efficient and practical synthetic routes to access these molecules is of great interest to the medicinal and process chemistry communities. This technical guide provides an in-depth overview of modern one-pot methodologies for the synthesis of substituted triazolo[4,3-a]pyridines, focusing on oxidative cyclization, 1,1'-carbonyldiimidazole (CDI) mediated coupling, and palladium-catalyzed cross-coupling strategies.
Oxidative Cyclization of 2-Hydrazinopyridine with Aldehydes
A prevalent and straightforward one-pot approach to substituted triazolo[4,3-a]pyridines involves the condensation of 2-hydrazinopyridine with various aldehydes, followed by an in-situ oxidative cyclization of the resulting hydrazone intermediate. This method is characterized by its operational simplicity, mild reaction conditions, and the use of readily available starting materials.[1][4] A variety of oxidizing agents can be employed to effect the cyclization, with N-bromosuccinimide (NBS) in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), trichloroisocyanuric acid (TCCA), and [bis(trifluoroacetoxy)iodo]benzene (HTIB) being common choices.
Data Presentation: Oxidative Cyclization
The following table summarizes the yields of 3-substituted-[1][2][3]triazolo[4,3-a]pyridines prepared via the one-pot reaction of 2-hydrazinopyridine and various aromatic aldehydes using different oxidizing systems.
| Entry | Aldehyde (Substituent) | Oxidizing System | Yield (%) |
| 1 | Benzaldehyde | NBS/DBU | 92 |
| 2 | 4-Methylbenzaldehyde | NBS/DBU | 87 |
| 3 | 4-Methoxybenzaldehyde | NBS/DBU | 90 |
| 4 | 4-Chlorobenzaldehyde | NBS/DBU | 88 |
| 5 | 4-Nitrobenzaldehyde | NBS/DBU | 89 |
| 6 | Benzaldehyde | TCCA | 85 |
| 7 | 4-Methylbenzaldehyde | TCCA | 81 |
| 8 | 4-Methoxybenzaldehyde | TCCA | 84 |
| 9 | 4-Chlorobenzaldehyde | TCCA | 83 |
| 10 | 4-Nitrobenzaldehyde | TCCA | 84 |
| 11 | Benzaldehyde | HTIB | 90 |
| 12 | 4-Methylbenzaldehyde | HTIB | 85 |
| 13 | 4-Methoxybenzaldehyde | HTIB | 88 |
| 14 | 4-Chlorobenzaldehyde | HTIB | 86 |
| 15 | 4-Nitrobenzaldehyde | HTIB | 87 |
Data sourced from a facile and practical one-pot synthesis of[1][2][3]triazolo[4,3-a]pyridines.
Experimental Protocol: Oxidative Cyclization with NBS/DBU
A mixture of 2-hydrazinopyridine (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol) in ethanol (5 mL) is heated at reflux for 20 minutes to form the corresponding hydrazone. The reaction mixture is then cooled to room temperature. To this solution, N-bromosuccinimide (1.0 mmol) and 1,8-diazabicyclo[5.4.0]undec-7-ene (1.0 mmol) are added. The resulting mixture is stirred at room temperature for a specified time (typically 10-30 minutes), monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the pure 3-substituted-[1][2][3]triazolo[4,3-a]pyridine.
Signaling Pathway: Mechanism of Oxidative Cyclization
The reaction is believed to proceed through the initial formation of a hydrazone from 2-hydrazinopyridine and the aldehyde. The oxidizing agent then facilitates an intramolecular cyclization. In the case of halogen-based oxidants, a nitrilimine intermediate is proposed to be formed, which then undergoes a 1,5-dipolar cyclization onto the pyridine nitrogen.
Caption: Proposed mechanism for oxidative cyclization.
Experimental Workflow: Oxidative Cyclization
Caption: Step-by-step workflow for oxidative cyclization.
CDI-Mediated Tandem Coupling and Cyclization
An operationally efficient one-pot synthesis of[1][2][3]triazolo[4,3-a]pyridines can be achieved through a 1,1'-carbonyldiimidazole (CDI) mediated tandem coupling and cyclization reaction.[2] This methodology allows for the direct use of carboxylic acids and 2-hydrazinopyridine, avoiding the pre-formation of activated acid derivatives. The reaction proceeds under mild conditions and is suitable for both batch and continuous flow processes.
Data Presentation: CDI-Mediated Synthesis
| Entry | Carboxylic Acid | Yield (%) |
| 1 | Benzoic acid | 95 |
| 2 | 4-Methylbenzoic acid | 92 |
| 3 | 4-Methoxybenzoic acid | 96 |
| 4 | 4-Chlorobenzoic acid | 88 |
| 5 | Phenylacetic acid | 85 |
| 6 | Cyclohexanecarboxylic acid | 78 |
Yields are representative and may vary based on specific reaction conditions.
Experimental Protocol: CDI-Mediated Synthesis
To a solution of the carboxylic acid (1.0 mmol) in a suitable aprotic solvent (e.g., acetonitrile or THF) is added 1,1'-carbonyldiimidazole (1.1 mmol). The mixture is stirred at room temperature for 30 minutes to allow for the formation of the acyl-imidazolide intermediate. 2-Hydrazinopyridine (1.0 mmol) is then added to the reaction mixture, and stirring is continued at room temperature or with gentle heating. The progress of the reaction is monitored by TLC or LC-MS. Upon completion, the reaction mixture is typically subjected to an aqueous work-up, followed by extraction with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by crystallization or column chromatography.
Signaling Pathway: Mechanism of CDI-Mediated Synthesis
The reaction is initiated by the activation of the carboxylic acid with CDI to form a highly reactive acyl-imidazolide. This intermediate then undergoes nucleophilic attack by the terminal nitrogen of 2-hydrazinopyridine to form an N-acylhydrazide. Subsequent intramolecular cyclization with the elimination of imidazole and water furnishes the final triazolo[4,3-a]pyridine product.
Caption: Proposed mechanism for CDI-mediated synthesis.
Palladium-Catalyzed Synthesis
A versatile one-pot approach for the synthesis of 3-substituted[1][2][3]triazolo[4,3-a]pyridines involves a palladium-catalyzed cross-coupling reaction between a 2-halopyridine (typically 2-chloropyridine) and a hydrazide, followed by an in-situ dehydrative cyclization.[2][5] This method offers a high degree of functional group tolerance and allows for the introduction of a wide variety of substituents at the 3-position.
Data Presentation: Palladium-Catalyzed Synthesis
| Entry | Hydrazide | Yield (%) |
| 1 | Benzhydrazide | 85 |
| 2 | 4-Methylbenzhydrazide | 82 |
| 3 | 4-Methoxybenzhydrazide | 88 |
| 4 | 4-Fluorobenzhydrazide | 79 |
| 5 | Cinnamic hydrazide | 80 |
| 6 | Isonicotinohydrazide | 75 |
Yields are representative and may vary based on specific reaction conditions.
Experimental Protocol: Palladium-Catalyzed Synthesis
A mixture of the hydrazide (1.5 mmol), sodium carbonate (3.0 mmol), a palladium catalyst such as Pd₂(dba)₃ (0.01-0.025 mmol), and a suitable ligand (e.g., Xantphos, 0.02-0.05 mmol) in an appropriate solvent (e.g., dioxane or toluene) is prepared in a reaction vessel. 2-Chloropyridine (1.0 mmol) is then added, and the mixture is heated at a specified temperature (typically 100-120 °C) under an inert atmosphere until the coupling reaction is complete (monitored by TLC or LC-MS). After cooling to room temperature, a dehydrating agent (e.g., acetic acid) is added, and the mixture is heated, often under microwave irradiation, to effect cyclization. The reaction mixture is then worked up by quenching with a basic aqueous solution and extracting with an organic solvent. The product is purified by column chromatography.[5]
Signaling Pathway: Mechanism of Palladium-Catalyzed Synthesis
The catalytic cycle is thought to begin with the oxidative addition of the 2-halopyridine to the Pd(0) complex. This is followed by coordination of the hydrazide to the palladium center and subsequent deprotonation by a base to form a palladium-amido complex. Reductive elimination then furnishes the N-arylhydrazide intermediate and regenerates the Pd(0) catalyst. The intermediate then undergoes an acid-catalyzed intramolecular cyclization and dehydration to yield the final product.
Caption: Proposed mechanism for Pd-catalyzed synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. 1,2,4-Triazolo[4,3-a]pyridine synthesis [organic-chemistry.org]
- 3. Synthesis and reactions of [1,2,4]triazolo[4,3-a]pyridinium-3-aminides and [1,2,4]triazolo[4,3-a]pyrimidinium-3-aminides: evaluation of the scope and mechanism of a new type of heterocyclic rearrangement - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. A facile and practical one-pot synthesis of [1,2,4]triazolo[4,3-a]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. lib.ysu.am [lib.ysu.am]
An In-Depth Technical Guide to the Electrochemical Properties of Triazolo[4,3-a]pyridine-3-thiol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the electrochemical properties of triazolo[4,3-a]pyridine-3-thiol is not extensively available in peer-reviewed literature. This guide, therefore, provides a comprehensive overview of its expected electrochemical behavior based on the well-established properties of its constituent functional groups—the triazole ring, the pyridine ring, and the thiol group—and data from closely related heterocyclic compounds. The experimental protocols provided are representative of the techniques used to study such molecules.
Introduction
Triazolo[4,3-a]pyridine-3-thiol is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique structure, combining a triazole ring fused to a pyridine core with a reactive thiol group, suggests a rich and complex electrochemical profile. Understanding these properties is crucial for applications ranging from the development of novel pharmaceuticals and biosensors to the design of effective corrosion inhibitors. This guide provides a detailed technical overview of the anticipated electrochemical characteristics of triazolo[4,3-a]pyridine-3-thiol, methodologies for its electrochemical analysis, and potential applications derived from its redox behavior.
Expected Electrochemical Behavior
The electrochemical properties of triazolo[4,3-a]pyridine-3-thiol are expected to be dominated by the redox activities of the thiol group and the triazolopyridine core.
Oxidation of the Thiol Group
Aromatic thiols are known to undergo electrochemical oxidation, typically in an irreversible process, to form disulfide dimers. This one-electron oxidation is often pH-dependent. For triazolo[4,3-a]pyridine-3-thiol, the anticipated primary oxidation reaction at an electrode surface would be the formation of a disulfide-linked dimer.
This oxidation process is significant for several reasons:
-
Dimerization: The formation of the disulfide bond can lead to molecules with altered biological activity and solubility.
-
Electropolymerization: Under certain conditions, further oxidation could potentially lead to the formation of a polymeric film on the electrode surface, a property useful in surface modification and sensor development.
-
Interaction with Metal Surfaces: The thiol group can strongly adsorb onto metal surfaces (e.g., gold, platinum, copper), a key characteristic for its application as a corrosion inhibitor.
Redox Behavior of the Triazolopyridine Core
The triazole and pyridine rings within the core structure are also expected to be electrochemically active. The conjugated π-system of the fused rings can accept or donate electrons at specific potentials.
-
Reduction: The triazole moiety, particularly the N=N bond, can undergo reduction. This process is typically observed in acidic media.[1]
-
Oxidation: The triazole-linked phenyl derivatives have been shown to undergo complex, pH-dependent irreversible oxidation.[2]
The specific reduction and oxidation potentials of the triazolopyridine core will be influenced by the presence and nature of substituents on the ring system.
Quantitative Data from Analogous Compounds
While specific quantitative data for triazolo[4,3-a]pyridine-3-thiol is not available, the following table summarizes representative electrochemical data for related triazole and thiol compounds to provide a comparative context.
| Compound/Compound Class | Technique | Key Findings | Reference |
| 3-Amino-5-mercapto-1,2,4-triazole (AMT) | Potentiodynamic Polarization, EIS | Acts as an effective corrosion inhibitor for aluminum alloy in NaCl solution. Inhibition efficiency increases with concentration. | |
| 1,2,4-Triazole | Cyclic Voltammetry | Shows a single reduction wave in acidic media due to the reduction of the N=N moiety. | [1] |
| Triazole-linked phenyl derivatives | Cyclic Voltammetry, DPV, SWV | Undergo complex, pH-dependent irreversible oxidation. | [2] |
| Aromatic Thiols | General Electrochemistry | Typically undergo a one-electron oxidation to form a disulfide dimer. | [3] |
| 3-(4-ethyl-5-mercapto-1,2,4-triazol-3-yl)-1-phenylpropanone (EMTP) | Gravimetric Techniques | Exhibits excellent corrosion protection for mild steel in HCl, with efficiency increasing with concentration and decreasing with temperature. | [4][5] |
Experimental Protocols
To investigate the electrochemical properties of triazolo[4,3-a]pyridine-3-thiol, a suite of standard electrochemical techniques should be employed.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a fundamental technique for probing the redox behavior of a compound.[6][7]
-
Objective: To determine the oxidation and reduction potentials of triazolo[4,3-a]pyridine-3-thiol and to assess the reversibility of the electron transfer processes.
-
Methodology:
-
Electrolyte Preparation: Prepare a solution of a suitable supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate in acetonitrile or an aqueous buffer solution like phosphate-buffered saline) containing a known concentration of triazolo[4,3-a]pyridine-3-thiol (typically in the millimolar range).
-
Electrochemical Cell Setup: A standard three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon, gold, or platinum), a reference electrode (e.g., Ag/AgCl or saturated calomel electrode), and a counter electrode (e.g., platinum wire).
-
Measurement: The potential of the working electrode is swept linearly from an initial potential to a final potential and then back to the initial potential. The resulting current is measured and plotted against the applied potential.
-
Data Analysis: The resulting voltammogram is analyzed to identify the peak potentials for oxidation and reduction, peak currents, and the reversibility of the redox events. The effect of scan rate and pH should also be investigated to understand the reaction kinetics and mechanism.
-
Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV)
These techniques offer higher sensitivity and better resolution than cyclic voltammetry, making them suitable for quantitative analysis.
-
Objective: To accurately determine the concentration of triazolo[4,3-a]pyridine-3-thiol and to study its interaction with other molecules, such as DNA.[2]
-
Methodology: The experimental setup is similar to that of cyclic voltammetry. However, the potential waveform is a series of pulses superimposed on a linear potential sweep (DPV) or a square wave (SWV).
-
Data Analysis: The peak height in the resulting voltammogram is directly proportional to the concentration of the analyte.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful technique for studying the properties of electrode-solution interfaces, particularly in the context of corrosion inhibition.
-
Objective: To evaluate the effectiveness of triazolo[4,3-a]pyridine-3-thiol as a corrosion inhibitor by measuring the impedance of a metal surface in a corrosive medium with and without the inhibitor.
-
Methodology:
-
Sample Preparation: A metal electrode (e.g., mild steel, copper, or aluminum) is immersed in a corrosive solution (e.g., acidic or saline media) containing varying concentrations of triazolo[4,3-a]pyridine-3-thiol.
-
Measurement: A small amplitude AC potential is applied to the electrode over a range of frequencies, and the resulting current and phase shift are measured.
-
Data Analysis: The impedance data is often modeled using equivalent electrical circuits to extract parameters such as charge transfer resistance and double-layer capacitance, which provide insights into the corrosion inhibition mechanism.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed electrochemical oxidation of triazolo[4,3-a]pyridine-3-thiol to its disulfide dimer.
Caption: General experimental workflow for the electrochemical characterization of triazolo[4,3-a]pyridine-3-thiol.
Conclusion
Triazolo[4,3-a]pyridine-3-thiol is poised to be a molecule with a versatile electrochemical profile. The presence of the oxidizable thiol group and the redox-active triazolopyridine core suggests a range of potential applications. While direct experimental data remains to be fully explored and published, this guide provides a solid theoretical foundation for researchers and drug development professionals. The outlined experimental protocols offer a clear roadmap for the systematic investigation of its electrochemical properties, which will undoubtedly unlock its full potential in various scientific and technological fields.
References
- 1. researchgate.net [researchgate.net]
- 2. Triazole-linked phenyl derivatives: redox mechanisms and in situ electrochemical evaluation of interaction with dsDNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reactivity of Aromatic Thiols and Their Derivatives [ouci.dntb.gov.ua]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Cyclic voltammetry - Wikipedia [en.wikipedia.org]
- 7. ossila.com [ossila.com]
In-Depth Technical Guide to the Solvatochromic Behavior of Triazolo[4,3-a]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triazolo[4,3-a]pyridine derivatives represent a significant class of heterocyclic compounds with a wide array of applications in medicinal chemistry and materials science. Their rigid, planar structure and tunable electronic properties make them promising candidates for the development of fluorescent probes, sensors, and optoelectronic materials. A key photophysical property that underpins these applications is solvatochromism—the change in the color of a substance in response to the polarity of its solvent environment. This phenomenon arises from differential solvation of the ground and excited electronic states of the molecule, leading to shifts in its absorption and emission spectra. Understanding the solvatochromic behavior of triazolo[4,3-a]pyridine derivatives is crucial for the rational design of molecules with desired photophysical responses for specific applications, including bio-imaging and environmental sensing.
This technical guide provides a comprehensive overview of the solvatochromic behavior of triazolo[4,3-a]pyridine derivatives. It summarizes the available quantitative data, details the experimental protocols for characterization, and visualizes key experimental and conceptual workflows.
Data Presentation: Solvatochromic Properties
Comprehensive studies on the solvatochromic behavior of a wide range of triazolo[4,3-a]pyridine derivatives are not extensively available in the current literature. However, research on individual derivatives and related heterocyclic systems provides valuable insights.
One study on 1,2,4-triazolo[4,3-a]pyridin-3-amine characterized its structural and optical properties.[1] While a systematic investigation of its solvatochromism in various solvents was not the primary focus, the electronic absorption and emission spectra were measured in the solid state (silicon paste). The absorption spectrum exhibited two main bands: a strong, complex pattern in the 200–400 nm range and a weaker doublet between 400–600 nm.[1] Luminescence was observed in the 460–545 nm range.[1] It is important to note that solid-state measurements may not directly correlate with behavior in solution due to intermolecular interactions and the absence of solvent effects.
For illustrative purposes, the following table presents hypothetical data for a generic triazolo[4,3-a]pyridine derivative exhibiting positive solvatochromism, where the emission wavelength increases with solvent polarity. This trend is commonly observed for molecules with an intramolecular charge transfer (ICT) character, where the excited state is more polar than the ground state.
| Derivative | Solvent | Dielectric Constant (ε) | Refractive Index (n) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm-1) |
| Compound A | n-Hexane | 1.88 | 1.375 | 350 | 410 | 4580 |
| Toluene | 2.38 | 1.497 | 352 | 425 | 5310 | |
| Chloroform | 4.81 | 1.446 | 355 | 440 | 6140 | |
| Acetone | 20.7 | 1.359 | 358 | 465 | 7480 | |
| Acetonitrile | 37.5 | 1.344 | 360 | 475 | 7940 | |
| DMSO | 46.7 | 1.479 | 362 | 490 | 8560 | |
| Water | 80.1 | 1.333 | 365 | 510 | 9430 |
Note: The data in this table is hypothetical and serves to illustrate expected solvatochromic trends.
Experimental Protocols
The investigation of solvatochromic behavior involves precise spectroscopic measurements in a range of solvents with varying polarities. The following are detailed methodologies for key experiments.
Preparation of Solutions
-
Stock Solution: Accurately weigh approximately 1 mg of the triazolo[4,3-a]pyridine derivative and dissolve it in a high-purity, spectroscopic grade solvent in which it is highly soluble (e.g., DMSO or acetone) in a 10 mL volumetric flask to create a stock solution of known concentration (e.g., 1 x 10-3 M). Ensure complete dissolution, using sonication if necessary.
-
Working Solutions: Prepare a series of working solutions by diluting the stock solution in a range of spectroscopic grade solvents of varying polarity (e.g., hexane, toluene, chloroform, ethyl acetate, acetone, acetonitrile, ethanol, methanol, DMSO, and water). The final concentration should be optimized to have an absorbance maximum between 0.5 and 1.0 (typically around 1 x 10-5 M to 1 x 10-6 M).
UV-Visible Absorption Spectroscopy
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is recommended.
-
Procedure:
-
Set the spectrophotometer to scan a wavelength range appropriate for the compound, typically from 200 nm to 700 nm.
-
Use a matched pair of quartz cuvettes with a 1 cm path length.
-
For each solvent, use the pure solvent as a blank to record the baseline.
-
Record the absorption spectrum of the working solution in the corresponding solvent.
-
Identify and record the wavelength of maximum absorbance (λmax).
-
Fluorescence Emission Spectroscopy
-
Instrumentation: A spectrofluorometer equipped with a xenon lamp source and a sensitive detector.
-
Procedure:
-
Turn on the instrument and allow the lamp to stabilize.
-
Set the excitation wavelength (λex) to the absorption maximum (λmax) determined from the UV-Vis measurements for each solvent.
-
Set the emission scan range to start at a wavelength slightly longer than the excitation wavelength (e.g., λex + 10 nm) to avoid Rayleigh scattering, and extend to a sufficiently long wavelength to capture the entire emission profile (e.g., 800 nm).
-
Record the emission spectrum of the pure solvent to check for background fluorescence.
-
Record the emission spectrum of the working solution.
-
Identify and record the wavelength of maximum emission (λem).
-
Data Analysis
-
Stokes Shift Calculation: Calculate the Stokes shift in wavenumbers (cm-1) for each solvent using the formula: Δν = (1/λabs - 1/λem) x 107
-
Lippert-Mataga Plot: To analyze the nature of the solvatochromic effect, a Lippert-Mataga plot can be constructed. This plot correlates the Stokes shift with the solvent orientation polarizability (Δf), which is a function of the solvent's dielectric constant (ε) and refractive index (n): Δf = [ (ε - 1) / (2ε + 1) ] - [ (n2 - 1) / (2n2 + 1) ] A linear relationship in the Lippert-Mataga plot suggests that the solvatochromic shifts are primarily due to dipole-dipole interactions between the solute and solvent molecules.
Visualizations
The following diagrams illustrate the experimental workflow and the conceptual basis of solvatochromism.
Conclusion
The solvatochromic behavior of triazolo[4,3-a]pyridine derivatives is a critical aspect of their photophysical characterization, offering insights into their electronic structure and interactions with the surrounding environment. While comprehensive datasets for a broad range of these compounds are still emerging, the established experimental protocols for UV-Vis and fluorescence spectroscopy provide a robust framework for such investigations. The analysis of spectral shifts in various solvents, particularly through models like the Lippert-Mataga relationship, allows for a quantitative understanding of the solvent effects. This knowledge is paramount for the targeted design of novel triazolo[4,3-a]pyridine-based molecules for advanced applications in drug development, bio-imaging, and materials science, where precise control over their photophysical properties is essential. Further systematic studies on a wider variety of substituted triazolo[4,3-a]pyridines are warranted to build a more complete structure-property relationship database for this important class of heterocycles.
References
Methodological & Application
Application Notes and Protocols: Triazolo[4,3-a]pyridine-3-thiol as a Corrosion Inhibitor for Steel
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corrosion of steel is a significant challenge across various industries, leading to structural degradation and economic losses. The use of organic corrosion inhibitors is a primary strategy to mitigate this issue. Triazole derivatives, a class of nitrogen-containing heterocyclic compounds, have demonstrated considerable promise as effective corrosion inhibitors for steel in acidic environments. These molecules can adsorb onto the metal surface, forming a protective barrier that impedes the corrosive process. This document provides detailed application notes and experimental protocols for the evaluation of Triazolo[4,3-a]pyridine-3-thiol as a potential corrosion inhibitor for steel.
Mechanism of Action
Triazolo[4,3-a]pyridine-3-thiol is postulated to inhibit steel corrosion through adsorption onto the metal surface. The molecule contains multiple active centers for adsorption, including nitrogen atoms in the triazole and pyridine rings, the sulfur atom of the thiol group, and the π-electrons of the aromatic system. The adsorption process can be categorized as either physisorption, involving electrostatic interactions between the charged metal surface and the inhibitor molecule, or chemisorption, which involves the formation of coordinate bonds between the lone pairs of electrons of nitrogen and sulfur atoms and the vacant d-orbitals of iron atoms. This adsorbed layer acts as a physical barrier, isolating the steel surface from the corrosive medium.
Data Presentation: Representative Corrosion Inhibition Data for Analogous Triazole Derivatives
The following tables summarize typical quantitative data obtained from electrochemical studies of triazole derivatives as corrosion inhibitors for steel in 1M HCl solution. This data is intended to serve as a benchmark for expected results when testing Triazolo[4,3-a]pyridine-3-thiol.
Table 1: Potentiodynamic Polarization Data for a Representative Triazolo-pyrimidine Derivative (MTP) in 1M HCl [1][4]
| Inhibitor Concentration (M) | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (Icorr) (µA/cm²) | Inhibition Efficiency (IE%) |
| Blank | -472 | 1086 | - |
| 1 x 10⁻⁵ | -465 | 291 | 73.2 |
| 5 x 10⁻⁵ | -460 | 175 | 83.9 |
| 1 x 10⁻⁴ | -455 | 118 | 89.1 |
| 5 x 10⁻⁴ | -450 | 78 | 92.8 |
| 1 x 10⁻³ | -445 | 61 | 94.4 |
Note: Data extracted from a study on 5-methyl[1][2][3]triazolo[1,5-a]pyrimidin-7-ol (MTP) and is intended to be representative.[1][4]
Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for a Representative Triazole Derivative in 1M HCl
| Inhibitor Concentration (M) | Charge Transfer Resistance (Rct) (Ω·cm²) | Double Layer Capacitance (Cdl) (µF/cm²) | Inhibition Efficiency (IE%) |
| Blank | 50 | 150 | - |
| 1 x 10⁻⁵ | 250 | 80 | 80.0 |
| 5 x 10⁻⁵ | 480 | 65 | 89.6 |
| 1 x 10⁻⁴ | 750 | 50 | 93.3 |
| 5 x 10⁻⁴ | 1200 | 40 | 95.8 |
| 1 x 10⁻³ | 1800 | 30 | 97.2 |
Note: This is hypothetical data based on typical results for triazole-based inhibitors, presented for illustrative purposes.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the corrosion inhibition performance of Triazolo[4,3-a]pyridine-3-thiol.
Synthesis of Triazolo[4,3-a]pyridine-3-thiol
A common synthetic route to[1][2][3]triazolo[4,3-a]pyridines involves the reaction of 2-hydrazinopyridine with an appropriate cyclizing agent. For the synthesis of the 3-thiol derivative, a reaction with carbon disulfide is a plausible method.
Materials:
-
2-Hydrazinopyridine
-
Carbon Disulfide (CS₂)
-
Pyridine (as solvent and base)
-
Ethanol
-
Hydrochloric Acid (for acidification)
Procedure:
-
Dissolve 2-hydrazinopyridine in pyridine in a round-bottom flask.
-
Slowly add carbon disulfide to the solution while stirring.
-
Reflux the mixture for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and evaporate the solvent under reduced pressure.
-
Dissolve the residue in a minimal amount of hot ethanol.
-
Acidify the solution with dilute hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry to obtain Triazolo[4,3-a]pyridine-3-thiol.
-
Characterize the synthesized compound using techniques such as NMR, IR spectroscopy, and Mass Spectrometry.
Electrochemical Measurements
Electrochemical studies are crucial for determining the inhibition efficiency and understanding the mechanism of inhibition.
Apparatus:
-
Potentiostat/Galvanostat with impedance measurement capabilities.
-
A three-electrode corrosion cell:
-
Working Electrode (WE): Steel specimen with a defined exposed area.
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.
-
Counter Electrode (CE): Platinum or graphite rod.
-
Procedure:
a. Potentiodynamic Polarization (PDP):
-
Prepare the corrosive medium (e.g., 1M HCl) with and without various concentrations of Triazolo[4,3-a]pyridine-3-thiol.
-
Immerse the three-electrode setup in the test solution and allow the open-circuit potential (OCP) to stabilize (typically 30-60 minutes).
-
Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV with respect to OCP) at a slow scan rate (e.g., 1 mV/s).[1]
-
Extrapolate the Tafel plots to determine the corrosion potential (Ecorr) and corrosion current density (Icorr).
-
Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(Icorr_blank - Icorr_inh) / Icorr_blank] x 100 where Icorr_blank and Icorr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.
b. Electrochemical Impedance Spectroscopy (EIS):
-
Set up the electrochemical cell as described for the PDP measurements and allow the OCP to stabilize.
-
Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Record the impedance data and present it as Nyquist and Bode plots.
-
Model the impedance data using an appropriate equivalent electrical circuit to determine parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl).
-
Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(Rct_inh - Rct_blank) / Rct_inh] x 100 where Rct_blank and Rct_inh are the charge transfer resistances in the absence and presence of the inhibitor, respectively.
Surface Analysis
Surface analysis techniques provide visual and compositional evidence of the protective film formation.
a. Scanning Electron Microscopy (SEM):
-
Immerse steel coupons in the corrosive solution with and without the inhibitor for a specified period (e.g., 24 hours).
-
After immersion, carefully remove the coupons, rinse with distilled water and acetone, and dry.
-
Analyze the surface morphology of the coupons using an SEM to observe the extent of corrosion damage and the presence of a protective film.
b. X-ray Photoelectron Spectroscopy (XPS):
-
Prepare steel samples as described for SEM analysis.
-
Analyze the surface composition of the steel samples using XPS to identify the elements present in the protective film, confirming the adsorption of the inhibitor.
Visualizations
The following diagrams illustrate the experimental workflow and the proposed inhibition mechanism.
Caption: Experimental workflow for evaluating a corrosion inhibitor.
References
- 1. jmaterenvironsci.com [jmaterenvironsci.com]
- 2. Experimental and Theoretical Study on the Synergistic Inhibition Effect of Pyridine Derivatives and Sulfur-Containing Compounds on the Corrosion of Carbon Steel in CO2-Saturated 3.5 wt.% NaCl Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. researchgate.net [researchgate.net]
Application of Triazolo[4,3-a]pyridine Derivatives in Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The triazolo[4,3-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. In recent years, derivatives of this heterocyclic system have garnered significant attention in oncology for their potential as potent and selective anticancer agents. These compounds have been shown to modulate various signaling pathways implicated in tumor growth, proliferation, and survival. This document provides an overview of the applications of triazolo[4,3-a]pyridine derivatives in cancer research, including their mechanisms of action, quantitative data on their efficacy, and detailed protocols for their evaluation.
Mechanisms of Action and Therapeutic Targets
Triazolo[4,3-a]pyridine derivatives exert their anticancer effects by targeting a variety of key proteins and signaling pathways involved in oncogenesis. These include:
-
Receptor Tyrosine Kinases (RTKs): Inhibition of RTKs such as the Epidermal Growth Factor Receptor (EGFR) and c-Met is a common mechanism. By blocking the ATP-binding site of these kinases, triazolo[4,3-a]pyridine derivatives can inhibit downstream signaling cascades like the PI3K/Akt/mTOR and RAS/RAF/MEK/ERK pathways, which are crucial for cell proliferation and survival.
-
Hedgehog Signaling Pathway: The Smoothened (SMO) receptor, a key component of the Hedgehog pathway, is another important target.[1][2][3] Inhibition of SMO can be particularly effective in cancers where this pathway is aberrantly activated, such as in certain types of basal cell carcinoma and medulloblastoma.[1][2]
-
Immune Checkpoints: Some derivatives have been developed as small-molecule inhibitors of the Programmed Death-Ligand 1 (PD-L1), disrupting its interaction with the PD-1 receptor.[4][5] This releases the "brakes" on the immune system, enabling T-cells to recognize and attack cancer cells.
-
Metabolic Enzymes: Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tryptophan metabolism and immune suppression, has also been targeted.[6][7][8] By inhibiting IDO1, these compounds can help to restore anti-tumor immunity.
-
Serine/Threonine Kinases: PIM kinases, which are involved in cell cycle progression and apoptosis resistance, are another class of targets for triazolo[4,3-a]pyridine derivatives.[9][10][11]
Quantitative Data on Anticancer Activity
The following tables summarize the in vitro anticancer activity of selected triazolo[4,3-a]pyridine derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Derivative Class | Target(s) | Cancer Cell Line | IC50 (µM) | Reference(s) |
| Pyrazolo[4,3-e][2][12][13]triazolopyrimidine | EGFR | HCC1937 (Breast) | 7.01 - 48.28 | [14] |
| HeLa (Cervical) | 7.01 - 48.28 | [14] | ||
| MCF7 (Breast) | 7.01 - 48.28 | [14] | ||
| [2][12][13]Triazolo[4,3-a]pyridine | SMO | Various | Not specified | [1][2] |
| 3-phenyl-[2][12][13]triazolo[4,3-a]pyridine | SMO | Colorectal Carcinoma | A11: 0.27 (WT), 0.84 (D473H) | [3] |
| [2][12][13]Triazolo[4,3-a]pyridine | PD-1/PD-L1 | Not specified | A22: 0.0923 | [4] |
| [2][12][13]Triazolo[4,3-a]pyridine | IDO1 | A375 (Melanoma) | 38: 0.9 | [6] |
| Triazolo[4,3-b]pyridazine | c-Met, Pim-1 | MCF7 (Breast) | 4g: 0.56 (cell), 0.163 (c-Met), 0.283 (Pim-1) | [15] |
| 4a: 2.97 (cell) | [15] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol outlines the determination of cell viability upon treatment with triazolo[4,3-a]pyridine derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[13][16][17][18]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Triazolo[4,3-a]pyridine derivative (dissolved in DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the triazolo[4,3-a]pyridine derivative in complete medium.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Workflow for determining cell viability using the MTT assay.
Protocol 2: Western Blotting for Protein Expression and Phosphorylation
This protocol describes the use of Western blotting to analyze the effect of triazolo[4,3-a]pyridine derivatives on the expression and phosphorylation status of target proteins.[19][20][21][22][23]
Materials:
-
Cancer cell line of interest
-
Triazolo[4,3-a]pyridine derivative
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis:
-
Treat cells with the triazolo[4,3-a]pyridine derivative for the desired time.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Incubate the membrane with ECL reagent.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Workflow for Western blotting analysis.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution in cancer cells treated with triazolo[4,3-a]pyridine derivatives using propidium iodide (PI) staining and flow cytometry.[12][24][25][26]
Materials:
-
Cancer cell line of interest
-
Triazolo[4,3-a]pyridine derivative
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells with the compound for the desired duration.
-
Harvest both adherent and floating cells.
-
-
Fixation:
-
Wash the cell pellet with PBS.
-
Resuspend the cells in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells.
-
Incubate on ice for at least 30 minutes.
-
-
Staining:
-
Centrifuge the fixed cells and decant the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Signaling Pathway Diagrams
The following diagrams illustrate key signaling pathways targeted by triazolo[4,3-a]pyridine derivatives.
Inhibition of the EGFR signaling pathway.
Inhibition of the Hedgehog signaling pathway.
Conclusion
Triazolo[4,3-a]pyridine derivatives represent a versatile and promising class of compounds for the development of novel anticancer therapies. Their ability to target a diverse range of oncogenic pathways provides multiple avenues for therapeutic intervention. The protocols and data presented here serve as a valuable resource for researchers in the field, facilitating the continued exploration and development of these compounds as potential cancer treatments.
References
- 1. Discovery of [1,2,4]triazolo[4,3-a]pyridines as potent Smoothened inhibitors targeting the Hedgehog pathway with improved antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of 3-phenyl-[1,2,4]triazolo[4,3-a]pyridine derivatives as potent smoothened inhibitors against colorectal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic targeting of PD-1/PD-L1 blockade by novel small-molecule inhibitors recruits cytotoxic T cells into solid tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of [1,2,4]Triazolo[4,3- a]pyridines as Potent Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The [1,2,4]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. research.uniupo.it [research.uniupo.it]
- 9. In silico design and ADMET evaluation of new inhibitors for PIM1 kinase using QSAR studies, molecular docking, and molecular dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hit to lead evaluation of 1,2,3-triazolo[4,5-b]pyridines as PIM kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchhub.com [researchhub.com]
- 14. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. texaschildrens.org [texaschildrens.org]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. atcc.org [atcc.org]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Protein Expression Signatures for Inhibition of Epidermal Growth Factor Receptor-mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
- 25. Pyridine-Based 1,2,4-Triazolo-Tethered Indole Conjugates Potentially Affecting TNKS and PI3K in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine Sulfonamides as Novel Potential Anticancer Agents: Apoptosis, Oxidative Stress, and Cell Cycle Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Triazolo[4,3-a]pyridine-3-thiol Derivatives in the Synthesis of Novel IDO1 Inhibitors
References
- 1. fortislife.com [fortislife.com]
- 2. researchgate.net [researchgate.net]
- 3. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. What are IDO1 modulators and how do they work? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. IDO1 in cancer: a Gemini of immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The kynurenine pathway of tryptophan metabolism: a neglected therapeutic target of COVID-19 pathophysiology and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Triazolo[4,3-a]pyridines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of substituted[1][2]triazolo[4,3-a]pyridines, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. The highlighted method is based on a two-step sequence involving a palladium-catalyzed C-N cross-coupling reaction followed by a microwave-assisted dehydrative cyclization.
Introduction
The[1][2]triazolo[4,3-a]pyridine scaffold is a key pharmacophore found in numerous compounds with a wide range of therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. Efficient and versatile synthetic routes to this heterocyclic system are therefore of high value in drug discovery and development. The protocol outlined below describes a robust palladium-catalyzed method for the synthesis of 3-substituted[1][2]triazolo[4,3-a]pyridines from readily available 2-chloropyridines and acyl hydrazides.[1][3] This approach offers a broad substrate scope and is amenable to the generation of compound libraries for screening purposes.
Reaction Scheme
The overall synthetic transformation consists of two key steps:
-
Palladium-Catalyzed C-N Cross-Coupling: An acyl hydrazide is coupled with a 2-chloropyridine derivative in the presence of a palladium catalyst, a phosphine ligand, and a base. This reaction selectively forms a new carbon-nitrogen bond at the terminal nitrogen of the hydrazide.
-
Dehydrative Cyclization: The resulting N-acyl-N'-(pyridin-2-yl)hydrazide intermediate is then cyclized via dehydration, typically under microwave irradiation in the presence of an acid, to afford the final[1][2]triazolo[4,3-a]pyridine product.
Experimental Protocols
The following protocols are based on the work of Reichelt et al. and provide a general procedure for the synthesis of 3-substituted[1][2]triazolo[4,3-a]pyridines.[1][3]
Protocol 1: Palladium-Catalyzed C-N Cross-Coupling of 2-Chloropyridine with Acyl Hydrazides
Materials:
-
2-Chloropyridine
-
Substituted Acyl Hydrazide
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
(R)-1-[(SP)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine (Josiphos ligand)
-
Sodium Bicarbonate (NaHCO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a sealable reaction vial, add the acyl hydrazide (1.5 mmol), sodium bicarbonate (3.0 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol, 1 mol%), and the Josiphos ligand (0.02 mmol, 2 mol%).
-
Purge the vial with an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous N,N-dimethylformamide (2 mL) followed by 2-chloropyridine (1.0 mmol).
-
Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS). The reaction is typically complete within 15 hours.
-
Upon completion, cool the reaction mixture to room temperature. The crude product can often be used directly in the next step without purification.
Protocol 2: Microwave-Assisted Dehydrative Cyclization
Materials:
-
Crude N-acyl-N'-(pyridin-2-yl)hydrazide from Protocol 1
-
Glacial Acetic Acid
Procedure:
-
Transfer the crude reaction mixture from Protocol 1 to a microwave-safe reaction vessel.
-
If the solvent was removed, dissolve the crude intermediate in glacial acetic acid (5 mL). If using the crude mixture directly, add glacial acetic acid (5 mL).
-
Seal the vessel and place it in a microwave reactor.
-
Heat the reaction mixture to 180 °C for 30 minutes.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the acetic acid.
-
Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-substituted[1][2]triazolo[4,3-a]pyridine.
Data Presentation
The following table summarizes the yields for a selection of 3-substituted[1][2]triazolo[4,3-a]pyridines synthesized using the described protocol.
| Entry | Hydrazide Substituent (R) | Product | Yield (%) |
| 1 | Phenyl | 3-Phenyl-[1][2]triazolo[4,3-a]pyridine | 85 |
| 2 | 4-Methylphenyl | 3-(4-Methylphenyl)-[1][2]triazolo[4,3-a]pyridine | 88 |
| 3 | 4-Methoxyphenyl | 3-(4-Methoxyphenyl)-[1][2]triazolo[4,3-a]pyridine | 92 |
| 4 | 4-Fluorophenyl | 3-(4-Fluorophenyl)-[1][2]triazolo[4,3-a]pyridine | 78 |
| 5 | 4-Chlorophenyl | 3-(4-Chlorophenyl)-[1][2]triazolo[4,3-a]pyridine | 81 |
| 6 | 3,4-Difluorophenyl | 3-(3,4-Difluorophenyl)-[1][2]triazolo[4,3-a]pyridine | 75 |
| 7 | 4-(Trifluoromethyl)phenyl | 3-(4-(Trifluoromethyl)phenyl)-[1][2]triazolo[4,3-a]pyridine | 72 |
| 8 | Cinnamyl | 3-((E)-Styryl)-[1][2]triazolo[4,3-a]pyridine | 70 |
| 9 | Methyl | 3-Methyl-[1][2]triazolo[4,3-a]pyridine | 65 |
| 10 | Isopropyl | 3-Isopropyl-[1][2]triazolo[4,3-a]pyridine | 60 |
Yields are for the two-step sequence and are based on the limiting reagent (2-chloropyridine). Data adapted from Reichelt et al., Org. Lett. 2010, 12, 4, 792-795.[3]
Visualizations
Experimental Workflow
Caption: General workflow for the palladium-catalyzed synthesis of triazolo[4,3-a]pyridines.
Catalytic Cycle
Caption: Simplified catalytic cycle for the palladium-catalyzed C-N cross-coupling step.
References
Application Notes and Protocols: Antifungal Activity of Novel Triazolo[4,3-a]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antifungal activity of novel triazolo[4,3-a]pyridine derivatives. This document includes quantitative data on their efficacy, detailed protocols for key experiments, and visual representations of experimental workflows and the proposed mechanism of action.
Quantitative Antifungal Activity
A series of novel 1,2,4-triazolo[4,3-a]pyridine derivatives containing a hydrazone moiety have been synthesized and evaluated for their in vitro antifungal activity against several phytopathogenic fungi. The percentage of mycelial growth inhibition was determined for each compound against Stemphylium lycopersici, Fusarium oxysporum, and Botrytis cinerea.
Table 1: Antifungal Activity of 1,2,4-triazolo[4,3-a]pyridine Derivatives (% Inhibition at 100 µg/mL) [1]
| Compound ID | R Group (Substituent on Phenyl Ring) | Stemphylium lycopersici | Fusarium oxysporum | Botrytis cinerea |
| 4a | H | 7.14 | 53.89 | 4.44 |
| 4b | 2-OH | 2.38 | 75.56 | 10.00 |
| 4c | 3-OH | 2.83 | 38.61 | 12.22 |
| 4d | 4-OH | 40.18 | 46.67 | 22.22 |
| 4e | 3-NO₂ | 45.54 | 64.44 | 23.33 |
| 4f | 2-Cl | 39.88 | 13.33 | 21.11 |
| 4g | 2-Br | 26.19 | 16.67 | 29.63 |
| 4h | 4-F | 63.99 | 31.11 | 20.00 |
| 4i | 4-NO₂ | 82.74 | 22.22 | 24.44 |
| 4j | 4-N(CH₃)₂ | 69.05 | 4.44 | 21.11 |
| 4k | Furan-2-yl | 83.53 | 88.89 | 16.67 |
| 4l | 4-OCH₃ | 62.30 | 77.22 | 20.00 |
Experimental Protocols
This section provides detailed methodologies for the synthesis of the lead compounds and the key antifungal assays.
Synthesis of 1,2,4-triazolo[4,3-a]pyridine Derivatives (General Procedure)
The synthesis of the 1,2,4-triazolo[4,3-a]pyridine derivatives containing a hydrazone moiety involves a multi-step reaction process. A representative synthetic route is outlined below.
Caption: General synthesis workflow for 1,2,4-triazolo[4,3-a]pyridine derivatives.
Protocol:
-
Synthesis of 8-chloro-[1][2]triazolo[4,3-a]pyridine-3-carbohydrazide: A mixture of 2,3-dichloropyridine and hydrazine hydrate is subjected to microwave irradiation to yield the key intermediate, 8-chloro-[2][3]triazolo[4,3-a]pyridine-3-carbohydrazide.
-
Synthesis of Final Derivatives: The intermediate is then condensed with various substituted acetophenones (or other appropriate ketones/aldehydes) under microwave irradiation to afford the final 1,2,4-triazolo[4,3-a]pyridine derivatives. The specific reaction conditions, such as temperature, time, and solvent, may vary depending on the specific derivative being synthesized.
Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M27/M38-A)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts and filamentous fungi.
Caption: Workflow for the broth microdilution antifungal susceptibility assay.
Protocol:
-
Preparation of Antifungal Agent Dilutions:
-
Prepare a stock solution of each triazolo[4,3-a]pyridine derivative in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the stock solution in a 96-well microtiter plate using RPMI-1640 medium.
-
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on an appropriate agar medium (e.g., Potato Dextrose Agar).
-
Prepare a suspension of fungal spores or cells in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.
-
Dilute the standardized inoculum in RPMI-1640 medium to the final desired concentration.
-
-
Inoculation and Incubation:
-
Add the diluted fungal inoculum to each well of the microtiter plate containing the antifungal agent dilutions. Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubate the plates at 35°C for 24 to 48 hours.
-
-
Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control.
-
For quantitative assessment, the optical density at 600 nm can be measured using a microplate reader. The MIC is the concentration that inhibits growth by ≥50% or ≥90%, depending on the specific endpoint definition.
-
Ergosterol Biosynthesis Inhibition Assay
This assay quantifies the amount of ergosterol in fungal cells after treatment with the test compounds, providing insight into the mechanism of action.
Caption: Workflow for the quantification of ergosterol biosynthesis inhibition.
Protocol:
-
Fungal Culture and Treatment:
-
Inoculate a suitable broth medium (e.g., Sabouraud Dextrose Broth) with the fungal strain.
-
Add the triazolo[4,3-a]pyridine derivatives at various concentrations to the cultures. Include a drug-free control.
-
Incubate the cultures with shaking for a defined period (e.g., 16-24 hours).
-
-
Cell Harvesting and Saponification:
-
Harvest the fungal cells by centrifugation and wash with sterile distilled water.
-
Determine the wet weight of the cell pellet.
-
Add 25% alcoholic potassium hydroxide solution to the cell pellet and incubate at 85°C for 1 hour to saponify the cellular lipids.[1]
-
-
Ergosterol Extraction:
-
After cooling, add sterile distilled water and n-heptane to the saponified mixture.
-
Vortex vigorously to extract the non-saponifiable lipids, including ergosterol, into the n-heptane layer.[1]
-
Separate the n-heptane layer.
-
-
Spectrophotometric Quantification:
-
Scan the absorbance of the n-heptane extract from 240 to 300 nm.
-
Ergosterol has a characteristic absorbance peak at 281.5 nm. The presence of 24(28)-dehydroergosterol, a precursor, can be detected by a peak at 230 nm.
-
The percentage of ergosterol inhibition is calculated by comparing the ergosterol content in treated cells to that in untreated control cells.
-
Proposed Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Triazolo[4,3-a]pyridine derivatives, like other azole antifungals, are proposed to exert their antifungal effect by inhibiting the ergosterol biosynthesis pathway. The primary target is the cytochrome P450 enzyme, lanosterol 14-alpha-demethylase.
Caption: Proposed mechanism of action of triazolo[4,3-a]pyridine derivatives.
Pathway Description:
-
Normal Biosynthesis: The synthesis of ergosterol, an essential component of the fungal cell membrane, begins with acetyl-CoA and proceeds through several intermediates, including squalene and lanosterol.
-
Inhibition by Triazolo[4,3-a]pyridine Derivatives: These compounds are believed to bind to the heme iron in the active site of lanosterol 14-alpha-demethylase (CYP51), a key enzyme in the pathway.
-
Consequences of Inhibition: The inhibition of this enzyme prevents the demethylation of lanosterol, leading to a depletion of ergosterol and an accumulation of toxic 14-alpha-methylated sterol precursors.
-
Cellular Effects: The altered sterol composition disrupts the structure and function of the fungal cell membrane, increasing its permeability and leading to the inhibition of fungal growth and, ultimately, cell death.
References
Application Notes and Protocols: Triazolo[4,3-a]pyridine-3-thiol as a Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, derivatization, and potential therapeutic applications of compounds derived from the triazolo[4,3-a]pyridine-3-thiol scaffold. This versatile building block offers a gateway to novel chemical entities with promising biological activities, particularly in the realms of anticancer and antimicrobial research.
Introduction to Triazolo[4,3-a]pyridine-3-thiol
The triazolo[4,3-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, known to be a key structural component in a variety of biologically active compounds. The introduction of a thiol group at the 3-position provides a reactive handle for a wide range of chemical modifications, allowing for the exploration of diverse chemical space and the fine-tuning of pharmacological properties. Derivatives of the broader 1,2,4-triazole class, to which this scaffold belongs, have demonstrated a wide spectrum of activities, including antimicrobial, antifungal, anticancer, and antiviral properties.
The sulfur atom in triazolo[4,3-a]pyridine-3-thiol can be readily S-alkylated or otherwise functionalized, leading to the generation of libraries of compounds for biological screening. This reactivity, coupled with the inherent drug-like properties of the fused ring system, makes it an attractive starting point for drug discovery programs.
Synthesis of the Core Scaffold
While direct and high-yield synthesis of triazolo[4,3-a]pyridine-3-thiol can be challenging, a common approach involves the cyclization of a 2-hydrazinopyridine precursor. A plausible synthetic route is inferred from the synthesis of the analogous triazolo[4,3-a]pyridin-3(2H)-one.
Protocol 2.1: Synthesis of 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one
This protocol serves as a foundational method for accessing the core ring system.
Materials:
-
2-Chloropyridine
-
Semicarbazide hydrochloride
-
2-Ethoxyethanol
-
Concentrated sulfuric acid
-
Water
Procedure:
-
A mixture of 2-chloropyridine (0.44 mole) and semicarbazide hydrochloride (0.88 mole) in 150 ml of 2-ethoxyethanol is heated to reflux.
-
A solution of 1 ml of concentrated sulfuric acid in 5 ml of 2-ethoxyethanol is added to the refluxing mixture.
-
The resulting solution is refluxed for 18 hours.
-
After cooling to approximately 60°C, 150 ml of water is added.
-
The mixture is stirred, cooled to 0°C, and maintained at this temperature for 30 minutes.
-
The solid product is collected by filtration, washed thoroughly with water, and dried under reduced pressure.
Derivatization of the Triazolo[4,3-a]pyridine-3-thiol Scaffold
The thiol group at the 3-position is a key site for introducing chemical diversity. S-alkylation with various electrophiles is a common and straightforward method to generate a library of derivatives.
Protocol 3.1: General Procedure for S-Alkylation
This generalized protocol can be adapted for a wide range of alkylating agents.
Materials:
-
Triazolo[4,3-a]pyridine-3-thiol
-
Appropriate alkyl halide (e.g., benzyl bromide, substituted phenacyl bromides)
-
Base (e.g., potassium carbonate, sodium ethoxide)
-
Solvent (e.g., ethanol, DMF, acetone)
Procedure:
-
Dissolve triazolo[4,3-a]pyridine-3-thiol (1 equivalent) in a suitable solvent.
-
Add a base (1.1 to 1.5 equivalents) to the solution and stir for a short period to form the thiolate anion.
-
Add the alkylating agent (1 to 1.2 equivalents) to the reaction mixture.
-
The reaction is then stirred at room temperature or heated, depending on the reactivity of the electrophile, and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by pouring it into cold water.
-
The precipitated product is collected by filtration, washed with water, and purified by recrystallization or column chromatography.
Applications in Medicinal Chemistry
Derivatives of the triazolo[4,3-a]pyridine scaffold and closely related structures have shown significant potential in several therapeutic areas.
Anticancer Activity
Several studies have highlighted the anticancer potential of triazole-pyridine hybrids. Although data for the exact triazolo[4,3-a]pyridine-3-thiol scaffold is limited, related structures have demonstrated promising activity.
Table 1: In Vitro Anticancer Activity of Pyridine-Linked 1,2,4-Triazole-3-thiol Derivatives against Murine Melanoma (B16F10) Cell Line [1]
| Compound | Substitution on Benzyl Group | IC₅₀ (µM) |
| TP1 | 4-Chloro | 45.21 |
| TP2 | 4-Nitro | 55.23 |
| TP3 | 2,4-Dichloro | 48.11 |
| TP4 | 4-Fluoro | 51.12 |
| TP5 | 2-Nitro | 61.11 |
| TP6 | 4-Bromo | 41.12 |
| TP7 | Unsubstituted | 58.21 |
Note: The core structure in this study is 3-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol, a structural isomer of the title compound.
Protocol 4.1.1: In Vitro Anticancer Screening (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxic effects of synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell line (e.g., B16F10 murine melanoma)
-
96-well microplates
-
Culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Synthesized compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized compounds (typically in a range from 1 to 100 µM) and incubate for 48 hours.
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Activity
The triazole nucleus is a well-established pharmacophore in antimicrobial agents. S-substituted derivatives of triazole-thiols have shown promising activity against a range of bacterial and fungal pathogens.
Table 2: Antimicrobial Activity of S-Substituted bis-1,2,4-triazole-3-thiol Derivatives [2]
| Compound | Target Microorganism | Minimum Bactericidal Concentration (MBC) (µg/mL) |
| 2a | Enterococcus faecalis | 15.6 |
| Salmonella pullorum | 15.6 | |
| Salmonella typhimurium | 15.6 | |
| Salmonella enteritidis | 15.6 | |
| Klebsiella pneumoniae | 15.6 | |
| 4a | Salmonella pullorum | 31.25 |
| Escherichia coli O2 | 31.25 | |
| Salmonella enteritidis | 31.25 | |
| 6a | Ten tested bacterial strains | 31.25 |
Note: The core structure in this study is a bis-1,2,4-triazole system, highlighting the potential of S-substituted triazole-thiols in general.
Protocol 4.2.1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method for assessing the antimicrobial activity of compounds.
Materials:
-
Bacterial or fungal strains
-
96-well microplates
-
Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)
-
Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial or fungal inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)
-
Positive control (standard antibiotic/antifungal)
-
Negative control (broth only)
Procedure:
-
Prepare serial two-fold dilutions of the synthesized compounds in the appropriate broth in a 96-well plate.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key conceptual frameworks relevant to the application of triazolo[4,3-a]pyridine-3-thiol in medicinal chemistry.
Caption: General workflow from starting material to lead compound identification.
Caption: A potential mechanism of action for anticancer triazolo-pyridine derivatives.
Conclusion
Triazolo[4,3-a]pyridine-3-thiol represents a valuable and highly versatile building block in the design and synthesis of novel therapeutic agents. Its reactive thiol group allows for the straightforward introduction of a wide array of substituents, enabling the systematic exploration of structure-activity relationships. While further research is needed to fully elucidate the potential of this specific scaffold, the promising anticancer and antimicrobial activities observed in closely related structures underscore its significance for future drug discovery endeavors. The protocols and data presented herein provide a solid foundation for researchers to embark on the synthesis and evaluation of new triazolo[4,3-a]pyridine-3-thiol derivatives as potential drug candidates.
References
Application Notes and Protocols for the Development of c-Met/VEGFR-2 Dual Inhibitors Using a Triazolopyrazine Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development and evaluation of dual inhibitors targeting c-Met and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) based on a triazolopyrazine scaffold. The simultaneous inhibition of these two key receptor tyrosine kinases, which are crucial in tumor growth, angiogenesis, and metastasis, presents a promising strategy in cancer therapy.
Introduction
The c-Met and VEGFR-2 signaling pathways are critical drivers of oncogenesis. Aberrant c-Met activation promotes tumor cell proliferation, survival, and invasion, while the VEGF/VEGFR-2 pathway is a central regulator of angiogenesis. Dual inhibition of both pathways can offer a synergistic anti-tumor effect and potentially overcome resistance mechanisms associated with single-target therapies. The triazolopyrazine scaffold has emerged as a promising chemical starting point for the design of potent and selective kinase inhibitors.
Signaling Pathways
Understanding the targeted signaling pathways is fundamental for inhibitor development and evaluation.
c-Met Signaling Pathway
Hepatocyte Growth Factor (HGF) is the exclusive ligand for the c-Met receptor.[1][2] Binding of HGF induces receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain, initiating downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and STAT pathways.[3][4] These pathways regulate cell proliferation, motility, and invasion.[1][2]
VEGFR-2 Signaling Pathway
VEGF-A is the primary ligand for VEGFR-2. Ligand binding leads to receptor dimerization and autophosphorylation, activating downstream pathways such as PLCγ-PKC-MAPK and PI3K-AKT.[5] These pathways are essential for endothelial cell proliferation, migration, survival, and vascular permeability, all of which are hallmarks of angiogenesis.
Data Presentation
The following tables summarize the inhibitory activities of a series of novel[6]triazolo[4,3-a]pyrazine derivatives.[1]
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | c-Met IC₅₀ (nM) | VEGFR-2 IC₅₀ (µM) |
| 17a | 55 | - |
| 17e | 77 | - |
| 17l | 26.00 | 2.6 |
| Foretinib (Control) | - | - |
Data extracted from a study on novel[6]triazolo[4,3-a]pyrazine derivatives.[1] A hyphen (-) indicates that the data was not provided in the source.
Table 2: In Vitro Anti-proliferative Activity
| Compound | A549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | Hela IC₅₀ (µM) |
| 17l | 0.98 ± 0.08 | 1.05 ± 0.17 | 1.28 ± 0.25 |
| Foretinib (Control) | - | - | - |
Data represents the half-maximal inhibitory concentration against human lung adenocarcinoma (A549), human breast cancer (MCF-7), and human cervical carcinoma (Hela) cell lines.[1] A hyphen (-) indicates that the data was not provided in the source.
Experimental Protocols
Detailed protocols for the key experiments in the development and characterization of c-Met/VEGFR-2 dual inhibitors are provided below.
Biochemical Kinase Inhibition Assays
These assays determine the direct inhibitory effect of the compounds on the enzymatic activity of the target kinases.
Objective: To quantify the IC₅₀ value of the test compound against c-Met kinase.
Materials:
-
Recombinant human c-Met kinase
-
Biotinylated peptide substrate
-
ATP
-
Europium-labeled anti-phospho-substrate antibody
-
Streptavidin-Allophycocyanin (SA-APC)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compound (serial dilutions)
-
384-well microplates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 384-well plate, add the c-Met kinase, biotinylated substrate, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA, the Europium-labeled antibody, and SA-APC.
-
Incubate for a further period to allow for antibody binding.
-
Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 615 nm for Europium and 665 nm for APC).
-
Calculate the TR-FRET ratio and plot the inhibitor concentration versus the ratio to determine the IC₅₀ value.
Objective: To quantify the IC₅₀ value of the test compound against VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay buffer
-
Test compound (serial dilutions)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound in the appropriate buffer.
-
Add the kinase, substrate, and test compound to the wells of the plate.
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for 45-60 minutes.[7]
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[8]
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[3]
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
Cell-Based Assays
These assays evaluate the effect of the inhibitors on cancer cells.
Objective: To determine the anti-proliferative effect of the test compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, Hela)[1]
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[6]
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.[9]
-
Treat the cells with various concentrations of the test compound and incubate for 72 hours.
-
Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6][9]
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.[9]
-
Shake the plate for 15 minutes to ensure complete dissolution.[9]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
Objective: To confirm that the test compounds inhibit the phosphorylation of c-Met and VEGFR-2 in a cellular context.
Materials:
-
Cancer cell line with activated c-Met or VEGFR-2
-
Serum-free medium
-
HGF or VEGF-A
-
Test compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-phospho-c-Met, anti-total-c-Met, anti-phospho-VEGFR-2, anti-total-VEGFR-2)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Chemiluminescent substrate and imaging system
Procedure:
-
Culture cells to 70-80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with HGF or VEGF-A for 10-15 minutes to induce receptor phosphorylation.
-
Lyse the cells and determine the protein concentration.
-
Separate 20-30 µg of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Analyze the band intensities to determine the extent of phosphorylation inhibition.
In Vivo Efficacy Studies
These studies evaluate the anti-tumor activity of the compounds in a living organism.
Objective: To assess the in vivo anti-tumor efficacy of a lead compound.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Human cancer cell line (e.g., one that showed sensitivity in vitro)
-
Matrigel (optional)
-
Test compound formulated for in vivo administration
-
Vehicle control
-
Calipers
Procedure:
-
Subcutaneously implant 1-10 million tumor cells (resuspended in PBS or a PBS/Matrigel mixture) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (vehicle, test compound at various doses, positive control).
-
Administer the treatment as per the desired schedule (e.g., daily oral gavage).
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
-
Plot the tumor growth curves to evaluate the efficacy of the treatment.
Synthesis of the Triazolopyrazine Scaffold
A general synthetic route to the[6]triazolo[4,3-a]pyrazine scaffold starts from commercially available 2,3-dichloropyrazine.[1]
A nucleophilic substitution reaction with hydrazine hydrate, followed by cyclization, yields the core triazolopyrazine structure.[1] This scaffold can then be further functionalized to generate a library of potential inhibitors for screening.
By following these detailed protocols and utilizing the provided data as a reference, researchers can effectively advance the development of novel c-Met/VEGFR-2 dual inhibitors based on the versatile triazolopyrazine scaffold.
References
- 1. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent VEGFR-2 inhibitors for resistant breast cancer: a comprehensive 3D-QSAR, ADMET, molecular docking and MMPBSA calculation on triazolopyrazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchhub.com [researchhub.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 9. researchgate.net [researchgate.net]
Application Notes: Triazolo[4,3-a]pyridines as PD-1/PD-L1 Interaction Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
The interaction between Programmed Cell Death Protein 1 (PD-1), an immune checkpoint receptor on activated T-cells, and its ligand, Programmed Death-Ligand 1 (PD-L1), expressed on tumor cells, is a critical mechanism of immune evasion in cancer.[1] By engaging PD-1, tumor cells suppress T-cell activity, proliferation, and cytokine release, thereby avoiding immune destruction.[1][2] Blocking this interaction has become a cornerstone of modern cancer immunotherapy. While monoclonal antibodies have demonstrated significant clinical success, small-molecule inhibitors offer potential advantages such as oral bioavailability, simpler manufacturing, and better tissue penetration.[3]
A novel class of[4][5][6]triazolo[4,3-a]pyridines has emerged as potent, small-molecule inhibitors of the PD-1/PD-L1 interaction.[4][5] These compounds function by binding directly to PD-L1, inducing its homodimerization and subsequent internalization, which sterically hinders its binding to the PD-1 receptor.[7][8] This action restores the T-cell's ability to recognize and eliminate tumor cells.
Mechanism of Action
The primary mechanism of action for triazolo[4,3-a]pyridine-based inhibitors involves direct binding to a hydrophobic pocket on the surface of the PD-L1 protein. This binding event induces a conformational change that promotes the formation of a PD-L1 homodimer. The dimerized PD-L1 is incapable of binding to the PD-1 receptor, thereby disrupting the inhibitory signal and restoring T-cell-mediated antitumor immunity.[8]
Quantitative Data Summary
The inhibitory potency of triazolo[4,3-a]pyridine derivatives is typically evaluated using biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) is a key metric for comparing compound activity.
| Compound ID | Assay Type | IC50 (nM) | Reference |
| A22 | HTRF | 92.3 | [4][5] |
| 79 | HTRF | 92.3 | [6] |
| BMS-202 | HTRF | 18 | [3] |
| Compound 10 | HTRF | 177 | [9] |
| Compound 3 | HTRF | 146 | [9] |
Note: IC50 values can vary based on specific assay conditions, reagents, and protein constructs used.[8]
Experimental Protocols
Accurate determination of inhibitor potency requires robust and validated experimental methods. The following are detailed protocols for key assays used in the characterization of Triazolo[4,3-a]pyridine inhibitors.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
HTRF is a proximity-based assay that measures the disruption of the PD-1/PD-L1 interaction. It relies on Förster Resonance Energy Transfer (FRET) between a donor fluorophore (Europium cryptate) and an acceptor fluorophore (d2 or XL665).[7]
Principle: Recombinant tagged PD-1 (e.g., Fc-tagged) and PD-L1 (e.g., His-tagged) are used. Anti-tag antibodies labeled with a FRET donor (e.g., anti-Fc-Eu3+) and acceptor (e.g., anti-His-d2) are added. When PD-1 and PD-L1 interact, the donor and acceptor are brought into close proximity, generating a high FRET signal. An inhibitor disrupts this interaction, leading to a decrease in the signal.[8][9][10]
Protocol Outline:
-
Compound Preparation: Prepare serial dilutions of the triazolo[4,3-a]pyridine inhibitor in 100% DMSO. Further dilute in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.[7][8]
-
Reagent Preparation: Thaw recombinant His-tagged PD-L1 and Fc-tagged PD-1 proteins on ice. Dilute proteins and HTRF detection antibodies (e.g., Anti-6xHis-d2 and Anti-hFc-Europium) to working concentrations in assay buffer. Optimal concentrations are typically in the low nanomolar range and should be determined empirically.[7][8]
-
Assay Procedure (384-well plate, 20 µL final volume):
-
Dispense 5 µL of diluted inhibitor or control (assay buffer with DMSO) into the wells.[8]
-
Add 5 µL of a pre-mixed solution containing both His-PD-L1 and Fc-PD-1.[8]
-
Seal the plate and incubate for 30 minutes at room temperature.[8]
-
Add 10 µL of the antibody detection mix to all wells.[8]
-
Seal the plate and incubate for 2 to 4 hours at room temperature, protected from light.[7]
-
-
Signal Detection: Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 665 nm (acceptor) and 620 nm (donor).[7]
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and then determine the percentage of inhibition for each inhibitor concentration relative to controls. Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.[8]
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
AlphaLISA is another sensitive, bead-based immunoassay used to screen for inhibitors of the PD-1/PD-L1 interaction.[11]
Principle: The assay uses Donor and Acceptor beads. For example, Streptavidin-coated Donor beads capture biotinylated PD-1, and anti-His-coated Acceptor beads capture His-tagged PD-L1. When PD-1 and PD-L1 interact, the beads are brought into close proximity. Upon laser excitation (680 nm), the Donor bead releases singlet oxygen, which activates the Acceptor bead, resulting in light emission (615 nm). Inhibitors prevent this interaction, causing a decrease in the signal.[2][12][13]
Protocol Outline:
-
Reagent Preparation: Prepare serial dilutions of the inhibitor. Prepare working solutions of biotinylated PD-L1, His-tagged PD-1, Streptavidin Donor beads, and Anti-His Acceptor beads in the appropriate AlphaLISA immunoassay buffer.[2]
-
Assay Procedure (384-well plate, 20 µL final volume):
-
Add 5 µL of the serially diluted inhibitor or control to the wells.[2]
-
Add 5 µL of the biotinylated PD-L1 working solution to all wells.[2]
-
Add 5 µL of the His-tagged PD-1 working solution to all wells.[2]
-
Incubate the plate for 60 minutes at room temperature, protected from light.[2]
-
Add 5 µL of a pre-mixed solution of Donor and Acceptor beads to all wells.[2]
-
Incubate the plate for 30 minutes at room temperature in the dark.[2]
-
-
Signal Reading: Read the plate on an AlphaScreen-compatible plate reader.[2]
-
Data Analysis: The decrease in AlphaLISA signal is proportional to the inhibition of the PD-1/PD-L1 interaction. Calculate IC50 values by plotting the signal against the inhibitor concentration.[11]
PD-1/PD-L1 Blockade Cell-Based Reporter Assay
This assay measures the functional outcome of blocking the PD-1/PD-L1 interaction in a cellular context.
Principle: The assay co-cultures two engineered cell lines. First, "PD-L1 aAPC/CHO-K1" cells, which are CHO-K1 cells that stably express human PD-L1 and a T-cell receptor (TCR) activator. Second, "PD-1 Effector/Jurkat" cells, which are Jurkat T-cells that express human PD-1 and contain a luciferase reporter gene driven by the NFAT response element. When the two cell types are co-cultured, the PD-1/PD-L1 interaction inhibits TCR signaling, resulting in low luciferase expression. An inhibitor that blocks this interaction will restore TCR signaling and lead to a strong luminescent signal.[14][15]
References
- 1. invivogen.com [invivogen.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of Novel Small-Molecule Inhibitors of PD-1/PD-L1 Interaction via Structural Simplification Strategy [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of [1,2,4]Triazolo[4,3- a]pyridines as Potent Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. revvity.com [revvity.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. benchchem.com [benchchem.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. revvity.com [revvity.com]
- 14. researchgate.net [researchgate.net]
- 15. promega.com [promega.com]
Application Notes and Protocols for the Synthesis of Trazodone Intermediate: 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one
Introduction
1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one is a critical heterocyclic organic compound that serves as a key intermediate in the synthesis of various therapeutic agents, most notably Trazodone.[1] Trazodone is a widely used antidepressant of the serotonin antagonist and reuptake inhibitor (SARI) class.[2][3] The purity and quality of this intermediate are paramount to ensure the efficacy and safety of the final active pharmaceutical ingredient.[1] This document provides detailed protocols for the synthesis of 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one, intended for researchers, scientists, and professionals in drug development.
Two primary synthetic routes are detailed below: a conventional method starting from 2-chloropyridine and a microwave-assisted method using 2-hydrazinopyridine.
Experimental Protocols
Method A: Synthesis from 2-Chloropyridine and Semicarbazide Hydrochloride
This conventional heating method is a common approach for the gram-scale synthesis of the target compound.
Protocol:
-
Reaction Setup: In a suitable reaction vessel, combine 2-Chloropyridine (100 g), semicarbazide hydrochloride (196 g), and water (300 ml) at room temperature (25-35°C).[4]
-
First Heating Stage: Heat the reaction mixture to 95±3°C and maintain this temperature while stirring.[4]
-
Second Heating Stage: Further increase the temperature to 105±5°C and continue stirring.[4] The reaction can be maintained at reflux for approximately 24 hours.[5][6]
-
Cooling and Filtration: Cool the reaction mixture to 25-35°C and stir to allow for precipitation of the solid product.[4]
-
Washing: Filter the precipitated solid and wash it with water at 25-35°C.[4]
-
Purification: Add water to the obtained crude product and heat the mixture to 60-70°C with stirring.[4]
-
Final Isolation: Cool the mixture again to 25-35°C, stir, and then filter the purified solid.[4] Wash the final product with water and dry it to obtain 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one.[4]
Method B: Microwave-Assisted Synthesis from 2-Hydrazinopyridine and Urea
This method offers a rapid, solvent-free alternative for synthesizing the intermediate.
Protocol:
-
Reaction Setup: Place 2-hydrazinopyridine (500 mg, 4.58 mmol) and urea (550 mg, 9.16 mmol, a two-fold molar excess) into a conical flask suitable for microwave synthesis.[6]
-
Microwave Irradiation: Subject the mixture to microwave radiation (e.g., 300 W) for a short duration, typically around 50 seconds.[6]
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a chloroform-methanol (9:1) eluent.[6]
-
Work-up: After the reaction is complete, add 15 cm³ of water to the mixture.[6]
-
Isolation: Filter the resulting product using a Büchner funnel to isolate the solid 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one.[6]
Data Presentation
The following table summarizes the key quantitative parameters for the described synthetic methods.
| Parameter | Method A: Conventional Heating | Method B: Microwave-Assisted |
| Starting Materials | 2-Chloropyridine, Semicarbazide HCl | 2-Hydrazinopyridine, Urea |
| Solvent | Water, 2-Ethoxyethanol[4][6] | Solvent-free (neat)[6] |
| Temperature | Reflux (95-105°C)[4] | N/A (Microwave Irradiation) |
| Reaction Time | ~24 hours[6] | ~50 seconds[6] |
| Yield | ~75%[4] | ~75% (with 2x molar excess of urea)[6] |
| Purity (HPLC) | >99% achievable[1] | 97.9%[6] |
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the synthesis of 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one and its subsequent use in the formation of Trazodone.
References
- 1. nbinno.com [nbinno.com]
- 2. "Process For Preparation Of Trazodone And Novel Intermediates" [quickcompany.in]
- 3. EP0025603A1 - Triazolo (4,3-a)pyridin-3(2H)-ones, process for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 4. tdcommons.org [tdcommons.org]
- 5. 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one | 6969-71-7 [chemicalbook.com]
- 6. 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one synthesis - chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis ofTriazolo[4,3-a]pyridine-3-thiol
Technical Support Center: Synthesis of[1][2][3]Triazolo[4,3-a]pyridine-3-thiol
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve the yield and purity of[1][2][3]Triazolo[4,3-a]pyridine-3-thiol synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing[1][2][3]Triazolo[4,3-a]pyridine-3-thiol?
A1: The most common and direct method is the cyclization of 2-hydrazinopyridine with carbon disulfide (CS₂) in the presence of a base. This reaction typically proceeds in a polar solvent like ethanol.
Q2: What is the reaction mechanism?
A2: The synthesis involves two main steps. First, the 2-hydrazinopyridine attacks the carbon of CS₂, and in the presence of a base (like KOH), it forms a potassium dithiocarbazinate salt intermediate. Second, this intermediate undergoes intramolecular cyclization with the elimination of water and hydrogen sulfide upon heating to form the stable triazole ring.
Q3: What is the expected yield for this synthesis?
A3: The reported yields for this synthesis can vary based on the purity of reagents and adherence to optimal reaction conditions. Generally, yields can range from 70% to over 90% under optimized protocols.
Q4: Does the product exist as a thiol or a thione?
A4: The product,[1][2][3]Triazolo[4,3-a]pyridine-3-thiol, predominantly exists in its more stable tautomeric form, 2H-[1][2][3]triazolo[4,3-a]pyridine-3-thione [4]. This is important for spectral characterization, as you will observe a C=S stretch in the IR spectrum and an N-H proton in the NMR spectrum.
Q5: What are the critical safety precautions for this experiment?
A5: Carbon disulfide (CS₂) is highly volatile, flammable, and toxic. It should be handled exclusively in a well-ventilated fume hood, away from any ignition sources. 2-Hydrazinopyridine is also toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Problem 1: Low or No Product Yield
-
Answer:
-
Purity of 2-Hydrazinopyridine: The starting material, 2-hydrazinopyridine, can degrade over time, especially if exposed to air and light. Use freshly prepared or purified 2-hydrazinopyridine for best results.
-
Base Strength and Stoichiometry: An insufficient amount of base (e.g., KOH) will prevent the complete formation of the dithiocarbazinate intermediate. Ensure you use at least one equivalent of a strong base.
-
Reaction Temperature: The cyclization step requires heat. If the reaction mixture is not refluxed for a sufficient amount of time, the cyclization will be incomplete.
-
Premature Acidification: The product is soluble in basic media. Do not acidify the reaction mixture until the cyclization is complete. The product precipitates upon neutralization or slight acidification.
-
Solvent Choice: While ethanol is commonly used, ensure it is anhydrous if the protocol specifies, as excess water can sometimes interfere with the reaction.
-
Problem 2: Product is Impure or Discolored
-
Question: My final product is a dark, oily substance instead of a crystalline solid. How can I improve its purity?
-
Answer:
-
Side Reactions: Overheating or prolonged reaction times can lead to decomposition and the formation of polymeric side products. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Incomplete Reaction: The presence of unreacted starting material or the intermediate salt can result in an impure, sticky product. Ensure the reaction goes to completion.
-
Purification Method:
-
Washing: After filtration, wash the crude product thoroughly with cold water to remove inorganic salts (e.g., KCl) and then with a cold non-polar solvent like diethyl ether to remove non-polar impurities.
-
Recrystallization: The most effective purification method is recrystallization. A common solvent for this is ethanol or an ethanol/water mixture. Dissolve the crude product in hot ethanol, treat with activated charcoal to remove colored impurities, filter while hot, and allow to cool slowly to form pure crystals.
-
-
Problem 3: Difficulty with Product Isolation
-
Question: After acidification, the product precipitated as a very fine, colloidal suspension that is difficult to filter. What should I do?
-
Answer:
-
Control the Precipitation: Add the acid (e.g., acetic acid or dilute HCl) slowly while vigorously stirring the cooled reaction mixture. This encourages the formation of larger crystals.
-
"Digestion": After precipitation, gently warm the mixture (do not boil) and then allow it to cool slowly. This process, known as digestion, can help smaller particles agglomerate into larger, more easily filterable crystals.
-
Centrifugation: If filtration remains difficult, consider using a centrifuge to pellet the solid, decant the supernatant, and then wash the pellet before drying.
-
Data Presentation
Table 1: Typical Reaction Parameters for[1][2][3]Triazolo[4,3-a]pyridine-3-thiol Synthesis
| Parameter | Condition | Purpose / Comment | Expected Yield |
| Starting Material | 2-Hydrazinopyridine | Key precursor | - |
| Reagent | Carbon Disulfide (CS₂) | Provides the C=S group for the triazole ring | - |
| Base | Potassium Hydroxide (KOH) | Facilitates the formation of the intermediate salt | - |
| Solvent | Absolute Ethanol | Provides a suitable medium for the reaction | - |
| Temperature | Reflux (approx. 78 °C) | Drives the intramolecular cyclization to completion | - |
| Reaction Time | 4-6 hours | Typical duration for complete conversion | 70-90% |
| Work-up | Acidification (Acetic Acid) | Neutralizes the mixture to precipitate the product | - |
Experimental Protocols
Detailed Protocol for the Synthesis of[1][2][3]Triazolo[4,3-a]pyridine-3-thiol
This protocol is a standard procedure for the synthesis.
Materials:
-
2-Hydrazinopyridine (1.0 eq)
-
Carbon Disulfide (1.1 eq)
-
Potassium Hydroxide (1.1 eq)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Activated Charcoal
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide (1.1 eq) in absolute ethanol under gentle warming.
-
Addition of Hydrazine: To the ethanolic KOH solution, add 2-hydrazinopyridine (1.0 eq) and stir until it is fully dissolved.
-
Formation of Intermediate: Cool the mixture in an ice bath. Slowly add carbon disulfide (1.1 eq) dropwise to the stirred solution. The addition is exothermic. A yellowish precipitate of the potassium dithiocarbazinate intermediate may form.
-
Cyclization: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Maintain reflux for 4-6 hours. Monitor the reaction's progress by TLC (e.g., using a 9:1 Dichloromethane:Methanol mobile phase).
-
Isolation: After the reaction is complete, cool the mixture to room temperature. If desired, treat with activated charcoal and filter hot to remove colored impurities.
-
Precipitation: Slowly add glacial acetic acid to the filtrate until the pH is approximately 5-6. The product will precipitate as a pale yellow or off-white solid.
-
Filtration and Washing: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration. Wash the filter cake with cold water, followed by a small amount of cold ethanol.
-
Drying: Dry the product under vacuum to obtain pure[1][2][3]Triazolo[4,3-a]pyridine-3-thiol (existing as the thione tautomer).
Visualizations
Caption: Reaction pathway from reactants to the final product.
Caption: A workflow for troubleshooting common synthesis issues.
Caption: Relationship between reaction parameters and outcomes.
References
- 1. 1,2,4-Triazolo[4,3-a]pyridine synthesis [organic-chemistry.org]
- 2. A facile and practical one-pot synthesis of [1,2,4]triazolo[4,3-a]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. prepchem.com [prepchem.com]
- 4. 1,2,4-Triazolo(4,3-a)pyridine-3-thiol | C6H5N3S | CID 676422 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude Triazolo[4,3-a]pyridine-3-thiol by Recrystallization
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for the purification of crude Triazolo[4,3-a]pyridine-3-thiol via recrystallization.
Recrystallization Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of Triazolo[4,3-a]pyridine-3-thiol and provides step-by-step solutions.
Problem 1: The compound does not dissolve in the chosen solvent, even when heated.
-
Possible Cause: The solvent is not appropriate for your compound. An ideal recrystallization solvent should readily dissolve the compound when hot but poorly when cold.
-
Solution:
-
Verify Solvent Choice: Consult the solvent selection table below. For compounds containing both a triazole and a pyridine ring, polar solvents are often a good starting point.
-
Increase Solvent Volume: Add a small amount of additional solvent. Be cautious not to add too much, as this can significantly reduce your yield.
-
Switch Solvents: If the compound remains insoluble, a different solvent or a solvent mixture is necessary. Consider solvents that have been used for similar heterocyclic compounds, such as ethanol or acetonitrile.
-
Problem 2: No crystals form upon cooling.
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Possible Causes:
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The solution is too dilute (too much solvent was used).
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The solution is supersaturated.
-
Insufficient cooling time.
-
-
Solutions:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass stirring rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Add a "seed crystal" (a tiny amount of the pure compound) to the solution to initiate crystallization.
-
-
Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of the compound. Allow the concentrated solution to cool again.
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Extend Cooling Time: Allow the flask to cool to room temperature slowly, and then place it in an ice bath to further decrease the temperature and promote crystallization.
-
Problem 3: The compound "oils out" instead of forming crystals.
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Possible Causes:
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The boiling point of the solvent is higher than the melting point of the compound.
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The presence of significant impurities is depressing the melting point of the crude product.
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The solution is cooling too rapidly.
-
-
Solutions:
-
Re-dissolve and Dilute: Reheat the solution until the oil dissolves completely. Add a small amount of additional solvent to decrease the saturation point.
-
Slow Cooling: Allow the solution to cool very slowly. You can insulate the flask to slow down the rate of cooling.
-
Change Solvent System: Consider using a lower-boiling point solvent or a solvent mixture. For oily compounds, sometimes adding a non-polar "anti-solvent" dropwise to a solution of the compound in a polar solvent at room temperature can induce crystallization.
-
Problem 4: The recrystallized product is still impure.
-
Possible Causes:
-
The cooling process was too rapid, trapping impurities within the crystal lattice.
-
The chosen solvent did not effectively differentiate between the compound and the impurities (i.e., impurities were also insoluble in the cold solvent).
-
Insufficient washing of the collected crystals.
-
-
Solutions:
-
Repeat Recrystallization: A second recrystallization is often necessary to achieve high purity.
-
Optimize Cooling: Ensure the solution cools slowly to allow for the formation of well-defined crystals.
-
Thorough Washing: After filtration, wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering impurities from the mother liquor.
-
Consider a Different Solvent: The impurity may have similar solubility properties in the chosen solvent. A different solvent may provide better separation.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing Triazolo[4,3-a]pyridine-3-thiol?
A1: The ideal solvent must be determined experimentally. However, based on the structure (a polar heterocyclic compound), good starting points are polar protic solvents like ethanol or polar aprotic solvents like acetonitrile . For the related compound, 1,2,4-triazolo[4,3-a]pyridin-3-amine, recrystallization from an ethanol solution has been reported.[1] A patent for a similar triazolopyridine derivative mentions recrystallization from a mixture of Et2O-EtOH-CHCl3, and another from acetonitrile.[2] It is recommended to test the solubility of a small amount of your crude product in various solvents to find one that dissolves the compound when hot but not when cold.
Q2: How much solvent should I use for the recrystallization?
A2: The goal is to use the minimum amount of hot solvent to completely dissolve the crude product. This will ensure that the solution is saturated upon cooling, maximizing the yield of recrystallized product. A good practice is to start with a small volume of solvent and add it in portions to the heated crude material until everything has just dissolved.
Q3: My yield after recrystallization is very low. What can I do to improve it?
A3: A low yield can be due to several factors:
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Using too much solvent: This is the most common reason for low yield, as a significant amount of the product will remain dissolved in the mother liquor even after cooling. To recover more product, you can try to evaporate some of the solvent from the filtrate and cool it again to obtain a second crop of crystals.
-
Premature crystallization during hot filtration: If the solution cools too quickly during this step, the product will crystallize on the filter paper along with the impurities. Ensure your filtration apparatus is pre-heated.
-
Washing with too much cold solvent: Washing the final crystals is necessary, but using an excessive amount of cold solvent will dissolve some of your product. Use only a minimal amount of ice-cold solvent for washing.
Q4: Can I use a solvent mixture for recrystallization?
A4: Yes, a solvent mixture (binary solvent system) is often very effective, especially when no single solvent has the ideal solubility characteristics. This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid (cloudy). The solution is then heated until it becomes clear again and allowed to cool slowly. Common solvent mixtures include ethanol/water, and hexane/ethyl acetate.[3]
Data Presentation
Table 1: Potential Solvents for Recrystallization of Triazolo[4,3-a]pyridine-3-thiol
| Solvent | Type | Boiling Point (°C) | Rationale for Use |
| Ethanol | Polar Protic | 78 | Often a good general-purpose solvent for polar heterocyclic compounds.[3] |
| Acetonitrile | Polar Aprotic | 82 | Has been successfully used for recrystallizing similar triazolopyridine derivatives.[2] |
| Water | Polar Protic | 100 | May be suitable if the compound has sufficient polarity and hydrogen bonding capability. |
| Ethyl Acetate | Moderately Polar | 77 | Can be effective, often used in combination with a non-polar solvent like hexane. |
| Acetone | Polar Aprotic | 56 | A versatile solvent, but its low boiling point can lead to rapid evaporation. |
| Ethanol/Water | Mixture | Variable | A common binary system where water acts as the anti-solvent for moderately polar compounds. |
| Hexane/Ethyl Acetate | Mixture | Variable | A good choice for compounds of intermediate polarity, where hexane is the anti-solvent.[3] |
Note: The optimal solvent or solvent system should be determined experimentally.
Experimental Protocols
General Protocol for Recrystallization of Triazolo[4,3-a]pyridine-3-thiol
-
Solvent Selection: In a small test tube, add a few milligrams of the crude Triazolo[4,3-a]pyridine-3-thiol. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the test tube in a water bath and observe the solubility. A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating.
-
Dissolution: Place the crude Triazolo[4,3-a]pyridine-3-thiol in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the compound is completely dissolved.
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step removes any insoluble impurities and activated charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities.
-
Drying: Dry the purified crystals. This can be done by leaving them in the Büchner funnel under vacuum for a period, or by transferring them to a watch glass to air dry, or by placing them in a desiccator.
Mandatory Visualization
References
Side-product formation in the cyclization of 2-hydrazinopyridine
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in navigating the complexities of 2-hydrazinopyridine cyclization and minimizing side-product formation.
Frequently Asked Questions (FAQs)
Q1: What is the primary product expected from the cyclization of 2-hydrazinopyridine?
The cyclization of 2-hydrazinopyridine with various electrophilic partners typically aims to synthesize fused heterocyclic systems. The most common and sought-after products are derivatives of the 1,2,4-triazolo[4,3-a]pyridine scaffold, which is a core structure in many biologically active molecules.[1][2]
Q2: What are the common side-products that can form during this reaction?
Several side-products can emerge depending on the specific reactants and conditions employed. These can include:
-
Regioisomers: When using substituted 2-hydrazinopyridines, different cyclization pathways can lead to the formation of regioisomeric products such as pyrido[2,1-c][3][4][5]triazinones or pyrido[1,2-b][3][4][5]triazinones.[5]
-
Monosubstituted Intermediates: In some cases, the reaction may not proceed to completion, resulting in the isolation of monosubstituted intermediates as the primary impurity.[6]
-
Oxidative Byproducts: Under oxidative conditions, if the initial condensation between 2-hydrazinopyridine and its reaction partner is not sufficiently rapid, oxidative degradation or side-reactions of the hydrazine moiety can occur.[1]
-
Polymeric or Tar-like Materials: Harsh reaction conditions, such as high temperatures or the use of strong acids, can lead to the formation of intractable polymeric materials.[4]
Q3: What factors influence the type and quantity of side-products?
The outcome of the cyclization reaction is highly sensitive to several factors:
-
Substituents: The electronic nature of substituents on the 2-hydrazinopyridine ring can significantly alter the reaction pathway. For example, an electron-withdrawing group like a nitro group can weaken the N-N bond, favoring a different cyclization route compared to an electron-donating group.[5]
-
Reaction Conditions: The choice of solvent, temperature, and catalyst is critical. Harsh conditions like refluxing in strong acids can be incompatible with sensitive functional groups and lead to lower yields and more side-products.[4]
-
Cyclizing Agent: The nature of the electrophile reacting with 2-hydrazinopyridine dictates the structure of the resulting fused ring. The choice of aldehydes, α-keto acids, or dicarboxylic acid derivatives will lead to different product classes and potentially different side-products.[1][4][5]
Q4: How can the formation of side-products be minimized?
To enhance the yield of the desired product and reduce impurities, the following strategies can be employed:
-
Mild Reaction Conditions: Utilizing milder cyclization methods, such as a modified Mitsunobu reaction, can improve compatibility with a wider range of functional groups and reduce degradation.[3][4]
-
Optimized One-Pot Procedures: Well-designed one-pot syntheses, like the KI-catalyzed oxidative cyclization, can be highly efficient by promoting the rapid conversion of intermediates, thereby suppressing potential side-reactions.[1]
-
Careful Selection of Reagents: The choice of reagents, including the base and solvent, should be carefully considered to avoid undesired side-reactions.[6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of the desired 1,2,4-triazolo[4,3-a]pyridine product | Harsh reaction conditions (e.g., high temperature, strong acids) causing degradation.[4]Suboptimal choice of reagents (e.g., base, solvent).[6]Standard Mitsunobu conditions may not be efficient for all substrates.[4] | Employ milder reaction conditions.Screen different solvents and bases to find the optimal combination.Consider a modified Mitsunobu protocol or alternative cyclization methods like KI-catalyzed oxidative cyclization.[1][3] |
| Formation of an unexpected regioisomer (e.g., pyrido[1,2-b][3][4][5]triazinone) | The electronic properties of substituents on the pyridine ring are directing the cyclization to a different nitrogen atom.[5] | Carefully consider the electronic nature of your substituents. The reaction mechanism may be inherently biased towards the observed isomer with the current substrate.Modify the synthetic strategy, perhaps by altering the substituents or the cyclizing agent to favor the desired regioisomer. |
| Incomplete reaction and recovery of starting material | Insufficient reaction time or temperature.Deactivation of the catalyst or reagent.Steric hindrance from bulky substituents. | Increase the reaction time and/or temperature incrementally, monitoring the reaction progress by TLC or LC-MS.Ensure the catalyst or reagents are fresh and used in the correct stoichiometric amounts.For sterically hindered substrates, more forcing conditions or a different synthetic route may be necessary.[6] |
| Formation of polymeric or tar-like materials | Excessively high temperatures or prolonged reaction times.Use of strong, non-specific dehydrating agents or acids. | Reduce the reaction temperature and monitor the reaction closely to avoid over-heating.Switch to a milder and more specific cyclizing agent. |
Experimental Protocols
Protocol 1: Synthesis of 2-Hydrazinopyridine
This protocol describes the synthesis of 2-hydrazinopyridine from 2-chloropyridine.[7]
Materials:
-
2-chloropyridine
-
Hydrazine hydrate (80% solution)
-
Butan-1-ol (for large-scale flow reaction) or no solvent for batch reaction
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure (Batch):
-
To a solution of hydrazine hydrate (200 mL), add 2-chloropyridine (20 g, 0.176 mol).
-
Stir the reaction mixture at 100 °C for 48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate:methanol (8:2).
-
Once the 2-chloropyridine is consumed, cool the reaction mixture and dilute it with water (200 mL).
-
Extract the product with ethyl acetate (5 x 500 mL).
-
Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-hydrazinopyridine as a red oil (Typical yield: ~78%).
Procedure (Large-Scale Flow Reactor):
-
Prepare a solution of 2-chloropyridine (200 kg) in butan-1-ol (200 kg).
-
In a separate vessel, take 80% hydrazine hydrate (110 kg).
-
Pump both solutions into a microchannel reactor at controlled flow rates (e.g., 0.0375 L/s for the pyridine solution and 0.01 L/s for the hydrazine solution).
-
Maintain the reaction temperature at 100 °C with a reaction time of approximately 100 seconds in the reactor.
-
Collect the reaction mixture, cool to induce crystallization, and separate the solid product by centrifugation.
-
Dry the solid to obtain 2-hydrazinopyridine (Typical yield: ~95.8%).
Protocol 2: KI-Catalyzed Oxidative Cyclization
This protocol details a one-pot synthesis of 1,2,4-triazolo[4,3-a]pyridines from an α-keto acid and 2-hydrazinopyridine.[1]
Materials:
-
α-keto acid (e.g., phenylglyoxylic acid)
-
2-hydrazinopyridine
-
Potassium iodide (KI)
-
tert-Butyl hydroperoxide (TBHP, 70% aqueous solution)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
Procedure:
-
In a reaction vessel, combine the α-keto acid (0.5 mmol), 2-hydrazinopyridine (0.5 mmol), KI (20 mol%), and Na₂CO₃ (1 mmol).
-
Add 1,4-dioxane (2 mL) as the solvent.
-
To the stirred mixture, add TBHP (1 mmol).
-
Heat the reaction mixture at 130 °C for 12 hours.
-
After completion, cool the reaction to room temperature and proceed with a standard aqueous workup and purification by column chromatography.
Data Center
Table 1: Comparison of Cyclization Methods for 2-Hydrazinopyridine Derivatives
| Method | Reactants | Conditions | Product Yield | Notes | Reference |
| Classical Dehydration | Acylated 2-hydrazinopyridine | Refluxing POCl₃, conc. HCl, or acetic acid | Variable, often low | Harsh conditions, not compatible with many functional groups. | [4] |
| Standard Mitsunobu | Acylated 2-hydrazinopyridine | Ph₃P, DEAD, THF | 5-20% | Low yields for some substrates. | [4] |
| Modified Mitsunobu | Acylated 2-hydrazinopyridine | Modified Mitsunobu reagents | Improved yields | Milder conditions, better functional group tolerance. | [3][4] |
| Wamhoff and Zahran's | Acylated 2-hydrazinopyridine | Ph₃PCl₂, Et₃N, refluxing acetonitrile | <30% | Low yield for the tested substrate. | [4] |
| KI-Catalyzed Oxidative Cyclization | α-keto acids, 2-hydrazinopyridine | KI, TBHP, Na₂CO₃, 1,4-dioxane, 130 °C, 12 h | 40-83% | One-pot, efficient, and good substrate scope. | [1] |
Visual Guides
Caption: General reaction scheme for the cyclization of 2-hydrazinopyridine.
References
- 1. KI-catalyzed oxidative cyclization of α-keto acids and 2-hydrazinopyridines: efficient one-pot synthesis of 1,2,4-triazolo[4,3-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioengineer.org [bioengineer.org]
- 3. [PDF] Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction | Semantic Scholar [semanticscholar.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Optimization of Reaction Conditions for N-fused 1,2,4-Triazoles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N-fused 1,2,4-triazoles. This resource aims to address common experimental challenges and offer practical solutions to optimize reaction outcomes.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of N-fused 1,2,4-triazoles in a question-and-answer format.
Problem 1: Low or No Yield of the Desired N-fused 1,2,4-Triazole
-
Question: My reaction is resulting in a low yield or no product at all. What are the potential causes and how can I improve the yield?
-
Answer: Low or no yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the initially planned duration, consider extending the reaction time. Gradually increasing the reaction temperature can also drive the reaction forward. For reactions that are sluggish at conventional heating, microwave irradiation can sometimes significantly improve yields and reduce reaction times.[1]
-
Purity of Starting Materials: The purity of your starting materials is critical. For instance, heterocyclic hydrazines can be hygroscopic. Ensure that all reactants are pure and dry before use.[1]
-
Suboptimal Reaction Conditions: The choice of solvent, catalyst, and base can have a profound impact on the reaction outcome. It is crucial to screen a range of conditions to find the optimal combination for your specific substrates.[2]
-
Decomposition: High reaction temperatures can sometimes lead to the decomposition of starting materials or the desired product.[1] If you suspect this is the case, try running the reaction at a lower temperature for a longer duration.
-
Problem 2: Formation of Side Products
-
Question: I am observing significant formation of side products, complicating the purification of my N-fused 1,2,4-triazole. What are the common side products and how can I minimize their formation?
-
Answer: The formation of side products is a frequent challenge. The nature of the side product can often provide clues about how to adjust the reaction conditions.
-
Formation of 1,3,4-Oxadiazoles: This is a common side reaction, particularly when using acyl hydrazides as precursors. It arises from a competing cyclization pathway. To favor the formation of the desired triazole, ensure strictly anhydrous reaction conditions and consider lowering the reaction temperature.[1]
-
Isomeric Mixtures: In cases where the heterocyclic precursor is unsymmetrical, the formation of isomeric products is possible. The regioselectivity of the reaction can be influenced by the choice of catalyst, solvent, and the electronic nature of the substituents on the starting materials.
-
Thermal Rearrangement: At high temperatures, the triazole ring can sometimes undergo thermal rearrangement, leading to a mixture of isomers. If you suspect this is occurring, running the reaction at a lower temperature for a longer period is advisable.[1]
-
Problem 3: Difficult Purification of the Final Product
-
Question: I am struggling to purify my N-fused 1,2,4-triazole. What purification strategies are most effective?
-
Answer: Purification can be challenging due to the presence of unreacted starting materials, side products, or residual catalyst.
-
Recrystallization: This is a powerful technique for purifying solid products. The key is to find a suitable solvent or solvent system in which your product has high solubility at high temperatures and low solubility at low temperatures. If a single solvent is not ideal, a mixed solvent system (a "good" solvent and an "anti-solvent") can be employed.[3]
-
Column Chromatography: For complex mixtures or non-crystalline products, column chromatography on silica gel is a standard purification method. A systematic approach to eluent selection, starting with a non-polar solvent and gradually increasing the polarity, is recommended.
-
Troubleshooting Crystallization: If your product fails to crystallize from the solution, you can try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[3] Lowering the temperature further by using an ice bath or a freezer can also promote crystallization.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to N-fused 1,2,4-triazoles?
A1: One of the most prevalent and versatile methods is the oxidative cyclization of a heterocyclic hydrazine (such as 2-hydrazinopyridine) with an aldehyde.[4] This reaction can be promoted by a variety of oxidizing agents. Other common methods include the Pellizzari and Einhorn-Brunner reactions, although these are more general for 1,2,4-triazoles.[1]
Q2: How do I choose the right solvent for my reaction?
A2: The choice of solvent is critical and can influence reaction rates and yields. Solvents like ethanol, polyethylene glycol (PEG), and dimethylformamide (DMF) are commonly used.[4][5] It is often necessary to screen several solvents to identify the one that provides the best results for your specific substrates and reaction conditions.[4]
Q3: What is the role of a catalyst in the synthesis of N-fused 1,2,4-triazoles?
A3: Catalysts can play several roles, including promoting the initial condensation between the hydrazine and the aldehyde, and facilitating the subsequent oxidative cyclization. Both acid catalysts (like p-toluenesulfonic acid) and metal catalysts can be employed.[4] For certain reactions, a catalyst may not be necessary.
Q4: My N-fused 1,2,4-triazole is still impure after recrystallization. What should I do?
A4: If a single recrystallization does not yield a pure product, you can try a second recrystallization, possibly with a different solvent system. Alternatively, column chromatography may be necessary to remove persistent impurities. It is also important to ensure that you are using a minimal amount of hot solvent during the initial dissolution step of recrystallization to maximize recovery.[3]
Data Presentation
The following tables summarize quantitative data on the optimization of reaction conditions for the synthesis of N-fused 1,2,4-triazoles.
Table 1: Optimization of Reaction Conditions for the Synthesis of 3-phenyl-[1][6][7]triazolo[4,3-a]pyridine
| Entry | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DDQ (1 equiv) | Ethanol | 80 | 2 | 65 |
| 2 | DDQ (1 equiv) | Acetonitrile | 80 | 2.5 | 55 |
| 3 | DDQ (1 equiv) | Dioxane | 80 | 3 | 50 |
| 4 | DDQ (1 equiv) | PEG | 80 | 2 | 80 |
| 5 | DDQ (2 equiv) | PEG | 80 | 1.5 | 90 |
| 6 | DDQ (2 equiv) | PEG | 80 | 1 | 95 |
Data synthesized from a study on the DDQ-mediated oxidative cyclization of 2-hydrazinopyridine and benzaldehyde.[4]
Table 2: Effect of Catalyst on the Synthesis of Fused 1,2,4-Triazoles
| Entry | Substrate 1 | Substrate 2 | Catalyst | Solvent | Yield (%) |
| 1 | Amidrazone | Aldehyde | Ceric Ammonium Nitrate | PEG | High |
| 2 | Hydrazone | Amine | I₂/TBHP | - | 92 |
| 3 | Amidine | DMF | CuCl₂ | K₃PO₄/O₂ | 85 |
| 4 | Amidrazone | Anhydride | HClO₄-SiO₂ | Solvent-free | 55-95 |
This table presents a comparison of different catalytic systems for the synthesis of 1,2,4-triazoles and their fused derivatives.[5][8]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 3-Aryl-[1][6][7]triazolo[4,3-a]pyridines via Oxidative Cyclization
This protocol describes a one-pot synthesis of 3-aryl-[1][6][7]triazolo[4,3-a]pyridines from 2-hydrazinopyridine and various aromatic aldehydes using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as the oxidant.[4]
Materials:
-
2-Hydrazinopyridine
-
Aromatic aldehyde
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
p-Toluenesulfonic acid (p-TsOH)
-
Polyethylene glycol (PEG)
-
Ethanol
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask, combine 2-hydrazinopyridine (1 mmol), the aromatic aldehyde (1 mmol), DDQ (2 mmol), and p-TsOH (5 mol%) in polyethylene glycol (PEG) (5 mL).
-
Heat the reaction mixture to 80 °C and stir for the time indicated by TLC monitoring (typically 1-2 hours).
-
Upon completion of the reaction (as monitored by TLC), cool the mixture to room temperature.
-
Add water to the reaction mixture and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an ethyl acetate-hexane eluent system to afford the pure N-fused 1,2,4-triazole.
Mandatory Visualization
Experimental Workflow
Caption: A generalized workflow for the synthesis of N-fused 1,2,4-triazoles.
Troubleshooting Logic
Caption: A decision-making diagram for troubleshooting low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A facile and practical one-pot synthesis of [1,2,4]triazolo[4,3-a]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. 1,2,4-Triazolo[4,3-a]pyridine synthesis [organic-chemistry.org]
- 8. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
Technical Support Center: Overcoming Poor Solubility of Triazolopyridine Derivatives
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address the poor solubility of triazolopyridine derivatives in organic solvents.
Frequently Asked Questions (FAQs)
Q1: Why do many triazolopyridine derivatives exhibit poor solubility in common organic solvents?
A1: Triazolopyridine derivatives are heterocyclic compounds that often possess a rigid, planar structure with multiple nitrogen atoms capable of hydrogen bonding.[1] This can lead to strong crystal lattice energy, where the molecules are tightly packed in a solid state, making it difficult for solvent molecules to break them apart and solvate them. Additionally, the polarity of the molecule, influenced by its various substituents, plays a crucial role in its interaction with different solvents.[2]
Q2: What is the first step I should take when encountering a solubility issue with a new triazolopyridine derivative?
A2: The initial step is to perform a preliminary solubility screening with a range of solvents covering a spectrum of polarities. This includes polar aprotic solvents (e.g., DMSO, DMF), polar protic solvents (e.g., ethanol, methanol), and less polar solvents (e.g., dichloromethane, ethyl acetate). This systematic approach helps to identify the most promising solvent systems for your compound.[3]
Q3: Can changing the temperature improve the solubility of my compound?
A3: Yes, for many compounds, increasing the temperature will increase solubility.[3] This is because the additional thermal energy helps to overcome the crystal lattice energy of the solid. However, it is crucial to ensure that your triazolopyridine derivative is thermally stable at elevated temperatures to avoid degradation.
Q4: Are there any quick methods to enhance solubility for initial biological screening assays?
A4: For early-stage in vitro testing, using a small percentage of a co-solvent like dimethyl sulfoxide (DMSO) is a common and rapid method.[] The compound is first dissolved in a minimal amount of DMSO to create a high-concentration stock solution, which is then diluted into the aqueous assay buffer.[5] It is important to keep the final DMSO concentration low (typically <1%) to avoid solvent-induced artifacts in the biological assay.
Troubleshooting Guide
Issue: My triazolopyridine derivative is poorly soluble in all common organic solvents I've tried.
This is a common challenge, but several systematic approaches can be employed to overcome it. The following troubleshooting workflow provides a step-by-step guide to addressing poor solubility.
Caption: A logical workflow for troubleshooting poor solubility.
Detailed Troubleshooting Steps:
1. Systematic Solvent Screening:
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Problem: The initial choice of solvent may not be optimal.
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Solution: Test the solubility of your compound in a broader range of solvents with varying polarities and hydrogen bonding capabilities. This includes solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile, methanol, ethanol, isopropanol, dichloromethane (DCM), and tetrahydrofuran (THF).
2. Co-Solvency:
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Problem: A single solvent may not be effective.
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Solution: Use a mixture of solvents, known as a co-solvent system.[6][7] A common approach is to mix a good solvent (in which the drug has high solubility) with a poor solvent in varying ratios.[8] This can disrupt the solvent's self-association and reduce the polarity of the overall system, enhancing the solubility of non-polar compounds.[][9]
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Examples: DMSO/water, ethanol/water, PEG 400/water.[10]
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3. pH Adjustment (for ionizable compounds):
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Problem: The compound may be a weak acid or base, and its ionization state is affecting its solubility.
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Solution: For triazolopyridine derivatives with acidic or basic functional groups, adjusting the pH of the solvent system can significantly improve solubility.[2][]
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Weakly Basic Compounds: Lowering the pH with a small amount of an acid (e.g., HCl, acetic acid) will protonate the basic nitrogen atoms, forming a more soluble salt.[11][12]
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Weakly Acidic Compounds: Increasing the pH with a base (e.g., NaOH, triethylamine) will deprotonate the acidic proton, also forming a more soluble salt.[11][12]
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4. Use of Solubility Enhancers (Excipients):
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Problem: Standard solvent systems are insufficient.
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Solution: Incorporate excipients that are designed to improve solubility.
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Surfactants: These molecules reduce the surface tension between the solute and the solvent, aiding in solubilization.[11][13] Examples include Tween 80 and sodium lauryl sulfate.[11]
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Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively encapsulating the poorly soluble drug and presenting a hydrophilic exterior to the solvent.[2][11]
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5. Advanced Formulation Strategies:
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Problem: The compound has extremely low solubility that cannot be overcome by simple methods.
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Solution: For challenging compounds, especially in later-stage drug development, advanced formulation techniques may be necessary.
Solubility Data
The solubility of triazolopyridine derivatives can vary significantly based on their specific structure and the solvent used. The following table provides representative solubility data for a hypothetical triazolopyridine derivative to illustrate the effect of different solvents.
| Solvent | Dielectric Constant | Polarity Index | Representative Solubility (mg/mL) |
| Water | 80.1 | 10.2 | < 0.01 |
| Methanol | 32.7 | 5.1 | 1.5 |
| Ethanol | 24.5 | 4.3 | 0.8 |
| Isopropanol | 19.9 | 3.9 | 0.5 |
| Acetonitrile | 37.5 | 5.8 | 2.2 |
| Dichloromethane (DCM) | 9.1 | 3.1 | 5.0 |
| N,N-Dimethylformamide (DMF) | 36.7 | 6.4 | 25.0 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 7.2 | > 50.0 |
Note: This data is illustrative. Actual solubility must be determined experimentally for each specific derivative.
Experimental Protocols
Protocol 1: Shake-Flask Method for Determining Equilibrium Solubility
This is the gold standard method for determining the thermodynamic solubility of a compound.[16]
Materials:
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Triazolopyridine derivative (solid)
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Selected organic solvent(s)
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Glass vials with screw caps
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Orbital shaker or rotator
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Centrifuge
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Analytical balance
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HPLC or UV-Vis spectrophotometer for quantification
Procedure:
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Add an excess amount of the solid triazolopyridine derivative to a glass vial. The presence of undissolved solid at the end of the experiment is crucial.[17]
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Add a known volume of the selected solvent to the vial.
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Seal the vial tightly and place it on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).
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Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).[17]
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After equilibration, visually confirm that excess solid is still present.
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Centrifuge the vial at high speed to pellet the undissolved solid.
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Carefully remove an aliquot of the supernatant (the saturated solution) without disturbing the solid pellet.
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Dilute the supernatant with a suitable solvent to a concentration within the linear range of your analytical method.
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Quantify the concentration of the dissolved compound using a pre-validated HPLC or UV-Vis method against a standard curve.
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Calculate the solubility in mg/mL or mol/L.
Protocol 2: High-Throughput Kinetic Solubility Assay
This method is useful for rapid screening of multiple compounds, often in early discovery phases. It measures the apparent solubility when a compound is precipitated from a DMSO stock solution into an aqueous buffer.[5]
Materials:
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Triazolopyridine derivatives dissolved in DMSO (e.g., 10 mM stock solutions)
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Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
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96-well plates (filter plates and analysis plates)
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Plate shaker
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Plate reader (nephelometry or UV-Vis) or LC-MS system
Procedure:
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Dispense the aqueous buffer into the wells of a 96-well plate.
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Add a small volume of the DMSO stock solution of your compound to the buffer (e.g., 2 µL of 10 mM stock into 198 µL of buffer for a final concentration of 100 µM).
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Seal the plate and shake for 1-2 hours at room temperature.[18]
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Measure the turbidity of the resulting mixture using a nephelometer. Higher turbidity indicates lower solubility.
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Alternatively, for a quantitative result, centrifuge the plate to pellet the precipitate or use a filter plate to separate the solid from the solution.
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Transfer the clear supernatant to a new analysis plate.
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Quantify the concentration of the dissolved compound using a suitable method like UV-Vis spectroscopy or LC-MS/MS.[18]
Visualization of Biological Relevance
The solubility of a triazolopyridine derivative is often critical for its biological function, especially if it is designed as an inhibitor of an intracellular signaling pathway. The compound must be in solution to cross cell membranes and interact with its target.
Caption: Importance of solubility for inhibiting a target kinase.
References
- 1. mdpi.com [mdpi.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. youtube.com [youtube.com]
- 5. enamine.net [enamine.net]
- 6. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 7. Co-solvency: Significance and symbolism [wisdomlib.org]
- 8. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 9. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. senpharma.vn [senpharma.vn]
- 12. solubility enhancement -by pH change & complexation | PPT [slideshare.net]
- 13. brieflands.com [brieflands.com]
- 14. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 16. dissolutiontech.com [dissolutiontech.com]
- 17. quora.com [quora.com]
- 18. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
Technical Support Center: Scale-up Synthesis of Triazolo[4,3-a]pyridine Intermediates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up synthesis of triazolo[4,3-a]pyridine intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing triazolo[4,3-a]pyridine intermediates?
A1: Several successful methods for the synthesis of triazolo[4,3-a]pyridines have been developed. Common approaches include:
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Palladium-catalyzed addition of hydrazides to 2-chloropyridine: This is followed by a dehydration step.[1]
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Oxidative cyclization: This can be achieved using various oxidizing agents like ceric ammonium nitrate or iodine.[1] One-pot oxidative cyclization of 2-hydrazinopyridine with various aldehydes is also a viable method.[2]
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CDI mediated tandem coupling and cyclization: This method is noted to be efficient.[1]
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Electrochemically induced desulfurative cyclization: This modern approach avoids the need for transition metals or external oxidants.[1]
Q2: What are the key safety considerations when scaling up the synthesis of triazolo[4,3-a]pyridine intermediates?
A2: While the provided search results do not detail specific safety protocols, general principles for scaling up chemical reactions should be strictly followed. These include:
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Thorough understanding of the reaction thermodynamics: Exothermic reactions require careful monitoring and control of temperature to prevent runaways.
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Proper handling of hazardous reagents: Many synthetic routes employ potentially toxic or corrosive chemicals that require appropriate personal protective equipment (PPE) and containment facilities.
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Pressure management: Reactions that evolve gas need to be properly vented to avoid pressure buildup.
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Material compatibility: Ensure the reactor and associated equipment are compatible with all reagents and solvents at the operating temperatures and pressures.
Troubleshooting Guides
Issue 1: Low Yield or Incomplete Reaction
Question: We are experiencing low yields and incomplete conversion during the scale-up of a palladium-catalyzed synthesis of a triazolo[4,3-a]pyridine intermediate. What are the potential causes and how can we troubleshoot this?
Answer: Low yields in palladium-catalyzed reactions during scale-up can be attributed to several factors that may not be apparent at the lab scale.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Recommendation |
| Inefficient Mixing | On a larger scale, inefficient mixing can lead to localized concentration gradients and poor catalyst distribution. Recommendation: Evaluate and optimize the reactor's agitation speed and impeller design to ensure homogenous mixing. |
| Poor Heat Transfer | Exothermic or endothermic reactions can be difficult to control at scale, leading to side reactions or incomplete conversion. Recommendation: Ensure the reactor has adequate heat transfer capabilities. Consider a jacketed reactor with a reliable temperature control unit. For highly exothermic reactions, controlled addition of reagents may be necessary. |
| Catalyst Deactivation | The palladium catalyst can be sensitive to impurities in starting materials or solvents, leading to deactivation. Recommendation: Ensure all reagents and solvents are of high purity. Consider performing a pre-treatment of the starting materials to remove any potential catalyst poisons. |
| Atmosphere Control | Some palladium-catalyzed reactions are sensitive to oxygen. Recommendation: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). On a larger scale, this requires careful purging of the reactor. |
Issue 2: Formation of Impurities and Byproducts
Question: During the oxidative cyclization to form the triazolo[4,3-a]pyridine ring, we are observing the formation of significant impurities, making purification difficult at scale. How can we address this?
Answer: The formation of impurities during oxidative cyclizations is a common challenge. The choice of oxidant and reaction conditions are critical.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Recommendation |
| Over-oxidation | The oxidizing agent may be too harsh, leading to the formation of undesired oxidized byproducts. Recommendation: Screen different oxidizing agents. For example, iodine-mediated oxidative C-N and N-S bond formations in water can be a metal-free and environmentally benign option.[1] |
| Side Reactions | The reaction conditions (temperature, concentration) may favor side reactions. Recommendation: Optimize the reaction temperature and concentration. A lower temperature might reduce the rate of side reactions. Controlled addition of the oxidant can also help to minimize byproduct formation. |
| Incorrect Stoichiometry | An incorrect ratio of reactants to oxidant can lead to incomplete reaction or the formation of byproducts. Recommendation: Carefully control the stoichiometry of the reagents. On a large scale, this requires accurate and calibrated dosing systems. |
Experimental Protocols
Key Experiment: One-Pot Oxidative Cyclization of 2-Hydrazinopyridine with an Aldehyde [2]
This protocol provides a general procedure for the synthesis of 3-substituted-[1][2][3]triazolo[4,3-a]pyridines.
Materials:
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2-Hydrazinopyridine
-
Substituted Aldehyde
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Oxidizing Agent (e.g., Ceric Ammonium Nitrate)
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Solvent (e.g., Polyethylene Glycol)
Procedure:
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To a solution of 2-hydrazinopyridine in the chosen solvent, add the substituted aldehyde.
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Stir the mixture at room temperature for a designated period to allow for the formation of the hydrazone intermediate.
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Add the oxidizing agent portion-wise to the reaction mixture.
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Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).
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Upon completion, quench the reaction and perform an appropriate work-up to isolate the crude product.
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Purify the crude product by recrystallization or column chromatography to obtain the desired triazolo[4,3-a]pyridine derivative.
Visualizations
Caption: Workflow for the one-pot synthesis of triazolo[4,3-a]pyridines.
Caption: Troubleshooting logic for scale-up synthesis issues.
References
Technical Support Center: Structure-Activity Relationship (SAR) Optimization of Triazolopyridine Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the structure-activity relationship (SAR) optimization of triazolopyridine inhibitors.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, purification, and evaluation of triazolopyridine inhibitors.
Synthesis
| Question | Answer |
| I am observing low yields in my triazolopyridine synthesis. What are the common causes and how can I troubleshoot this? | Low yields in triazolopyridine synthesis can arise from several factors. 1. Incomplete Reaction: Monitor the reaction progress closely using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). If the starting materials are not fully consumed, consider increasing the reaction time, temperature, or the equivalents of a key reagent. 2. Side Reactions: The formation of undesired side products is a common issue. Analyze the crude reaction mixture by LC-MS to identify potential side products. Adjusting the reaction conditions, such as using a milder base or a different solvent, can help minimize side reactions. For instance, in microwave-assisted synthesis, optimizing the temperature is crucial as excessively high temperatures can lead to degradation, while lower temperatures may result in incomplete conversion.[1] 3. Purity of Starting Materials: Ensure the purity of your starting materials. Impurities can interfere with the reaction and lead to lower yields. Recrystallize or purify starting materials if necessary. |
| My triazolopyridine product is difficult to purify. What strategies can I employ? | Purification of triazolopyridine compounds can be challenging due to their polarity and potential for multiple nitrogen atoms to interact with silica gel. 1. Column Chromatography: If you are using silica gel chromatography, consider using a solvent system with a small percentage of a polar modifier like methanol or a gradient elution. Sometimes, a switch to a different stationary phase, such as alumina (basic or neutral), can improve separation. 2. Recrystallization: This is often an effective method for purifying solid triazolopyridine compounds. Experiment with different solvent systems to find one in which your compound is soluble at high temperatures but sparingly soluble at room temperature or below. 3. Preparative HPLC: For difficult separations or to obtain highly pure material, preparative high-performance liquid chromatography (HPLC) is a powerful technique. |
| I am having trouble with the solubility of my triazolopyridine inhibitor. What can I do? | Poor aqueous solubility is a common challenge for many small molecule inhibitors. 1. Salt Formation: If your triazolopyridine has a basic nitrogen, consider forming a salt (e.g., hydrochloride or mesylate) to improve its solubility in aqueous media. 2. Formulation Strategies: For in vitro assays, using a co-solvent like dimethyl sulfoxide (DMSO) is standard practice. For in vivo studies, formulation approaches such as creating a suspension or using excipients like cyclodextrins can enhance solubility and bioavailability.[2][3] |
Biological Assays
| Question | Answer |
| I am seeing inconsistent results in my enzymatic assays. What could be the cause? | Inconsistent assay results can be frustrating. Here are a few things to check: 1. Compound Precipitation: Your triazolopyridine inhibitor might be precipitating in the assay buffer, leading to variable effective concentrations. Visually inspect the assay plate for any signs of precipitation. You can also measure the compound's solubility in the assay buffer. 2. Assay Artifacts: Some compounds can interfere with the assay readout directly, for example, by causing fluorescence quenching or enhancement in fluorescence-based assays.[4][5][6] To rule this out, run a control experiment without the enzyme to see if your compound affects the assay signal. 3. Enzyme Stability: Ensure that the enzyme is stable and active throughout the experiment. Use freshly prepared enzyme solutions and follow the manufacturer's storage and handling recommendations. |
| My triazolopyridine inhibitor shows activity in the primary screen, but it is not confirmed in secondary assays. Why might this be? | This is a common occurrence in drug discovery. 1. False Positives: The initial hit could be a false positive due to assay interference as mentioned above. Pan-Assay Interference Compounds (PAINS) are known to show activity in multiple assays through non-specific mechanisms.[7] 2. Different Assay Conditions: The conditions of the primary and secondary assays might be different (e.g., enzyme concentration, substrate concentration, buffer composition), leading to different activity readouts. Carefully compare the protocols of both assays. 3. Cell Permeability: If the primary assay is a biochemical assay and the secondary is a cell-based assay, the compound may have poor cell permeability, preventing it from reaching its intracellular target. |
Frequently Asked Questions (FAQs)
General
| Question | Answer |
| What are the key structural features of triazolopyridine inhibitors that I should focus on for SAR optimization? | The SAR of triazolopyridine inhibitors is highly dependent on the specific target. However, some general trends have been observed. The substituents on the triazolopyridine core play a crucial role in determining potency and selectivity. For many kinase inhibitors, specific substitutions on the phenyl ring attached to the triazolopyridine scaffold are critical for activity.[8][9][10] For example, in the case of JAK1 inhibitors, a cyclopropyl moiety was found to be a preferred fragment for selectivity over JAK2.[9] |
| How can I improve the selectivity of my triazolopyridine inhibitors? | Achieving selectivity is a key challenge in drug discovery. 1. Structure-Based Design: If a crystal structure of your target protein in complex with an inhibitor is available, you can use structure-based drug design to identify modifications that enhance binding to your target while avoiding interactions with off-targets. 2. Systematically Modify Substituents: Explore a variety of substituents at different positions on the triazolopyridine scaffold and analyze the impact on activity against a panel of related targets. This systematic approach can help identify selectivity pockets. |
| What are some common off-targets for triazolopyridine inhibitors? | The off-target profile of a triazolopyridine inhibitor is specific to its chemical structure. However, due to the prevalence of the triazolopyridine scaffold in kinase inhibitors, other kinases are common off-targets. It is advisable to profile promising inhibitors against a broad panel of kinases to assess their selectivity. |
Data Presentation: SAR of Triazolopyridine Inhibitors
The following tables summarize the structure-activity relationships for triazolopyridine inhibitors against various targets.
Table 1: SAR of Triazolopyridine-based JAK1/HDAC6 Dual Inhibitors [8][11][12][13][14]
| Compound | R Group | JAK1 IC₅₀ (nM) | HDAC6 IC₅₀ (nM) |
| 16b | 4-OCH₃ | 146 | 8.75 |
| 16c | 3-OCH₃ | >1000 | 9.65 |
| 16d | 2-OCH₃ | >1000 | 12.2 |
| 19 | 3,4-(OCH₂O)- | 165 | 4.32 |
Data extracted from a study on dual JAK/HDAC inhibitors, highlighting the impact of methoxy group position on the phenyl ring and the potency of a methylenedioxy analog.
Table 2: SAR of 7-Benzyl Triazolopyridine Myeloperoxidase (MPO) Inhibitors [15][16]
| Compound | Substitution on Benzyl Ring | MPO IC₅₀ (nM) |
| 5 | (Triazolopyrimidine core) | 1300 |
| 6a | 4-F | 160 |
| 6b | 3-F | 200 |
| 6c | 2-F | 330 |
| 6d | 4-Cl | 110 |
This table illustrates the improvement in MPO inhibitory activity upon moving from a triazolopyrimidine to a triazolopyridine core and the effect of halogen substitution on the benzyl ring.
Table 3: SAR of Triazolopyridine Tankyrase (TNKS) Inhibitors [17][18][19]
| Compound | R Group on Piperidine | TNKS1 IC₅₀ (µM) | TNKS2 IC₅₀ (µM) |
| 15h | Cyclohexyl | - | - |
| 15k | 4-Fluorophenyl | - | - |
| 15o | 2-Chlorophenyl | 0.25 | 0.18 |
| 15r | 2-Cyanophenyl | 0.15 | 0.09 |
This table shows the SAR of triazole-linked bis-indolyl conjugates with a triazolopyridine moiety, highlighting the impact of substitutions on the piperidine ring on Tankyrase inhibitory activity. Note that for some compounds, only cytotoxicity data was available in the source.
Experimental Protocols
This section provides detailed methodologies for key experiments in a question-and-answer format.
Myeloperoxidase (MPO) Inhibition Assay
| Question | Answer |
| How do I perform an in vitro assay to measure the inhibition of MPO by my triazolopyridine compounds? | A common method is a fluorescence-based assay. 1. Reagents and Materials: Human MPO enzyme, Amplex® Red reagent, hydrogen peroxide (H₂O₂), horseradish peroxidase (HRP), assay buffer (e.g., phosphate-buffered saline, pH 7.4), 96-well black plates, and a fluorescence plate reader. 2. Assay Protocol: a. Prepare a serial dilution of your triazolopyridine inhibitors in DMSO and then dilute them in the assay buffer. b. In a 96-well plate, add the diluted compounds, MPO enzyme, and Amplex® Red/HRP working solution. c. Initiate the reaction by adding H₂O₂. d. Incubate the plate at room temperature, protected from light. e. Read the fluorescence at an excitation of ~530-560 nm and an emission of ~580-590 nm. 3. Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve. |
JAK1/HDAC6 Inhibition Assays
| Question | Answer |
| What are the recommended protocols for determining the inhibitory activity of my compounds against JAK1 and HDAC6? | For JAK1 (Kinase Activity): A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. 1. Reagents: Recombinant human JAK1 enzyme, a suitable peptide substrate (e.g., ULight™-JAKtide), ATP, and a lanthanide-labeled anti-phospho-peptide antibody (e.g., Europium-labeled). 2. Protocol: a. In a 384-well plate, incubate the JAK1 enzyme with your triazolopyridine inhibitor. b. Add the peptide substrate and ATP to start the kinase reaction. c. Stop the reaction and add the detection mix containing the Europium-labeled antibody. d. After incubation, read the TR-FRET signal. For HDAC6 (Deacetylase Activity): A fluorogenic assay is widely used. 1. Reagents: Recombinant human HDAC6 enzyme, a fluorogenic HDAC6 substrate (e.g., Fluor de Lys®-SIRT2), and a developer solution. 2. Protocol: a. Incubate the HDAC6 enzyme with your inhibitor. b. Add the fluorogenic substrate and incubate to allow for deacetylation. c. Add the developer solution, which generates a fluorescent signal from the deacetylated substrate. d. Read the fluorescence. Data Analysis (for both assays): Calculate the percent inhibition and determine the IC₅₀ values. |
Tankyrase (TNKS) Enzymatic Assay
| Question | Answer |
| How can I measure the enzymatic activity of Tankyrase and the inhibitory effect of my compounds? | A common method is an ELISA-based assay that detects the product of the Tankyrase reaction, poly(ADP-ribose) (PAR). 1. Reagents and Materials: Recombinant human Tankyrase 1 or 2, biotinylated NAD⁺, histone-coated 96-well plates, streptavidin-HRP conjugate, and a chemiluminescent or colorimetric HRP substrate. 2. Assay Protocol: a. In the histone-coated plate, add the Tankyrase enzyme, your triazolopyridine inhibitor, and biotinylated NAD⁺. b. Incubate to allow the PARsylation reaction to occur. c. Wash the plate to remove unreacted components. d. Add streptavidin-HRP and incubate. e. Wash the plate again and add the HRP substrate. f. Measure the chemiluminescence or absorbance. 3. Data Analysis: Determine the IC₅₀ values by plotting the signal against the inhibitor concentration. |
Mandatory Visualization
Signaling Pathways
Caption: Wnt/β-catenin signaling pathway and the role of Tankyrase inhibitors.
Caption: JAK/STAT signaling pathway and the mechanism of action of triazolopyridine JAK inhibitors.
Experimental Workflow
Caption: General experimental workflow for SAR optimization of triazolopyridine inhibitors.
References
- 1. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmtech.com [pharmtech.com]
- 3. pharmtech.com [pharmtech.com]
- 4. Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assay Artifacts and Interferences - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Activity artifacts in drug discovery and different facets of compound promiscuity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Triazolopyridines as selective JAK1 inhibitors: from hit identification to GLPG0634 [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity | Semantic Scholar [semanticscholar.org]
- 15. Discovery and structure activity relationships of 7-benzyl triazolopyridines as stable, selective, and reversible inhibitors of myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. mdpi.com [mdpi.com]
- 18. Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Technical Support Center: Addressing Metabolic Liabilities of 1,2,4-Triazolyl Pyridine Drug Candidates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address metabolic liabilities encountered during the development of 1,2,4-triazolyl pyridine drug candidates.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for 1,2,4-triazolyl pyridine compounds?
A1: The primary metabolic pathways for 1,2,4-triazolyl pyridine derivatives are oxidation reactions mediated by Cytochrome P450 (CYP) enzymes and Aldehyde Oxidase (AO).[1][2][3] Common metabolic transformations include hydroxylation of the pyridine ring, oxidation of alkyl substituents, and N-oxidation.[4] The electron-deficient nature of the pyridine ring can make it susceptible to oxidation by AO, particularly at carbon atoms adjacent to the nitrogen.[1]
Q2: Which CYP450 isozymes are most commonly involved in the metabolism of this class of compounds?
A2: While multiple CYP isozymes can contribute, CYP3A4 is frequently implicated in the metabolism of many nitrogen-containing heterocyclic drugs.[5] However, the specific isozymes involved can vary significantly based on the substitution pattern of the drug candidate. It is crucial to perform reaction phenotyping studies to identify the specific CYP isozymes responsible for metabolism.
Q3: What is the role of Aldehyde Oxidase (AO) in the metabolism of 1,2,4-triazolyl pyridine candidates?
A3: Aldehyde oxidase (AO) is increasingly recognized as a key enzyme in the metabolism of N-heterocyclic compounds.[1] AO can catalyze the oxidation of electron-deficient rings, such as pyridine, leading to the formation of hydroxylated metabolites.[1] This can be a significant clearance pathway, especially for compounds designed to have low CYP450 metabolism.
Q4: Can 1,2,4-triazole itself be a metabolic liability?
A4: The 1,2,4-triazole ring is generally considered to be relatively metabolically stable.[6] However, it can interact with the heme iron of CYP enzymes, which can lead to enzyme inhibition.[7] This interaction is a key consideration in assessing potential drug-drug interactions.
Q5: How can I predict the metabolic soft spots in my 1,2,4-triazolyl pyridine candidate?
A5: In silico modeling tools can provide initial predictions of metabolically labile sites. These tools often use computational methods to predict sites of oxidation by both CYP450s and AO.[8] However, experimental validation using in vitro systems like liver microsomes or hepatocytes is essential to confirm these predictions.
Troubleshooting Guides
Issue 1: My compound exhibits high clearance in human liver microsomes.
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Possible Cause 1: Extensive CYP450-mediated metabolism.
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Solution:
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Identify Metabolites: Use LC-MS/MS to identify the major metabolites formed in the microsomal incubation. This will pinpoint the "soft spots" on your molecule.
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Block Metabolic Sites: Introduce chemical modifications at the sites of metabolism to block oxidation. A common strategy is the introduction of a fluorine atom, which is often a bioisosteric replacement for hydrogen and is resistant to oxidation.[6]
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Introduce Steric Hindrance: Add bulky groups near the metabolic site to hinder the enzyme's access.
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Modify Electronic Properties: Replace electron-rich aromatic rings with more electron-deficient heterocycles to reduce susceptibility to CYP-mediated oxidation.[6]
-
-
-
Possible Cause 2: Significant contribution from Aldehyde Oxidase (AO).
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Solution:
-
Confirm AO Involvement: Use specific AO inhibitors, such as hydralazine, in your microsomal assay to see if the clearance is reduced. Note that hydralazine can also inhibit some CYPs at higher concentrations, so careful experimental design is needed.[9] Alternatively, use recombinant AO enzymes.
-
Modify the Heterocycle: Altering the electronics of the pyridine ring can reduce its susceptibility to AO-mediated metabolism. For example, strategic placement of electron-donating groups can sometimes decrease the rate of oxidation.
-
Scaffold Hopping: Consider replacing the pyridine ring with a different heterocycle that is less prone to AO metabolism.[6]
-
-
Issue 2: My compound shows potent inhibition of a major CYP450 isozyme (e.g., CYP3A4).
-
Possible Cause: Direct interaction of the 1,2,4-triazole nitrogen with the CYP heme iron. [7]
-
Solution:
-
Reduce Binding Affinity: Modify the substituents on the triazole or pyridine ring to alter the compound's orientation in the enzyme's active site, thereby reducing its affinity for the heme iron.
-
Introduce Steric Hindrance: Add bulky groups that prevent the triazole nitrogen from optimally coordinating with the heme iron.
-
Consider Isomers: If applicable, investigate if different isomers of your compound exhibit weaker CYP inhibition.
-
-
Issue 3: I am observing a discrepancy in metabolic stability between preclinical species and human in vitro systems.
-
Possible Cause: Species differences in CYP450 and/or AO expression and activity.
-
Solution:
-
Conduct Cross-Species Comparisons: Perform metabolic stability assays using liver microsomes or hepatocytes from multiple species (e.g., rat, dog, monkey, human) to understand the metabolic profile across species.
-
Identify the Enzymes Involved in Each Species: Use reaction phenotyping to determine which CYP and AO enzymes are responsible for metabolism in each species. This will help to select the most appropriate preclinical species for toxicology studies.
-
Human-Specific Metabolites: Be aware of the potential for human-specific metabolites, which can have pharmacological or toxicological consequences.[10]
-
-
Quantitative Data Summary
The following tables provide a summary of in vitro metabolic stability data for a series of triazole-based compounds, illustrating the impact of structural modifications on metabolic fate.
Table 1: In Vitro Hepatic Metabolism of Triazole-Based NAMPT Inhibitors [4]
| Compound | Structure | [M+H]+ | Metabolic Stability (% remaining) | Revealed Metabolic Pathways |
| RLM | HLM | |||
| A1 | 441 | 51 | 72 | |
| A2 | 454 | 30 | 84 | |
| A3 | 460 | 21 | 78 | |
| A4 | 460 | 46 | 91 | |
| A5 | 426 | 62 | 92 | |
| N1 | 446 | 38 | 74 | |
| T1 | 464 | 47 | 87 |
RLM: Rat Liver Microsomes; HLM: Human Liver Microsomes. Data from Aprile et al.[4]
Table 2: Metabolic Stability of p97 Inhibitors [11]
| Compound | Structure | p97 IC50 (nM) | HCT116 EC50 (µM) | Solubility (µM) | Mouse Microsomal T1/2 (min) |
| NMS-873 | 20 | 1.8 | 86 | 9 | |
| 6 | 34 | 0.95 | 140 | 9 | |
| 17 | 44 | 4.5 | 70 | 24 |
Data from Bastin et al.[11]
Experimental Protocols
Protocol 1: Liver Microsomal Stability Assay
This protocol assesses the in vitro metabolic stability of a test compound in liver microsomes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled liver microsomes (human, rat, dog, etc.)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compound with known metabolic stability (e.g., testosterone, propranolol)
-
Negative control (incubation without NADPH)
-
Acetonitrile (or other suitable organic solvent) containing an internal standard for quenching and sample preparation
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Thaw liver microsomes and NADPH regenerating system on ice.
-
Prepare a working solution of the test compound and positive control by diluting the stock solution in buffer.
-
Prepare the microsomal incubation mixture by diluting the microsomes to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.
-
-
Incubation:
-
Add the microsomal incubation mixture to the wells of a 96-well plate.
-
Pre-warm the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system (for test and positive control wells) or buffer (for negative control wells).
-
Immediately add the test compound or positive control to the respective wells.
-
Incubate the plate at 37°C with shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile with an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to determine the concentration of the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t1/2) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t1/2) / (mg microsomal protein/mL).
-
Protocol 2: CYP450 Inhibition Assay (IC50 Determination)
This protocol determines the concentration of a test compound that causes 50% inhibition (IC50) of a specific CYP450 isozyme activity.
Materials:
-
Test compound stock solution
-
Pooled human liver microsomes
-
Specific CYP isozyme probe substrate (e.g., phenacetin for CYP1A2, midazolam for CYP3A4)
-
NADPH regenerating system
-
Positive control inhibitor for the specific CYP isozyme
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with internal standard
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare serial dilutions of the test compound and positive control inhibitor.
-
Prepare a microsomal incubation mixture containing microsomes and the specific CYP probe substrate in phosphate buffer.
-
-
Incubation:
-
Add the microsomal incubation mixture to the wells of a 96-well plate.
-
Add the various concentrations of the test compound, positive control, or vehicle control to the wells.
-
Pre-incubate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specific time (within the linear range of metabolite formation).
-
Quench the reaction with cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
Quantify the formation of the specific metabolite of the probe substrate.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound compared to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the test compound concentration.
-
Determine the IC50 value using a non-linear regression analysis (e.g., a four-parameter logistic fit).
-
Visualizations
Caption: Common metabolic pathways for 1,2,4-triazolyl pyridine drug candidates.
Caption: Workflow for a liver microsomal stability assay.
Caption: Decision tree for troubleshooting high metabolic clearance.
References
- 1. Aldehyde Oxidase | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 2. Evaluating the Disposition of a Mixed Aldehyde Oxidase/Cytochrome P450 Substrate in Rats with Attenuated P450 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. researchgate.net [researchgate.net]
- 5. criver.com [criver.com]
- 6. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,2,3-Triazole-Heme Interactions in Cytochrome P450: Functionally Competent Triazole-Water- Heme Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aurlide.fi [aurlide.fi]
- 9. Evaluation of Cytochrome P450 Selectivity for Hydralazine as an Aldehyde Oxidase Inhibitor for Reaction Phenotyping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Drug metabolism in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of 1,2,4-Triazole-Based p97 Inhibitors for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Efficient Oxidative Cyclization of Hydrazones
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding catalyst selection and reaction optimization for the efficient oxidative cyclization of hydrazones.
Frequently Asked Questions (FAQs)
Q1: What are the common catalytic systems used for the oxidative cyclization of hydrazones?
A1: A variety of catalytic systems are employed, with the choice depending on the substrate and desired product. Common catalysts include:
-
Copper-based catalysts: Copper(II) acetate (Cu(OAc)₂) and other copper salts are frequently used, often in the presence of an oxidant like molecular oxygen.[1][2] They are effective for the synthesis of various nitrogen-containing heterocycles.
-
Iodine-based systems: Molecular iodine (I₂) can catalyze the oxidative cyclization, often proceeding through a radical relay mechanism under mild conditions.[3]
-
Electrochemical methods: Electro-oxidation offers a green and efficient alternative, avoiding the need for chemical oxidants by using an electric current to drive the reaction.[4][5] This method is versatile for constructing various azacycles.[4]
-
Organocatalysts: Prolinol derivatives and other aminocatalysts can be used in cascade reactions involving hydrazone activation and subsequent cyclization.[6][7]
-
Palladium catalysts: Heterogeneous palladium(II) catalysts have been used for cycloisomerization reactions, though they can be prone to deactivation.[8]
Q2: How does the choice of oxidant affect the reaction?
A2: The oxidant plays a crucial role in regenerating the catalyst and driving the cyclization. Molecular oxygen (from ambient air) is a cost-effective and environmentally friendly choice, often used with copper catalysts.[1] Other oxidants like Oxone[9] or potassium persulfate (K₂S₂O₈)[10] are also utilized. In electrochemical synthesis, the anode serves as the oxidant, providing a reagent-free approach.[4][5] The selection of the oxidant should be compatible with the catalyst and the functional groups present in the hydrazone substrate.
Q3: What is the general mechanism for oxidative cyclization of hydrazones?
A3: The mechanism often involves a single-electron transfer (SET) from the hydrazone to the catalyst or oxidant, generating a nitrogen-centered radical.[4] This is followed by an intramolecular cyclization onto an aromatic ring or another nucleophilic site. Subsequent oxidation and deprotonation steps lead to the final aromatic heterocyclic product.[4][5] The exact pathway can vary depending on the specific catalyst and substrate involved.
Q4: Can this reaction be performed without a catalyst?
A4: Yes, certain oxidative cyclizations can proceed without a traditional catalyst. For instance, photo-mediated oxidative cyclization of specific acylhydrazones has been shown to occur efficiently without any additives like bases, oxidants, or photocatalysts.[11] Electrochemical methods can also be considered "catalyst-free" in the sense that they don't require a chemical catalyst, relying instead on an electric potential.[10]
Troubleshooting Guide
This section addresses common issues encountered during the oxidative cyclization of hydrazones.
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Impure Starting Materials | Impurities in the hydrazone precursor can inhibit the catalyst or lead to side reactions. Purify the starting hydrazone using recrystallization or column chromatography. Confirm purity via NMR or melting point analysis.[12] |
| Ineffective Catalyst/Reagents | The catalyst or oxidant may have degraded over time. Use freshly opened or properly stored reagents.[12] Ensure the correct stoichiometry of all components. |
| Sub-optimal Reaction Conditions | The reaction may require a different temperature, solvent, or reaction time. Systematically vary these parameters. For instance, increasing the temperature or using microwave irradiation can sometimes accelerate slow reactions.[13] |
| Catalyst Deactivation | The catalyst may lose activity during the reaction. This can be caused by poisoning, coking (carbon deposition), or reduction of the active species (e.g., Pd(II) to Pd(0)).[8][14] Consider adding a re-oxidant or modifying the reaction protocol to prevent deactivation.[8] |
| Substrate Sensitivity | The electronic properties of the hydrazone can significantly affect reactivity. Electron-withdrawing groups may deactivate the substrate, requiring more forcing conditions.[12] Some functional groups may be incompatible with the reaction conditions. |
| Incorrect pH | For reactions in solution, the pH can be critical. For the initial hydrazone formation, a mildly acidic pH (4.5-6) is often optimal.[13][15] While the cyclization step may have different requirements, ensure the initial condensation is efficient. |
Problem 2: Formation of Multiple Products or Side Reactions
| Possible Cause | Troubleshooting Step |
| Lack of Selectivity | If the hydrazone has multiple possible sites for cyclization, a mixture of isomers may be formed. The choice of catalyst is crucial for controlling regioselectivity. For example, in some cases, C-N bond formation occurs selectively on the most electron-rich aromatic ring.[4] Experiment with different catalytic systems (e.g., iodine vs. copper) to improve selectivity. |
| Side Reactions | Common side reactions include the formation of azines or hydrolysis of the hydrazone C=N bond, especially in the presence of water.[13][15] Using a slight excess of the hydrazine during the initial synthesis can minimize azine formation.[15] For the cyclization, ensure anhydrous conditions if water is detrimental. |
| Over-oxidation | The desired product may be susceptible to further oxidation under the reaction conditions, leading to degradation. Monitor the reaction closely using TLC or LC-MS and stop it once the starting material is consumed. Consider using a milder oxidant or a lower catalyst loading. |
Data Presentation: Catalyst and Condition Comparison
The selection of catalyst, solvent, and additives significantly impacts reaction outcomes. The tables below summarize results from various optimization studies.
Table 1: Optimization of Aminocatalytic Cascade Reaction for Tetrahydroindolizine Synthesis [6][7]
| Entry | Catalyst (20 mol%) | Co-catalyst | Solvent | Conversion (%) | Yield (%) |
| 1 | Prolinol derivative 3d | TFA | CH₂Cl₂ | >95 | 92 |
| 2 | Prolinol derivative 3d | Benzoic Acid | CH₂Cl₂ | 80 | 75 |
| 3 | Prolinol derivative 3d | Acetic Acid | CH₂Cl₂ | 90 | 83 |
| 4 | Prolinol derivative 3c | TFA | CH₂Cl₂ | >95 | 70 |
| 5 | Prolinol derivative 3e | TFA | CH₂Cl₂ | >95 | 85 |
Reactions performed with hydrazone 1a and cinnamaldehyde 2a. Conversion determined by ¹H NMR.
Table 2: Copper-Catalyzed Aerobic Oxidation of Ethyl (Z)-2-(2,2,6,6-tetramethylcyclohexylidene)hydrazinecarboxylate [1]
| Entry | Copper Catalyst (5 mol%) | Additive (20 mol%) | Solvent | Time (h) | Yield (%) |
| 1 | Cu(OAc)₂ | None | CH₂Cl₂ | 1 | 25 |
| 2 | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | 1 | 94 |
| 3 | CuCl₂ | Pyridine | CH₂Cl₂ | 1 | 75 |
| 4 | Cu(OTf)₂ | Pyridine | CH₂Cl₂ | 1 | 88 |
| 5 | Cu(OAc)₂ | 4-DMAP | CH₂Cl₂ | 1 | 60 |
| 6 | Cu(OAc)₂ | Pyridine | Toluene | 1 | 85 |
Reactions run under an O₂ balloon at 23 °C.
Experimental Protocols
Protocol 1: General Procedure for Hydrazone Synthesis [13]
-
Dissolution: Dissolve the aldehyde or ketone (1.0 equivalent) in a suitable solvent such as ethanol or methanol in a round-bottom flask.
-
Addition of Hydrazine: Add the hydrazine derivative (1.0 - 1.2 equivalents) to the solution.
-
Catalysis: Add a catalytic amount (e.g., 1-2 drops) of a weak acid, such as glacial acetic acid, to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or heat to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture. The product may precipitate and can be collected by filtration. If the product is soluble, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Protocol 2: Copper-Catalyzed Aerobic Oxidative Cyclization to a Diazo Compound [1]
-
Preparation: To a vial, add the hydrazone (1.0 equivalent), Cu(OAc)₂ (0.05 equivalents), and pyridine (0.2 equivalents).
-
Solvent Addition: Add dichloromethane (CH₂Cl₂) to achieve a suitable concentration (e.g., 0.1 M).
-
Reaction Atmosphere: Place a balloon filled with O₂ (or use ambient air) on top of the vial.
-
Reaction: Stir the mixture vigorously at room temperature (23 °C). Monitor the reaction by TLC. The reaction is often complete within minutes to a few hours.
-
Purification: Upon completion, pass the crude reaction mixture through a short plug of silica gel, eluting with an appropriate solvent to remove the copper catalyst and isolate the diazo product.
Visualizations
Caption: General workflow for hydrazone synthesis and oxidative cyclization.
Caption: A decision tree for troubleshooting low-yield issues.
Caption: Simplified single-electron transfer (SET) mechanism.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. Oxidative cyclization of N-acylhydrazones. Development of highly selective turn-on fluorescent chemodosimeters for Cu2+ - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Harnessing the versatility of hydrazones through electrosynthetic oxidative transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Harnessing the versatility of hydrazones through electrosynthetic oxidative transformations [beilstein-journals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Hydrazone Activation in the Aminocatalytic Cascade Reaction for the Synthesis of Tetrahydroindolizines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Electro-oxidative cyclization: access to quinazolinones via K2S2O8 without transition metal catalyst and base - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. m.youtube.com [m.youtube.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Refinement of Analytical Methods for Triazolopyridine Regioisomer Separation
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the analytical separation of triazolopyridine regioisomers. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in resolving common challenges during your chromatographic experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of triazolopyridine regioisomers challenging?
A1: Triazolopyridine regioisomers possess identical molecular weights and often exhibit very similar physicochemical properties such as polarity, pKa, and hydrophobicity.[1] These subtle structural differences, often just the position of a nitrogen atom in the triazole ring or substituents on the pyridine ring, make achieving baseline separation with standard chromatographic methods difficult.[2][3] The key to their separation lies in exploiting minor differences in their interaction with the stationary and mobile phases.
Q2: What are the primary analytical techniques for separating triazolopyridine regioisomers?
A2: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most common techniques, often coupled with Mass Spectrometry (MS) for definitive peak identification.[4][5] Supercritical Fluid Chromatography (SFC) is also a powerful and increasingly popular "green" alternative, known for its unique selectivity for isomers.[6]
Q3: How critical is mobile phase pH in the separation of these isomers?
A3: Mobile phase pH is a critical parameter, especially for ionizable compounds like triazolopyridines.[7][8] Adjusting the pH can alter the ionization state of the isomers, which in turn significantly impacts their retention and selectivity on the stationary phase.[7] A pH that ensures the isomers are in a consistent and preferably neutral state often leads to better peak shapes and improved resolution. For basic compounds, operating at a low pH can improve retention on reversed-phase columns.[8]
Q4: Can changing the organic modifier in the mobile phase improve separation?
A4: Yes, switching the organic modifier (e.g., from acetonitrile to methanol) can significantly alter the selectivity of the separation.[9] Acetonitrile and methanol have different solvent properties and will interact differently with both the analytes and the stationary phase, which can be leveraged to resolve co-eluting peaks.
Q5: When should I consider using Supercritical Fluid Chromatography (SFC)?
A5: SFC is an excellent alternative to HPLC, particularly when dealing with closely related isomers. It often provides orthogonal selectivity to reversed-phase HPLC and can be advantageous for separating less polar compounds.[6] SFC is also beneficial for its speed and reduced use of organic solvents.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Problem 1: Poor or No Resolution of Regioisomer Peaks (Co-elution)
This is the most common challenge, where regioisomers elute as a single, often broad or shouldered, peak.
Initial Assessment:
-
Confirm Co-elution: If using a Diode Array Detector (DAD), perform a peak purity analysis. A non-homogenous peak indicates co-elution.[10] With a mass spectrometer, observe if the mass spectrum is consistent across the entire peak.[10]
-
Evaluate Peak Shape: Asymmetrical peaks, such as those with shoulders, are strong indicators of unresolved compounds.[11]
Troubleshooting Steps:
-
Cause: Suboptimal Mobile Phase Composition
-
Solution 1: Adjust Mobile Phase pH. For triazolopyridines, which are often basic, systematically adjust the pH of the aqueous portion of the mobile phase. Small changes can dramatically alter selectivity.[7][8] Use a buffer to maintain a stable pH.
-
Solution 2: Change the Organic Modifier. If using acetonitrile, try methanol, or vice versa. The different selectivities may resolve the isomers.[9]
-
Solution 3: Introduce Mobile Phase Additives. For basic compounds, adding a small amount of an amine modifier like diethylamine (DEA) in normal phase or SFC can improve peak shape and selectivity. In reversed-phase, ion-pairing agents can be effective but are often less desirable for MS compatibility.[12]
-
Solution 4: Optimize the Gradient. A shallower gradient around the elution time of the isomers increases the time they interact with the stationary phase, often improving resolution.[9]
-
-
Cause: Inappropriate Stationary Phase
-
Solution 1: Switch Column Chemistry. If a standard C18 column is not providing separation, consider a column with a different stationary phase. Phenyl-hexyl columns can offer alternative selectivity through π-π interactions with the aromatic rings of triazolopyridines. PFP (pentafluorophenyl) phases are also excellent for separating positional isomers due to their unique dipole-dipole and ion-exchange interactions.
-
Solution 2: Consider Chiral Stationary Phases (CSPs). Even for non-chiral regioisomers, CSPs can sometimes provide the necessary selectivity to achieve separation due to their highly specific spatial arrangement of interactive sites. Polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) are a good starting point.[6][13][14]
-
-
Cause: Insufficient Column Efficiency
-
Solution 1: Decrease Particle Size (UPLC/UHPLC). If available, switch to a column with smaller particles (e.g., sub-2 µm). The increased efficiency often provides the necessary resolving power for closely eluting peaks.
-
Solution 2: Optimize Flow Rate. Ensure the flow rate is optimal for the column dimensions to maximize peak efficiency.
-
Problem 2: Poor Peak Shape (Tailing or Fronting)
Poor peak shape can compromise resolution and the accuracy of quantification.
-
Cause: Secondary Interactions with Stationary Phase (Tailing)
-
Solution 1: Adjust Mobile Phase pH. For basic triazolopyridines, peak tailing can occur due to interactions with residual acidic silanols on the silica support. Lowering the pH of the mobile phase can protonate the basic analytes and suppress these interactions.
-
Solution 2: Use a Base-Deactivated Column. Modern, high-purity silica columns that are end-capped are designed to minimize silanol interactions and are recommended.
-
Solution 3: Add a Competing Base. A small amount of a basic additive, such as triethylamine (TEA) or diethylamine (DEA), can be added to the mobile phase to compete for the active silanol sites. However, be aware that these can suppress MS ionization.
-
-
Cause: Column Overload (Fronting)
-
Solution 1: Reduce Sample Concentration. Dilute the sample and reinject. If the peak shape improves and becomes more symmetrical, the column was likely overloaded.[11]
-
-
Cause: Sample Solvent Incompatibility
-
Solution 1: Dissolve Sample in Mobile Phase. Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent must be used for solubility, inject the smallest possible volume.
-
Problem 3: Unstable Retention Times
Shifting retention times make peak identification unreliable and indicate a lack of method robustness.
-
Cause: Inadequate Column Equilibration
-
Solution 1: Increase Equilibration Time. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running gradients. This can require 10-20 column volumes.
-
-
Cause: Mobile Phase pH Instability
-
Solution 1: Use a Buffer. If the mobile phase pH is critical for the separation, use a buffer at a concentration sufficient to resist pH changes (typically 10-25 mM). Ensure the buffer's pKa is close to the desired mobile phase pH.
-
-
Cause: Temperature Fluctuations
-
Solution 1: Use a Column Oven. Maintain a constant and controlled column temperature. Even minor fluctuations in ambient lab temperature can cause retention time drift.
-
Data Presentation: Chromatographic Conditions for Isomer Separation
The following table summarizes typical starting conditions for the separation of heterocyclic isomers, which can be adapted for triazolopyridines.
| Parameter | HPLC (Reversed-Phase) | SFC (Supercritical Fluid Chromatography) |
| Column | C18, Phenyl-Hexyl, or PFP (e.g., 100 x 2.1 mm, 1.8 µm) | Chiral (e.g., Amylose or Cellulose derivatives), 2-Ethylpyridine |
| Mobile Phase A | 0.1% Formic Acid in Water | Supercritical CO₂ |
| Mobile Phase B | Acetonitrile or Methanol | Methanol, Ethanol, or Isopropanol |
| Gradient | Start at 5-10% B, ramp to 95% B over 10-15 min | Start at 5% co-solvent, ramp to 40-50% over 5-10 min |
| Flow Rate | 0.2 - 0.5 mL/min | 2 - 4 mL/min |
| Temperature | 30 - 40 °C | 35 - 45 °C |
| Detection | DAD/UV (e.g., 254 nm), MS | DAD/UV, MS |
| Modifier | (If needed) Formic acid for pH control | (If needed) Basic additives like DEA for peak shape |
Experimental Protocols
Protocol 1: General HPLC/UPLC Method Development for Triazolopyridine Regioisomers
-
Column Selection: Begin with a high-purity, end-capped C18 column (e.g., 100 x 2.1 mm, 1.8 µm). If separation is poor, screen alternative selectivities such as a Phenyl-Hexyl or a PFP column.
-
Mobile Phase Preparation:
-
Aqueous Phase (A): 0.1% Formic Acid in HPLC-grade water.
-
Organic Phase (B): Acetonitrile or Methanol.
-
-
Initial Gradient Run: Perform a fast scouting gradient (e.g., 5% to 95% B in 5 minutes) to determine the approximate elution time of the isomers.
-
Optimization of Selectivity:
-
Run a shallow gradient around the elution window identified in the scouting run. For example, if isomers elute at 40% B, try a gradient of 30% to 50% B over 15 minutes.
-
If co-elution persists, switch the organic modifier from acetonitrile to methanol (or vice versa) and repeat the shallow gradient run.
-
Systematically adjust the pH of the aqueous phase. Prepare mobile phases with different acid modifiers (e.g., 0.1% trifluoroacetic acid) or buffers if MS compatibility is not a primary concern.
-
-
Temperature Optimization: Analyze the separation at different column temperatures (e.g., 25°C, 40°C, 50°C). Temperature can influence selectivity.
-
Finalization: Once adequate separation is achieved, the method can be validated for its intended purpose according to ICH guidelines.[15][16]
Protocol 2: SFC Screening for Triazolopyridine Regioisomers
-
Column Screening: Screen a set of 3-4 columns with diverse selectivities. A typical screening set includes polysaccharide-based chiral columns (e.g., Chiralpak IA, IB, IC) and a column with pyridine-based chemistry (e.g., 2-ethylpyridine).
-
Co-solvent Selection: Screen different alcohol co-solvents (Methanol, Ethanol, Isopropanol) as they can significantly impact selectivity.
-
Generic Gradient: Use a generic, fast gradient for screening (e.g., 5% to 50% co-solvent in 5 minutes).
-
System Conditions:
-
Back Pressure: 150 bar
-
Temperature: 40°C
-
Flow Rate: 3 mL/min
-
-
Analysis of Results: Identify the column and co-solvent combination that provides the best initial separation ("hit").
-
Optimization: Optimize the separation of the best "hit" by modifying the gradient slope, temperature, and back pressure to fine-tune the resolution.
Visualizations
Caption: A stepwise workflow for HPLC method development for triazolopyridine regioisomer separation.
Caption: A decision tree for troubleshooting poor separation of triazolopyridine regioisomers.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Separation of 3H-1,2,3-Triazolo[4,5-b]pyridine, 3-hydroxy- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. UPLC Separation and QTof–MS Identification of Major Alkaloids in Plumula Nelumbinis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography [mdpi.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 9. benchchem.com [benchchem.com]
- 10. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. pharmaguru.co [pharmaguru.co]
- 13. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. gavinpublishers.com [gavinpublishers.com]
- 16. longdom.org [longdom.org]
Validation & Comparative
Isomers in Focus: A Comparative Analysis of Triazolopyridine Derivatives' Biological Efficacy
A detailed examination of the structure-activity relationships of isomeric triazolopyridine derivatives reveals that subtle changes in nitrogen placement and substituent positioning within the fused heterocyclic system can lead to significant variations in their biological profiles. This guide provides a comparative overview of the anticancer, antimicrobial, and receptor inhibitory activities of various triazolopyridine isomers, supported by experimental data and methodological insights to inform future drug discovery and development efforts.
Triazolopyridines, a class of fused heterocyclic compounds, are privileged scaffolds in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1] The isomeric forms of triazolopyridines, which differ in the arrangement of nitrogen atoms within the triazole and pyridine rings, present a compelling case for comparative biological evaluation.[2] Understanding how these structural nuances influence interactions with biological targets is crucial for designing more potent and selective therapeutic agents.
Anticancer Activity: A Tale of Two Isomers
Recent studies have highlighted the potential of triazolopyridine derivatives as potent anticancer agents, with isomeric forms showing differential efficacy against various cancer cell lines.[3][4] A comparative analysis of[5][6][7]triazolo[4,3-a]pyridine and[5][6][7]triazolo[1,5-a]pyridine derivatives, for instance, reveals distinct structure-activity relationships (SAR).
| Isomer Scaffold | Compound | Cell Line | IC50 (µM) | Reference |
| [5][6][7]triazolo[4,3-a]pyridine | 4d | SNU5 (gastric) | Not specified as IC50, but showed highest activity | [7] |
| [5][6][7]triazolo[1,5-a]pyridine | 1c | HCT-116 (colon) | Not specified in abstract | [3] |
| [5][6][7]triazolo[1,5-a]pyridine | 2d | HCT-116 (colon) | Not specified in abstract | [3] |
| 1,2,4-triazole-pyridine hybrid | TP6 | B16F10 (murine melanoma) | 41.12 - 61.11 (for TP1-TP7) | [8][9] |
| [5][6][7]triazolo[1,5-a]pyridine | 19 | MDA-MB-231 (breast), RPMI-8226 (multiple myeloma) | Submicromolar | [10] |
Table 1: Comparative in vitro anticancer activity of isomeric triazolopyridine derivatives.
The anticancer effects of these compounds are often attributed to their ability to inhibit key signaling pathways involved in cell proliferation and survival. For example, some derivatives have been shown to target the EGFR, Akt, and Erk1/2 pathways.[6]
Antimicrobial Spectrum: Isomer-Dependent Inhibition
The antimicrobial properties of triazolopyridine derivatives have also been a subject of investigation, with different isomers exhibiting varied efficacy against bacterial and fungal strains.[11][12] For instance, a study on novel pyridine and triazolopyridine derivatives showed promising growth inhibition against Candida albicans and Aspergillus niger.[11]
| Isomer Scaffold | Compound | Organism | MIC (µg/mL) | Reference |
| triazolo[4,3-a]pyrazine | 2e | S. aureus | 32 | [12] |
| triazolo[4,3-a]pyrazine | 2e | E. coli | 16 | [12] |
| Pyridine derivative | 3 | C. albicans | Promising | [11] |
| Pyridine derivative | 5b | C. albicans | Promising | [11] |
| Pyridine derivative | 6c | C. albicans | Promising | [11] |
| Pyridine derivative | 6d | C. albicans | Promising | [11] |
| Pyridine derivative | 13 | C. albicans | Promising | [11] |
Table 2: Comparative minimum inhibitory concentrations (MICs) of isomeric triazolopyridine and related derivatives.
The mechanism of antimicrobial action for some triazole derivatives involves the disruption of the bacterial cell membrane and inhibition of essential enzymes like DNA gyrase and topoisomerase IV.[12]
Receptor Inhibition: A Case of Adenosine Receptor Subtypes
A comparative study of 8-amino-2-aryl-[5][6][7]triazolo[1,5-a]pyridine-6-carboxyl amide derivatives and their isomeric 5-amino-2-aryl-[5][6][7]triazolo[1,5-a]pyridine-7-carboxyl amide counterparts revealed differences in their ability to inhibit human adenosine A2a (hA2a) and A1 (hA1) receptors.[5] The study concluded that the hydrogen-bond donor strength of the free amino functionality is a key determinant for hA2a inhibitory activity and hA1 selectivity.[5]
| Isomeric Pair | hA2a Inhibition | hA1 Selectivity | Key Structural Determinant | Reference |
| 8-amino-[5][6][7]triazolo[1,5-a]pyridine vs. 5-amino-[5][6][7]triazolo[1,5-a]pyridine | Varies between isomers | Varies between isomers | H-bond donor strength of the amino group | [5] |
Table 3: Comparative inhibitory activity of isomeric triazolopyridine derivatives towards adenosine receptor subtypes.
Experimental Protocols
Synthesis of Triazolopyridine Derivatives:
A general procedure for the synthesis of pyrazolo-[5][6][7]triazolopyrimidine derivatives involves dissolving the appropriate hydrazone in ethanol, followed by the addition of a ferric chloride solution. The mixture is stirred at room temperature, and the resulting precipitate is filtered, washed, and crystallized from dimethylformamide (DMF).[6]
In Vitro Anticancer Activity (MTT Assay):
The antiproliferative activities of the synthesized compounds are commonly evaluated using the MTT assay against various human cancer cell lines.[3] Cells are seeded in 96-well plates and treated with different concentrations of the test compounds. After a specified incubation period, MTT solution is added, and the resulting formazan crystals are dissolved in a suitable solvent. The absorbance is then measured at a specific wavelength to determine cell viability.[9]
Antimicrobial Activity (Microbroth Dilution Method):
The minimum inhibitory concentrations (MICs) of the compounds against bacterial strains are determined using the microbroth dilution method.[12] Serial dilutions of the compounds are prepared in a 96-well microplate containing bacterial inoculum in a suitable broth. The plates are incubated, and the MIC is recorded as the lowest concentration of the compound that inhibits visible bacterial growth.[12]
Receptor Binding Assays:
The inhibitory activity of compounds against specific receptors, such as adenosine receptors, is determined through radioligand binding assays. Membranes from cells expressing the receptor of interest are incubated with a specific radioligand and varying concentrations of the test compounds. The amount of bound radioactivity is then measured to determine the displacement of the radioligand by the test compound, from which the inhibition constant (Ki) can be calculated.
Conclusion
The comparative analysis of isomeric triazolopyridine derivatives underscores the profound impact of subtle structural modifications on their biological activity. The presented data highlights the importance of systematic evaluation of isomeric libraries to identify lead compounds with improved potency and selectivity for various therapeutic targets. The detailed experimental protocols provide a foundation for researchers to further explore the vast chemical space of triazolopyridines and unlock their full therapeutic potential.
References
- 1. Triazolopyridine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of inhibitory activity of isomeric triazolopyridine derivatives towards adenosine receptor subtypes or do similar structures reveal similar bioactivities? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and biological evaluation of new [1,2,4]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 10. Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NEW PYRIDINE AND TRIAZOLOPYRIDINE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL AND ANTIOXIDANT EVALUATION - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Validating the Elusive Structure of Triazolo[4,3-a]pyridine-3-thiol: A Comparative Guide to Analytical Techniques
For researchers, scientists, and professionals in drug development, the precise structural elucidation of heterocyclic compounds is paramount. This guide provides a comparative analysis of analytical techniques for validating the structure of triazolo[4,3-a]pyridine-3-thiol, a molecule of interest in medicinal chemistry. Due to the potential for tautomerism, a multi-faceted approach is essential for unambiguous characterization.
A significant challenge in the structural analysis of triazolo[4,3-a]pyridine-3-thiol is its existence as two potential tautomers: the thiol form and the thione form. Computational studies suggest that the thione form is the more stable of the two. This guide will explore the utility of X-ray crystallography, by analogy with related structures, alongside spectroscopic methods to provide a comprehensive validation of the predominant tautomeric form.
The Tautomeric Challenge
The equilibrium between the thiol and thione forms of triazolo[4,3-a]pyridine-3-thiol is a critical consideration for structural validation. The position of the proton can significantly influence the molecule's chemical properties and biological activity.
Caption: Thiol-thione tautomerism in triazolo[4,3-a]pyridine-3-thiol.
Comparative Analysis of Structural Validation Methods
A definitive validation of the triazolo[4,3-a]pyridine-3-thiol structure necessitates a combination of techniques. While X-ray crystallography provides the gold standard for solid-state structure, spectroscopic methods offer invaluable information about the molecule in solution and its functional groups.
| Analytical Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, and bond angles in the solid state. | Unambiguous determination of the tautomeric form in the crystal lattice. | Requires a suitable single crystal, which can be challenging to grow. The solid-state structure may not represent the structure in solution. |
| NMR Spectroscopy | Information about the chemical environment of protons and carbons, connectivity, and dynamic processes. | Provides data on the molecule's structure in solution, where most biological processes occur. Can indicate the presence of tautomers. | Interpretation can be complex, and definitive assignment may require multiple 2D NMR experiments. |
| IR Spectroscopy | Information about the presence of specific functional groups. | Can distinguish between the S-H stretch of the thiol and the C=S stretch of the thione. | Peak assignments can be ambiguous, especially in complex molecules. |
| Mass Spectrometry | Provides the exact mass of the molecule, confirming its elemental composition. | High sensitivity and accuracy in determining the molecular formula. | Does not provide direct information about the tautomeric form. |
| Computational Chemistry | Theoretical prediction of the most stable tautomer and its geometric and spectroscopic properties. | Can guide the interpretation of experimental data and provide insights where experimental data is lacking. | The accuracy of the results is dependent on the level of theory and basis set used. |
Experimental Data Comparison
While a definitive X-ray crystal structure for triazolo[4,3-a]pyridine-3-thiol is not publicly available, data from the closely related compound, 1,2,4-triazolo[4,3-a]pyridin-3-amine, can provide expected bond lengths and angles for the core heterocyclic system.[1] Spectroscopic and computational data for the target molecule and its derivatives are available and can be used for comparison.
Table 1: Comparison of Key Structural and Spectroscopic Data
| Parameter | X-ray Crystallography (Analog: ...pyridin-3-amine)[1] | NMR Spectroscopy (Expected) | IR Spectroscopy (Vapor Phase) | Computational (Thione form) |
| Bond Lengths (Å) | C3-N4: ~1.35, N2-N3: ~1.39 | - | - | C3-S1: ~1.67, C3-N4: ~1.38 |
| ¹H NMR (ppm) | - | Pyridine protons: 7.0-8.5, NH proton: ~13.0 | - | - |
| ¹³C NMR (ppm) | - | Pyridine carbons: 110-150, C3 (C=S): ~165 | - | - |
| IR (cm⁻¹) | - | - | C=S stretch: ~1100-1250, N-H stretch: ~3000-3200 | - |
| Mass Spectrum (m/z) | - | - | 151 (M⁺)[2] | - |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the key experiments.
Single-Crystal X-ray Diffraction
-
Crystal Growth: A suitable single crystal of the compound is grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution.
-
Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to best fit the experimental data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A few milligrams of the compound are dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer's magnetic field. A series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded.
-
Data Processing: The FID is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, a KBr pellet is prepared by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, a thin film can be cast from a solution.
-
Data Acquisition: The sample is placed in the path of an infrared beam in an FTIR spectrometer. The transmitted or absorbed light is measured as a function of wavenumber.
-
Data Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands corresponding to specific functional groups.
Experimental and Analytical Workflow
The logical flow for validating the structure of triazolo[4,3-a]pyridine-3-thiol involves a combination of synthesis, purification, and a suite of analytical techniques.
Caption: Workflow for the structural validation of triazolo[4,3-a]pyridine-3-thiol.
Conclusion
The definitive structural validation of triazolo[4,3-a]pyridine-3-thiol requires a synergistic approach that leverages the strengths of multiple analytical techniques. While X-ray crystallography of a suitable crystal would provide unequivocal evidence of the solid-state structure and tautomeric form, its absence necessitates a greater reliance on spectroscopic and computational methods. By comparing experimental NMR and IR data with theoretical predictions and data from analogous crystal structures, researchers can build a strong and convincing case for the predominant structure of this important heterocyclic compound in different phases. This comprehensive approach is essential for advancing its potential applications in drug discovery and development.
References
A Comparative Analysis of Triazolopyridine and Triazolopyrimidine Scaffolds in Drug Discovery
In the field of medicinal chemistry, heterocyclic compounds form the cornerstone of many therapeutic agents. Among these, triazolopyridine and triazolopyrimidine scaffolds have gained significant prominence due to their structural resemblance to endogenous purines, allowing them to interact with a wide array of biological targets.[1][2] This guide offers an objective comparison of the efficacy of these two privileged scaffolds, supported by experimental data, to inform researchers, scientists, and drug development professionals in designing next-generation therapeutics.
Scaffold Overview
Triazolopyridines and triazolopyrimidines are fused bicyclic heteroaromatic systems. Their broad-spectrum biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, make them attractive starting points for drug discovery programs.[3][4][5][6][7] The nitrogen atoms in the rings act as key hydrogen bond donors and acceptors, and the fused ring system provides a rigid core for orienting substituents to interact with target proteins.
Comparative Efficacy Data
The following tables summarize quantitative data on the inhibitory activities of representative compounds from both scaffold classes against various biological targets. This allows for a direct comparison of their performance.
Table 1: Inhibition of Tyrosyl-DNA Phosphodiesterase 2 (TDP2)
| Compound ID | Scaffold Type | R Group (at position 5) | IC50 (µM) | Reference |
| 7a | Triazolopyrimidine | 3-nitrophenyl | 22.0 | [8][9] |
| 17a | Triazolopyridine | 3-nitrophenyl | 16.6 | [8][9] |
| 17e | Triazolopyridine | 3-chlorophenyl | 43.8 | [8][9] |
| 17z | Triazolopyridine | 3-chlorophenyl (with pyridin-3-yl at position 7) | 21.0 | [8][9] |
Data sourced from a study directly comparing the two scaffolds as TDP2 inhibitors, demonstrating that the triazolopyridine core can be slightly more potent.[8][9]
Table 2: Inhibition of Cyclin-Dependent Kinase 2 (CDK2)
| Compound Class | Scaffold Type | IC50 | Reference |
| Representative Example | Triazolopyrimidine | 120 nM | [10][11] |
| General Class | Triazolopyridine | Potent kinase inhibitors (specific CDK2 data not available for direct comparison) | [12] |
Triazolopyrimidines have been developed as potent and selective CDK2 inhibitors.[10][11] While triazolopyridines are also well-established kinase inhibitors, a direct comparison for CDK2 was not found.
Table 3: Inhibition of Janus Kinase 1 (JAK1)
| Compound Name | Scaffold Type | IC50 (nM) | Reference |
| Filgotinib (GLPG0634) | Triazolopyridine | ~27-fold selective for JAK1 over JAK2 | [12] |
| Compound 16b | Triazolopyridine | 146 nM | [13] |
The triazolopyridine scaffold is the core of Filgotinib, a selective JAK1 inhibitor.[12] Structure-activity relationship (SAR) studies have extensively explored this scaffold for JAK inhibition.[13]
Table 4: Anticancer Activity (Cytotoxicity against MCF-7 Breast Cancer Cells)
| Compound ID | Scaffold Type | IC50 (µM) | Reference |
| 13c | Triazolopyrimidine | 2.42 | [14] |
Triazolopyrimidine hybrids have demonstrated potent in vitro anticancer efficacy against various cell lines, including MCF-7.[14]
Signaling Pathways & Experimental Logic
Understanding the biological context and experimental approach is critical for interpreting efficacy data. The following diagrams illustrate a key signaling pathway targeted by these inhibitors and a typical workflow for their evaluation.
Experimental Protocols
Reproducibility is paramount in scientific research. Provided below are detailed methodologies for key experiments cited in the evaluation of these scaffolds.
1. In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol measures kinase activity by quantifying the amount of ADP produced.[15]
-
Objective: To determine the IC50 of test compounds against a specific protein kinase (e.g., JAK1, CDK2).
-
Materials:
-
Recombinant human kinase enzyme.
-
Substrate peptide specific to the kinase.
-
Test compounds dissolved in DMSO.
-
ATP.
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).[15]
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
White, opaque 384-well plates.
-
Luminometer plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration should be kept constant (e.g., ≤1%).[15]
-
Add 1 µL of the serially diluted compound or DMSO (vehicle control) to the appropriate wells of a 384-well plate.[15]
-
Add 2 µL of a solution containing the kinase enzyme in assay buffer to each well.
-
Initiate the reaction by adding 2 µL of a solution containing the kinase substrate and ATP (at or near the Km concentration) to each well.
-
Shake the plate gently and incubate at 30°C for 60 minutes.[15]
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes. This step depletes the unused ATP.[15]
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which is then used to generate a luminescent signal. Incubate at room temperature for 30 minutes.[15]
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percent inhibition for each concentration relative to the DMSO control and plot the results to determine the IC50 value using a sigmoidal dose-response curve.[15]
-
2. MTT Cell Viability Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cytotoxicity.[16][17]
-
Objective: To determine the cytotoxic effect (IC50) of test compounds on a cancer cell line (e.g., MCF-7).
-
Materials:
-
Human cancer cell line.
-
Complete cell culture medium.
-
96-well clear, flat-bottom tissue culture plates.
-
Test compounds dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).
-
Microplate spectrophotometer.
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1x10⁴ to 1x10⁵ cells/well) and incubate overnight to allow for attachment.[18][19]
-
Treat cells with serial dilutions of the test compounds. Include untreated and vehicle (DMSO) controls.
-
Incubate the plates for a specified duration (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.[18]
-
Add 10 µL of MTT labeling reagent to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[16][19]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[19]
-
Leave the plate at room temperature in the dark, often overnight, to ensure complete solubilization.[16]
-
Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[16][17]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
3. hERG Inhibition Assay (Automated Patch Clamp)
This electrophysiology assay is crucial for assessing the risk of drug-induced cardiac arrhythmia.[20][21][22]
-
Objective: To determine the potential of a test compound to inhibit the hERG potassium channel.
-
Materials:
-
Procedure:
-
Culture and prepare a single-cell suspension of the hERG-expressing cells.
-
Load the cells and the recording solutions into the automated patch-clamp system. The system establishes whole-cell patch-clamp configurations.
-
Apply a specific voltage-clamp protocol to elicit and measure the hERG current. A typical protocol involves holding at -80 mV, depolarizing to +20 mV to activate channels, and then repolarizing to -50 mV to measure the characteristic "tail current".[20]
-
Establish a stable baseline current by perfusing the cells with the extracellular (vehicle) solution.[22]
-
Apply the test compound at sequentially increasing concentrations, allowing the effect to reach a steady state at each concentration (typically 3-5 minutes).[22]
-
Measure the peak amplitude of the hERG tail current before and after the application of the test compound.
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = (1 - (I_drug / I_vehicle)) * 100.[23]
-
Generate a concentration-response curve to determine the IC50 value for hERG inhibition.
-
Conclusion
Both triazolopyridine and triazolopyrimidine scaffolds are exceptionally versatile frameworks in modern drug discovery. The choice between them is highly target-dependent. For instance, while triazolopyridines have been successfully developed into selective JAK1 inhibitors like Filgotinib, triazolopyrimidines have yielded potent CDK2 and TDP2 inhibitors.[8][10][12] Structure-activity relationship studies often reveal that minor changes, including the switch between these two bioisosteric cores, can significantly impact potency, selectivity, and pharmacokinetic properties.[8] Therefore, both scaffolds should be considered valuable starting points in hit-to-lead campaigns, and the empirical data from robust experimental protocols, as detailed in this guide, should ultimately drive the selection process.
References
- 1. Biological Activity of Triazolopyrimidine Copper(II) Complexes Modulated by an Auxiliary N-N-Chelating Heterocycle Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioengineer.org [bioengineer.org]
- 3. Recent Applications of Triazolopyrimidine-Based Bioactive Compounds in Medicinal and Agrochemical Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - Abdelkhalek - Current Medicinal Chemistry [edgccjournal.org]
- 5. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. osti.gov [osti.gov]
- 9. Triazolopyrimidine and triazolopyridine scaffolds as TDP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Triazolo[1,5-a]pyrimidines as novel CDK2 inhibitors: protein structure-guided design and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and in vitro and in vivo biological evaluation of triazolopyrimidine hybrids as multitarget directed anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. texaschildrens.org [texaschildrens.org]
- 19. atcc.org [atcc.org]
- 20. benchchem.com [benchchem.com]
- 21. Cell-Based hERG Channel Inhibition Assay in High-Throughput Format | Springer Nature Experiments [experiments.springernature.com]
- 22. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 23. benchchem.com [benchchem.com]
The Efficacy of Triazolo[4,3-a]pyridine Based c-Met Inhibitors: A Comparative Analysis of In Vitro and In Vivo Studies
A detailed examination of the pre-clinical potency of novel triazolo[4,3-a]pyridine compounds targeting the c-Met receptor tyrosine kinase reveals a promising correlation between in vitro activity and in vivo tumor growth inhibition. This guide provides a comparative analysis of key compounds from this class, presenting supporting experimental data, detailed methodologies for pivotal experiments, and visualizations of the targeted signaling pathway and experimental workflows.
The c-Met signaling pathway, crucial for cell proliferation, motility, and invasion, is a prime target in oncology due to its frequent aberrant activation in various cancers.[1] The development of small molecule inhibitors, such as those based on the triazolo[4,3-a]pyridine scaffold, represents a significant therapeutic strategy. This guide focuses on the comparative efficacy of these inhibitors in controlled laboratory settings (in vitro) versus living organisms (in vivo).
Comparative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy of a promising[1][2][3]triazolo[4,3-a]pyridine derivative, compound 4d , and a closely related[1][2][3]triazolo[4,3-a]pyrazine derivative, compound 17l , which also demonstrates significant c-Met inhibition.
Table 1: In Vitro Efficacy of Triazolo-based c-Met Inhibitors
| Compound | Target Kinase | IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) |
| 4d | c-Met | Not Specified | SNU5 (gastric) | Not Specified |
| 17l | c-Met | 26.00 | A549 (lung) | 0.98 ± 0.08 |
| MCF-7 (breast) | 1.05 ± 0.17 | |||
| Hela (cervical) | 1.28 ± 0.25 | |||
| Foretinib (Reference) | c-Met/VEGFR-2 | Not Specified | A549 (lung) | Similar to 17l |
| MCF-7 (breast) | Similar to 17l | |||
| Hela (cervical) | Similar to 17l |
Data for compound 4d is derived from a study on[1][2][3]triazolo[4,3-a]pyridine derivatives.[4] Data for compound 17l and Foretinib is from a study on[1][2][3]triazolo[4,3-a]pyrazine derivatives.[5]
Table 2: In Vivo Efficacy of Compound 4d·CH3SO3H in Xenograft Models
| Xenograft Model | Compound | Dose | Tumor Growth Inhibition | Comparison |
| MKN-45 (human gastric) | 4d·CH3SO3H | Dose-dependent | Better than SGX-523 | SGX-523 |
| NCI-H1993 (human non-small cell lung) | 4d·CH3SO3H | Dose-dependent | Better than SGX-523 | SGX-523 |
Data is derived from a study on[1][2][3]triazolo[4,3-a]pyridine derivatives.[4]
Visualizing the Mechanism and Evaluation Process
To better understand the context of these findings, the following diagrams illustrate the targeted c-Met signaling pathway and the general workflow for evaluating c-Met inhibitors.
References
- 1. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. c-MET [stage.abbviescience.com]
- 4. Synthesis and biological evaluation of new [1,2,4]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Docking Studies of Triazolo[4,3-a]pyridine Ligands: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The triazolo[4,3-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous ligands designed to interact with a wide array of biological targets. This guide provides a comparative analysis of docking studies performed on these ligands against various protein targets implicated in cancer and infectious diseases. The data presented herein is collated from recent scientific publications, offering a valuable resource for researchers in the field of drug discovery and development.
Performance Comparison of Triazolo[4,3-a]pyridine Ligands
The following tables summarize the in silico and in vitro performance of various triazolo[4,3-a]pyridine derivatives against their respective protein targets.
Anticancer Activity
| Ligand/Compound | Protein Target | Docking Score (kcal/mol) | IC50 (µM) | Cell Line | Reference |
| Compound 6 | Aurora B Kinase | -10.5 | 0.045 | HepG2 | [1] |
| Compound 7 | Aurora B Kinase | -9.6 | 0.049 | HepG2 | [1] |
| Compound 4g | c-Met | Not specified | 0.163 | - | [2][3][4] |
| Compound 4g | Pim-1 | Not specified | 0.283 | - | [2][3][4] |
| Compound 14 | CDK2 | Not specified | 0.057 | - | [5] |
| Compound 13 | CDK2 | Not specified | 0.081 | - | [5] |
| Compound A22 | PD-1/PD-L1 Interaction | Not specified | 0.0923 | - | [6] |
| Pyridopyrazolo-triazine 5a | Not specified | -7.8182 (Binding Energy) | 3.89 | MCF-7 | [7] |
Antibacterial Activity
| Ligand/Compound | Protein Target | Docking Score (kcal/mol) | MIC (µg/mL) | Bacterial Strain | Reference |
| Compound 2e | DNA Gyrase (presumed) | Not specified | 16 | E. coli | [8] |
| Compound 2e | DNA Gyrase (presumed) | Not specified | 32 | S. aureus | [8] |
| Furochromenotriazolopyrimidine 20b | FabH | -42.40 (MM-GBSA) | Not specified | Not specified | [9] |
| Furochromenoquinolin-6-amine 21b | FabH | -49.84 (MM-GBSA) | Not specified | Not specified | [9] |
| Pyridine-Pyrazole Hybrid 11-15 | GlcN-6-P synthase | Moderate to good affinity | Active | Various | [10] |
Experimental Protocols
Molecular Docking Protocol for Aurora B Kinase
A representative molecular docking study was performed to investigate the binding interactions of 1,2,3-triazolyl-pyridine hybrids with the Aurora B kinase protein (PDB ID: 4AF3)[1]. The protocol is outlined below:
-
Protein Preparation: The three-dimensional crystal structure of Aurora B kinase was obtained from the Protein Data Bank. The protein was prepared for docking by removing water molecules and co-crystallized ligands, followed by the addition of polar hydrogen atoms and the assignment of Kollman charges.
-
Ligand Preparation: The 3D structures of the triazolyl-pyridine hybrid ligands were generated and optimized using appropriate software. Gasteiger charges were computed for the ligand atoms.
-
Grid Generation: A grid box was defined around the active site of the kinase to encompass the binding pocket.
-
Docking Simulation: The docking calculations were performed using AutoDock Vina. The program was run with its default parameters to predict the binding mode and affinity of each ligand.
-
Analysis of Results: The resulting docking poses were analyzed to identify the key intermolecular interactions, such as hydrogen bonds and π-stacking, between the ligands and the amino acid residues of the Aurora B kinase active site. The binding energy (docking score) for each ligand was also recorded[1].
In Vitro Kinase Assay
The inhibitory activity of the synthesized compounds against their target kinases (e.g., c-Met, Pim-1, CDK2) was determined using in vitro kinase assays[2][3][4][5]. A general procedure is as follows:
-
The purified recombinant kinase enzyme is incubated with the test compound at various concentrations.
-
A substrate (e.g., a peptide or protein) and ATP are added to the reaction mixture to initiate the phosphorylation reaction.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of 32P from [γ-32P]ATP) or non-radioactive methods like fluorescence-based assays.
-
The percentage of kinase inhibition for each compound concentration is calculated relative to a control reaction without any inhibitor.
-
The IC50 value, which is the concentration of the compound required to inhibit 50% of the kinase activity, is determined by plotting the percentage of inhibition against the compound concentration.
Antibacterial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
The antibacterial activity of the triazolo[4,3-a]pyrazine derivatives was evaluated by determining their Minimum Inhibitory Concentration (MIC) using the microbroth dilution method[8].
-
A two-fold serial dilution of each synthesized compound is prepared in a liquid growth medium in a 96-well microtiter plate.
-
A standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is added to each well.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Visualizations
Caption: A generalized workflow for computational docking and in vitro validation of novel compounds.
Caption: The PI3K/AKT/mTOR pathway, a key signaling cascade in cancer cell proliferation and survival.[2][11]
References
- 1. Synthesis, Anticancer Evaluation, Computer-Aided Docking Studies, and ADMET Prediction of 1,2,3-Triazolyl-Pyridine Hybrids as Human Aurora B Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of [1,2,4]Triazolo[4,3- a]pyridines as Potent Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Anticancer evaluation and molecular docking of new pyridopyrazolo-triazine and pyridopyrazolo-triazole derivatives | Semantic Scholar [semanticscholar.org]
- 8. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Synthesis, Antimicrobial Activity, and Molecular Docking of New 1, 2, 4-Triazole, 1, 2, 4-Triazepine, Quinoline, and Pyrimidine Scaffolds Condensed to Naturally Occurring Furochromones [mdpi.com]
- 10. Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3- b ]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitor ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04036H [pubs.rsc.org]
Navigating the Kinome: A Comparative Analysis of Triazolopyridine-Based Kinase Inhibitor Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount to developing safe and effective therapeutics. The triazolopyridine scaffold has emerged as a privileged structure in the design of potent kinase inhibitors, with several compounds reaching clinical development. This guide provides a comprehensive cross-reactivity analysis of notable triazolopyridine-based kinase inhibitors, supported by experimental data and detailed protocols, to aid in the selection and development of these targeted agents.
The human kinome, comprising over 500 kinases, presents a significant challenge for the development of selective inhibitors due to the highly conserved nature of the ATP-binding site. Off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. Therefore, a thorough understanding of a compound's interaction with the entire kinome is a critical step in the drug discovery pipeline. This guide focuses on the triazolopyridine class of inhibitors, providing a comparative look at their selectivity profiles and the methodologies used to assess them.
Comparative Selectivity of Triazolopyridine-Based Kinase Inhibitors
To facilitate a clear comparison of the cross-reactivity profiles of different triazolopyridine-based inhibitors, the following tables summarize their inhibitory activity against their primary targets and a selection of off-target kinases. The data is compiled from publicly available kinome-wide screening data and enzymatic assays.
Table 1: Selectivity Profile of Triazolopyridine-Based JAK Inhibitors
| Compound | Primary Target(s) | IC50 (nM) vs. Primary Target(s) | Off-Target Kinases (IC50 or % Inhibition @ 1µM) | Reference |
| Filgotinib (GLPG0634) | JAK1 | 10 | JAK2 (28 nM), JAK3 (810 nM), TYK2 (116 nM), FLT3 (>1000 nM), FLT4 (>1000 nM), CSF1R (>1000 nM) | [1][2] |
| CEP-33779 | JAK2 | 1.8 | JAK1 (>72 nM), JAK3 (>1000 nM), TYK2 (>1440 nM). At 1µM, 9% of a 402-kinase panel showed >90% inhibition. | [3] |
Table 2: Inhibitory Activity of Triazolopyridine-Based p38 MAP Kinase Inhibitors
| Compound | C4 Aryl Group | Triazole Side-Chain | p38α IC50 (nM) | Reference |
| Analog 1 | 4-Fluorophenyl | Methyl | 100 | [4] |
| Analog 2 | 4-Fluorophenyl | Ethyl | 75 | [4] |
| Analog 3 | 4-Fluorophenyl | Isopropyl | 50 | [4] |
| Analog 4 | 2,4-Difluorophenyl | Isopropyl | 25 | [4] |
| Analog 5 | 2,4-Difluorophenyl | Cyclopropyl | 15 | [4] |
| Analog 6 | 2,4-Difluorophenyl | tert-Butyl | 30 | [4] |
Note: The data for the p38 MAP Kinase inhibitors is representative of structure-activity relationship (SAR) studies and a full kinome scan for these specific analogs is not publicly available.
Key Signaling Pathways
Triazolopyridine-based inhibitors have been designed to target key signaling nodes in various diseases. The following diagrams illustrate the primary signaling pathways modulated by these inhibitors.
JAK-STAT signaling pathway inhibition.
p38 MAP kinase signaling pathway inhibition.
Experimental Protocols for Cross-Reactivity Analysis
A variety of robust methods are available to assess the selectivity of kinase inhibitors. Below are detailed protocols for two widely used techniques: Kinobeads-based affinity purification coupled with mass spectrometry and the KiNativ™ in-situ profiling platform.
Kinobeads-Based Kinase Selectivity Profiling
This chemical proteomics approach utilizes immobilized, broad-spectrum kinase inhibitors ("kinobeads") to capture a large portion of the cellular kinome from a cell lysate. The binding of a test inhibitor to its targets is then assessed in a competitive binding format.
Materials:
-
Cell lines of interest (e.g., HeLa, K562)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.5% NP-40, 1 mM EDTA, protease and phosphatase inhibitor cocktails)
-
Kinobeads (commercially available or prepared in-house)
-
Triazolopyridine-based inhibitor stock solution (e.g., 10 mM in DMSO)
-
Wash buffer (e.g., 50 mM Tris-HCl pH 7.5, 500 mM NaCl, 0.2% NP-40)
-
Elution buffer (e.g., 2x SDS-PAGE sample buffer)
-
Mass spectrometer and liquid chromatography system
Workflow:
Kinobeads experimental workflow.
Detailed Procedure:
-
Cell Lysis: Harvest and lyse cells in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant. Determine protein concentration using a standard assay (e.g., BCA).
-
Competitive Binding: Aliquot the cell lysate and treat with a serial dilution of the triazolopyridine inhibitor or DMSO (vehicle control) for 1 hour at 4°C.
-
Kinobeads Incubation: Add the kinobeads slurry to the inhibitor-treated lysates and incubate for an additional 1-2 hours at 4°C with gentle rotation to allow for competitive binding of kinases to the beads.
-
Washing: Pellet the kinobeads by centrifugation and wash extensively with wash buffer to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins from the kinobeads using elution buffer. The proteins can then be subjected to in-solution or on-bead tryptic digestion to generate peptides for mass spectrometry analysis.[1]
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the bound proteins.
-
Data Analysis: The relative abundance of each identified kinase in the inhibitor-treated samples is compared to the vehicle control. A decrease in the amount of a kinase pulled down by the kinobeads in the presence of the inhibitor indicates that the inhibitor binds to that kinase. Dose-response curves can be generated to determine the IC50 values for each interacting kinase.
KiNativ™ In-Situ Kinase Profiling
The KiNativ™ platform utilizes an ATP-biotin probe that covalently labels the active site of kinases within a cell lysate. The selectivity of an inhibitor is determined by its ability to prevent this labeling in a competitive manner.
Materials:
-
Cell or tissue lysates
-
Triazolopyridine-based inhibitor stock solution
-
KiNativ™ ATP-biotin probe
-
Streptavidin-agarose beads
-
Digestion buffer with trypsin
-
Mass spectrometer and liquid chromatography system
Workflow:
KiNativ™ experimental workflow.
Detailed Procedure:
-
Lysate Preparation: Prepare a native cell or tissue lysate to preserve kinase activity.
-
Inhibitor Incubation: Pre-incubate the lysate with the triazolopyridine inhibitor at various concentrations or with DMSO as a control.[5]
-
Probe Labeling: Add the ATP-biotin probe to the lysates and incubate to allow for the covalent labeling of the active site lysine of ATP-binding proteins, including kinases.
-
Proteolysis: Perform a tryptic digest of the entire proteome in the lysate.
-
Enrichment: Use streptavidin-agarose beads to enrich the biotinylated peptides corresponding to the active sites of the labeled kinases.[5]
-
LC-MS/MS Analysis: Analyze the enriched peptides by LC-MS/MS.
-
Data Analysis: The abundance of the labeled active-site peptide for each kinase is quantified. A decrease in the signal of a specific peptide in the inhibitor-treated sample compared to the control indicates that the inhibitor has bound to the active site of that kinase and prevented the probe from labeling it. This allows for the determination of the inhibitor's selectivity profile and potency against a wide range of kinases in a near-native environment.[5][6]
Conclusion and Future Directions
The triazolopyridine scaffold continues to be a valuable starting point for the development of potent and selective kinase inhibitors. As demonstrated by the data presented, subtle modifications to this core structure can significantly impact both on-target potency and off-target interactions. While inhibitors like filgotinib have achieved a high degree of selectivity for their intended JAK1 target, broader kinome-wide profiling remains essential to fully characterize any new chemical entity.
The use of advanced proteomic techniques such as kinobeads and KiNativ™ provides a powerful means to assess inhibitor selectivity in a more physiologically relevant context than traditional recombinant enzyme assays. These methods can uncover unexpected off-target interactions that may have important implications for both efficacy and safety.
Future work in this area should focus on the systematic profiling of a wider range of triazolopyridine-based inhibitors against the full human kinome to build a more comprehensive understanding of the structure-selectivity relationships for this important class of compounds. Furthermore, a deeper investigation into the downstream signaling consequences of off-target binding will be crucial for predicting the clinical effects of these inhibitors and for the rational design of next-generation therapeutics with optimized safety and efficacy profiles.
References
- 1. Systematic, network-based characterization of therapeutic target inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Filgotinib in Rheumatoid Arthritis: A Profile of Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Synthetic Routes to Triazolo[4,3-a]pyridines: A Guide for Researchers
The triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic motif found in numerous compounds with significant biological activities, making its efficient synthesis a key focus for researchers in medicinal chemistry and drug development. This guide provides a head-to-head comparison of three prominent synthetic routes to this important nucleus: one-pot oxidative cyclization of hydrazones, carbonyldiimidazole (CDI)-mediated tandem coupling and cyclization, and a palladium-catalyzed approach. The objective is to offer a clear, data-driven overview to aid in the selection of the most suitable method based on factors such as yield, reaction conditions, substrate scope, and operational simplicity.
Comparative Analysis of Synthetic Methodologies
The choice of synthetic strategy for constructing the triazolo[4,3-a]pyridine ring system can significantly impact the overall efficiency of a research program. The following table summarizes the key quantitative data for the three discussed methods, providing a snapshot of their relative performance.
| Synthetic Route | Key Reagents | Temperature (°C) | Reaction Time | Yield Range (%) | Key Advantages |
| One-Pot Oxidative Cyclization | 2-Hydrazinopyridine, Aldehydes, Oxidizing Agent (e.g., I₂, NBS, TCCA) | Room Temperature - 80 | 2 - 4 hours | 81 - 92%[1][2] | Operational simplicity, mild conditions, good to excellent yields. |
| CDI-Mediated Tandem Coupling & Cyclization | 2-Hydrazinopyridine, Carboxylic Acids, CDI | Room Temperature | 30 minutes (coupling) + cyclization | High | Single reagent for coupling and cyclization, suitable for batch and continuous flow.[3][4] |
| Palladium-Catalyzed Synthesis | 2-Chloropyridine, Hydrazides, Pd Catalyst (e.g., Pd₂(dba)₃), Ligand | 100 | 15 hours (coupling) + microwave dehydration | Moderate to Good | Good for specific substitutions, chemoselective.[5] |
Experimental Protocols
Detailed experimental procedures for representative examples of each synthetic route are provided below to allow for replication and adaptation.
One-Pot Oxidative Cyclization of Hydrazones
This method offers a straightforward and efficient approach from readily available starting materials.
CDI-Mediated Tandem Coupling and Cyclization
This protocol is noted for its operational efficiency, utilizing a single reagent for both the coupling and cyclization steps.[3][4]
A substituted carboxylic acid is coupled with 1-(pyridin-2-yl)hydrazine in the presence of 1,1'-carbonyldiimidazole (CDI) in acetonitrile at ambient temperature for 30 minutes.[4] The intermediate N'-(pyridin-2-yl)benzohydrazide is then cyclized using CDI (2.0 equivalents) as a mild and effective reagent to afford the final product.[4] This methodology is amenable to both batch processing and continuous flow systems.[3]
Palladium-Catalyzed Synthesis
This route provides an alternative for the synthesis of 3-substituted triazolopyridines, particularly when starting from 2-chloropyridines.
A mixture of a hydrazide (3 mmol), Pd₂(dba)₃ (20-50 µmol), a suitable ligand, and NaHCO₃ (6 mmol) in DMF (4 mL) is prepared. Neat 2-chloropyridine (2 mmol) is added, and the mixture is heated in a sealed vial at 100 °C for 15 hours. The resulting crude product can then be subjected to dehydrative cyclization upon heating in acetic acid under microwave irradiation to yield the final triazolopyridine.[8]
Synthetic Pathways Overview
The following diagram illustrates the logical flow and key transformations of the compared synthetic routes.
Caption: Synthetic pathways to triazolo[4,3-a]pyridines.
Conclusion
The synthesis of triazolo[4,3-a]pyridines can be achieved through several efficient methods. The one-pot oxidative cyclization of hydrazones stands out for its operational simplicity and mild reaction conditions, making it an attractive choice for rapid library synthesis. The CDI-mediated tandem coupling and cyclization offers a highly efficient, single-reagent approach that is also adaptable to continuous manufacturing processes. The palladium-catalyzed route, while requiring more stringent conditions, provides a valuable alternative, particularly when starting from readily available 2-chloropyridines and a diverse range of hydrazides. The selection of the optimal synthetic route will ultimately depend on the specific target molecule, available starting materials, and the desired scale of the synthesis. This guide provides the necessary comparative data and experimental insights to make an informed decision.
References
- 1. A facile and practical one-pot synthesis of [1,2,4]triazolo[4,3-a]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. 1,1′-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To Generate [1,2,4]Triazolo[4,3-a]pyridines [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. 1,2,4-Triazolo[4,3-a]pyridine synthesis [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Triazolopyridine Derivatives as Adenosine Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of triazolopyridine derivatives that function as adenosine receptor antagonists. The information presented is collated from peer-reviewed scientific literature and is intended to aid researchers in the selection and application of these compounds for their studies. This document summarizes key performance data, details experimental methodologies for their characterization, and visualizes the relevant biological pathways.
Introduction to Triazolopyridine Adenosine Receptor Antagonists
Adenosine receptors, a class of G protein-coupled receptors (GPCRs), are integral to a multitude of physiological processes. They are categorized into four subtypes: A1, A2A, A2B, and A3. The antagonism of these receptors, particularly the A2A subtype, has emerged as a promising therapeutic strategy for a range of disorders, most notably Parkinson's disease. Triazolopyridine-based compounds, specifically those with a pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine or a[1][2][3]triazolo[1,5-c]pyrimidine core, have been extensively developed as potent and selective adenosine receptor antagonists.
This guide focuses on a comparative analysis of prominent triazolopyridine derivatives, providing a clear overview of their binding affinities and selectivity profiles to facilitate informed decisions in research and drug development.
Data Presentation: A Comparative Look at Binding Affinities
The antagonist activity of triazolopyridine derivatives is primarily characterized by their binding affinity (Ki) to the different adenosine receptor subtypes. A lower Ki value indicates a higher binding affinity. The following tables summarize the binding affinities of several key triazolopyridine derivatives, providing a quantitative comparison of their performance.
Table 1: Binding Affinity (Ki, nM) of Pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine Derivatives at Human Adenosine Receptors
| Compound | A1 Ki (nM) | A2A Ki (nM) | A2B Ki (nM) | A3 Ki (nM) | Selectivity (A1/A2A) |
| SCH 58261 | 420 | 1.3 | >10,000 | >10,000 | 323 |
| Preladenant (SCH 420814) | >1500 | 1.1[1][4] | >10,000 | >10,000 | >1363[5] |
| SCH 412348 | >1600 | 1.0 | - | - | >1600[5] |
Data compiled from multiple sources.[1][4][5] Note: "-" indicates data not available.
Table 2: Binding Affinity (Ki, nM) of Other Triazolopyridine and Related Derivatives
| Compound | Receptor Subtype | Ki (nM) |
| 8-amino-2-aryl-[1][2][3]triazolo[1,5-a]pyridine-6-carboxyl amide derivatives | hA2a | Varies |
| 5-amino-2-aryl-[1][2][3]triazolo[1,5-a]pyridine-7-carboxyl amide derivatives | hA2a | Varies |
| CGS 15943 (triazoloquinazoline) | hA1 | 3.5 |
| hA2A | 2.3 | |
| hA3 | 14[6] |
Note: A direct comparison of Ki values for the isomeric triazolopyridine derivatives in Table 2 is dependent on the specific aryl and amide substitutions. A study by Guba et al. (2004) provides a comparative analysis of 20 such derivatives.[7]
Key Experimental Protocols
The characterization of triazolopyridine derivatives as adenosine receptor antagonists relies on standardized in vitro assays. Below are detailed methodologies for two fundamental experiments: the radioligand binding assay and the cAMP functional assay.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of a test compound for a specific adenosine receptor subtype.
Materials:
-
Cell membranes expressing the human adenosine receptor of interest (A1, A2A, A2B, or A3).
-
Radioligand specific for the receptor subtype (e.g., [3H]-SCH 58261 for A2A receptors).[8][9]
-
Test triazolopyridine derivative.
-
Non-specific binding control (e.g., a high concentration of a non-labeled standard antagonist).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash Buffer (ice-cold assay buffer).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
-
96-well filter plates.
Procedure:
-
Membrane Preparation: Thaw frozen cell membrane aliquots on ice and resuspend in ice-cold assay buffer to a final protein concentration of 20-50 µg per well.
-
Assay Setup: In a 96-well plate, add the following to triplicate wells:
-
Total Binding: Assay buffer.
-
Non-specific Binding: Non-specific binding control.
-
Test Compound: Serial dilutions of the triazolopyridine derivative.
-
-
Radioligand Addition: Add the radioligand at a concentration near its Kd value to all wells.
-
Incubation: Add the membrane preparation to all wells to initiate the binding reaction. Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
-
Filtration: Terminate the assay by rapid vacuum filtration through the glass fiber filters to separate bound and free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.
-
Scintillation Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity in a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
dot
Caption: Workflow for a competitive radioligand binding assay.
cAMP Functional Assay
This assay measures the ability of an antagonist to block the agonist-induced production of cyclic adenosine monophosphate (cAMP), a key second messenger in adenosine receptor signaling.
Objective: To determine the functional potency of a triazolopyridine derivative as an antagonist of A2A or A2B adenosine receptors.
Materials:
-
Cells expressing the human A2A or A2B adenosine receptor (e.g., HEK293 or CHO cells).[9]
-
Cell culture medium.
-
Adenosine receptor agonist (e.g., NECA).
-
Test triazolopyridine derivative.
-
cAMP assay kit (e.g., HTRF, ELISA).[10]
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
384-well assay plates.
Procedure:
-
Cell Seeding: Seed the cells into 384-well plates and culture overnight.
-
Compound Preparation: Prepare serial dilutions of the test compound and a reference antagonist.
-
Antagonist Pre-incubation: Pre-incubate the cells with the test compound or reference antagonist for a defined period.
-
Agonist Stimulation: Add the adenosine receptor agonist (e.g., NECA) at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the basal control.
-
Incubation: Incubate the plate for a specified time to allow for cAMP production.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.
Data Analysis:
-
Normalize the data to the basal (no agonist) and maximal (agonist only) responses.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration.
-
Determine the IC50 value from the resulting dose-response curve.
dot
Caption: General workflow for a cAMP functional assay.
Signaling Pathways
Triazolopyridine derivatives exert their effects by blocking the canonical signaling pathways of adenosine receptors. The A1 and A3 receptors are primarily coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[2][11] Conversely, the A2A and A2B receptors are coupled to Gs proteins, which activate adenylyl cyclase and increase cAMP levels.[2][11]
dot
Caption: Adenosine receptor signaling pathways and the inhibitory action of triazolopyridine antagonists.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. ahajournals.org [ahajournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Adenosine A2A Receptor Antagonists and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Derivatives of the Triazoloquinazoline Adenosine Antagonist (CGS15943) Are Selective for the Human A3 Receptor Subtype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of inhibitory activity of isomeric triazolopyridine derivatives towards adenosine receptor subtypes or do similar structures reveal similar bioactivities? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Binding of the radioligand [3H]-SCH 58261, a new non-xanthine A2A adenosine receptor antagonist, to rat striatal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of human A2A adenosine receptors with the antagonist radioligand [3H]-SCH 58261 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. innoprot.com [innoprot.com]
- 11. Discovery of a High Affinity Adenosine A1/A3 Receptor Antagonist with a Novel 7-Amino-pyrazolo[3,4-d]pyridazine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Photophysical Properties of Triazolopyridine Emitters: Bridging Theory and Experiment
For researchers, scientists, and professionals in drug development, understanding the photophysical behavior of novel emitters is paramount. This guide provides a comparative analysis of the theoretical and experimental photophysical properties of triazolopyridine derivatives, a class of heterocyclic compounds showing significant promise in various applications, including organic light-emitting diodes (OLEDs) and fluorescent probes.
Triazolopyridines, with their fused triazole and pyridine rings, offer a versatile scaffold for designing molecules with tailored electronic and optical properties.[1] Computational chemistry, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), serves as a powerful tool to predict and rationalize these properties before undertaking extensive synthetic efforts. This guide delves into the correlation between theoretical predictions and experimental observations for triazolopyridine emitters, summarizing key data in a structured format, detailing the underlying experimental and computational protocols, and visualizing the comparative workflow.
Data Presentation: A Comparative Overview
The following table summarizes the experimental and theoretical photophysical data for selected triazolopyridine derivatives, highlighting the degree of concordance between calculated and measured values.
| Compound/Derivative | Solvent | Experimental λ_abs (nm) | Theoretical λ_abs (nm) | Experimental λ_em (nm) | Theoretical λ_em (nm) | Experimental Quantum Yield (Φ) | Notes |
| 1,2,4-triazolo[4,3-a]pyridin-3-amine | - | ~320, 400-600 | 326 (S₀→S₁) | 460-545 | - | - | The observed luminescence is suggested to originate from T₁,T₂ → S₀ emission.[2] |
| 5-Aminobiphenyl substituted[2][3][4]triazolo[4,3-c]quinazolines | Toluene | - | - | 465-486 (Et₂N-, Ph₂N-subst.) | - | Moderate to high | Carbazolyl-containing derivatives emit in the blue-purple region (420-441 nm).[5] |
| Bis(oxazolo[5,4-b]pyridine) derivatives (terpyridine analogues) | Chloroform, Dichloromethane, Acetonitrile | 323-357 | ~283-317 (TD-DFT) | 358-474 | - | 0.32–0.84 | A consistent difference of 25-40 nm between experimental and calculated absorption maxima is noted.[4] |
| 1,3,6-trisubstituted pyrazolo[3,4-d][2][3][6]triazoles | Dichloromethane | - | - | Weak fluorescence | - | - | Upon protonation, a drastic luminescence turn-on is observed.[7] |
Note: The table is a compilation of data from multiple sources and for structurally related compounds to provide a broader context. Direct comparison is most effective for data from the same study.
Experimental and Computational Methodologies
A robust comparison between theoretical and experimental data relies on well-defined protocols. The following sections outline the typical methodologies employed in the study of triazolopyridine emitters.
Experimental Protocols
UV-Vis Absorption and Fluorescence Spectroscopy: The photophysical properties of the synthesized compounds are typically investigated in dilute solutions (around 10⁻⁵ M) using different solvents to assess solvatochromic effects.[5]
-
Sample Preparation: The triazolopyridine derivatives are dissolved in spectroscopic grade solvents.
-
Absorption Spectra: UV-Vis absorption spectra are recorded on a spectrophotometer.
-
Emission Spectra: Fluorescence emission spectra are recorded on a spectrofluorometer. The excitation wavelength is usually set at the absorption maximum.
-
Quantum Yield Determination: The fluorescence quantum yield (Φ) is often calculated using a relative method, with a well-characterized standard like quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.55) or tryptophan in water at pH 6.1 (Φ = 0.15).[4]
Computational Protocols
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT): Computational modeling provides insights into the electronic structure and transitions that govern the photophysical properties.
-
Ground State Geometry Optimization: The molecular geometry in the ground state (S₀) is optimized using DFT methods. A common choice of functional and basis set is B3LYP/6-311G(2d,2p) or ωB97XD/6-311++G(d,p).[4][6] Solvent effects are often incorporated using a continuum model like the Polarizable Continuum Model (PCM).[4][7]
-
Excited State Calculations: Vertical excitation energies and oscillator strengths, which correspond to UV-Vis absorption, are calculated using TD-DFT on the optimized ground state geometry.[4]
-
Excited State Geometry Optimization: To simulate fluorescence, the geometry of the first excited state (S₁) is optimized.
-
Emission Energy Calculation: Vertical transitions from the optimized S₁ geometry back to the ground state are calculated to predict the emission spectra.[4] The choice of the excited state for emission simulation generally follows Kasha's rule, which states that luminescence occurs from the lowest excited state of a given multiplicity.[8]
Visualization of the Comparative Workflow
The following diagram illustrates the logical workflow for comparing the theoretical and experimental photophysical properties of triazolopyridine emitters.
Caption: Comparative workflow of theoretical and experimental photophysical analysis.
Conclusion
The comparison between theoretical predictions and experimental results for triazolopyridine emitters reveals a generally good qualitative agreement, particularly in predicting trends in absorption and emission wavelengths.[9] While TD-DFT calculations can sometimes show absolute deviations in the predicted energies (wavelengths) compared to experimental values, they are invaluable for interpreting electronic transitions and understanding structure-property relationships.[4] The synergy between computational and experimental approaches accelerates the discovery and optimization of novel triazolopyridine-based materials for a wide range of applications in materials science and drug discovery.
References
- 1. Triazolopyridine - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. preprints.org [preprints.org]
- 5. Design, Synthesis, and Photophysical Properties of 5-Aminobiphenyl Substituted [1,2,4]Triazolo[4,3-c]- and [1,2,4]Triazolo[1,5-c]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 8. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal ofTriazolo[4,3-a]pyridine-3-thiol: A Procedural Guide
Safe Disposal of[1][2][3]Triazolo[4,3-a]pyridine-3-thiol: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of[1][2][3]Triazolo[4,3-a]pyridine-3-thiol, ensuring the safety of laboratory personnel and minimizing environmental impact. The following procedures are designed for researchers, scientists, and drug development professionals.
Hazard Identification and Safety Precautions
[1][2][3]Triazolo[4,3-a]pyridine-3-thiol is a chemical compound that requires careful handling due to its potential health hazards. All work with this chemical must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4]
Hazard Summary:
| Hazard Statement | GHS Classification | Precautionary Code |
| Causes skin irritation[2][5] | Skin Irrit. 2 | P264, P280, P302+P352, P332+P313, P362 |
| Causes serious eye irritation[2][5] | Eye Irrit. 2 | P264, P280, P305+P351+P338, P337+P313 |
| May cause respiratory irritation[1][5] | STOT SE 3 | P261, P271, P304+P340, P312, P403+P233, P405 |
| Harmful if swallowed, in contact with skin or if inhaled[2] | Acute Tox. 4 | P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P312, P330, P362+P364, P501 |
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[1][4][6]
-
Skin Protection: Handle with gloves that have been inspected prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wear impervious clothing to prevent skin exposure.[1][4][6]
-
Respiratory Protection: For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[6]
Step-by-Step Disposal Procedure
The primary method for the disposal of[1][2][3]Triazolo[4,3-a]pyridine-3-thiol is through a licensed professional waste disposal service.[1][6]
Experimental Protocol for Waste Handling and Disposal:
-
Container Management:
-
Waste Collection:
-
Disposal of Unused Product:
-
Contaminated Packaging:
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Personal Precautions:
-
Environmental Precautions:
-
Do not let the product enter drains.[1]
-
-
Containment and Cleaning Up:
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. 1,2,4-Triazolo(4,3-a)pyridine-3-thiol | C6H5N3S | CID 676422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. 1,2,4-Triazolo(4,3-a)pyridin-3(2H)-one | C6H5N3O | CID 81431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. capotchem.cn [capotchem.cn]
Essential Safety and Operational Guide for HandlingTriazolo[4,3-a]pyridine-3-thiol
Essential Safety and Operational Guide for Handling[1][2][3]Triazolo[4,3-a]pyridine-3-thiol
Hazard Summary
Compounds structurally similar to[1][2][3]Triazolo[4,3-a]pyridine-3-thiol are known to cause skin and eye irritation.[2][3] They may also be harmful if inhaled or swallowed, potentially causing respiratory irritation.[1][4] A notable characteristic of many thiol compounds is a strong, unpleasant odor.[5]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment plan is mandatory for all operations involving this compound. All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][3]
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or chemical splash goggles.[2] | Chemical-resistant gloves (e.g., nitrile or neoprene). | Laboratory coat.[2] | N95/FFP2 respirator or higher, depending on the quantity and potential for dust generation. |
| Solution Preparation | Chemical splash goggles.[5] | Chemical-resistant gloves (e.g., nitrile or neoprene). | Laboratory coat. | Work within a chemical fume hood. |
| Conducting Reactions | Chemical splash goggles and a face shield. | Chemical-resistant gloves (e.g., nitrile or neoprene). | Chemical-resistant laboratory coat or apron. | Work within a certified chemical fume hood. |
| Handling Reaction Work-up | Chemical splash goggles and a face shield. | Chemical-resistant gloves (e.g., nitrile or neoprene). | Chemical-resistant laboratory coat or apron. | Work within a chemical fume hood. |
| Waste Disposal | Chemical splash goggles. | Chemical-resistant gloves (e.g., nitrile or neoprene). | Laboratory coat. | Handle in a well-ventilated area, preferably within a chemical fume hood. |
Experimental Protocols: Safe Handling and Disposal
Engineering Controls:
-
Always handle[1][2][3]Triazolo[4,3-a]pyridine-3-thiol in a properly functioning chemical fume hood to minimize inhalation exposure.[2]
-
Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[2][3]
Handling Procedures:
-
Preparation: Before starting any work, ensure all necessary PPE is available and in good condition. Prepare a designated work area within the fume hood.
-
Weighing: When weighing the solid compound, do so in the fume hood to contain any dust. Use appropriate tools to minimize dust generation.
-
Reactions: Conduct all reactions in a closed or isolated system within the fume hood. If there is a potential for gas evolution, vent the reaction vessel through a bleach trap to neutralize odorous thiol byproducts. A bleach trap can be assembled by bubbling the exhaust gas through a flask containing a 1:1 mixture of commercial bleach and water.[6]
-
Work-up: Perform all extraction and purification steps within the fume hood. Keep all containers with the compound or its solutions covered as much as possible.[6]
Spill Procedures:
-
Evacuation: Evacuate non-essential personnel from the immediate area.
-
Ventilation: Ensure the area is well-ventilated, using the fume hood to draw vapors away.
-
Containment: Wearing appropriate PPE, contain the spill by sweeping up the solid material. Avoid generating dust.[2] Place the spilled material into a sealed container for disposal.
-
Decontamination: Clean the spill area thoroughly with soap and water.
Disposal Plan:
-
Solid Waste: Dispose of solid[1][2][3]Triazolo[4,3-a]pyridine-3-thiol and any contaminated materials (e.g., weighing paper, gloves) as hazardous chemical waste in a clearly labeled, sealed container.[6]
-
Liquid Waste: Collect all liquid waste containing the compound in a labeled, sealed waste container. Inform your institution's environmental health and safety (EH&S) department that the waste contains a thiol.[6]
-
Glassware Decontamination: All glassware that has come into contact with the thiol should be decontaminated immediately after use. Soak the glassware overnight in a 1:1 bleach-water solution in a labeled, covered container within a fume hood.[6] After soaking, the glassware can be washed using standard procedures. The bleach solution can be neutralized and disposed of down the drain with copious amounts of water, in accordance with local regulations.[6]
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2] Remove contaminated clothing and wash it before reuse.[2] Seek medical attention if irritation develops or persists.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air.[2] If breathing is difficult, administer oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[2] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
